molecular formula C20H14F4N4O2S B601093 N-Desmethylenzalutamide CAS No. 1242137-16-1

N-Desmethylenzalutamide

Katalognummer: B601093
CAS-Nummer: 1242137-16-1
Molekulargewicht: 450.4 g/mol
InChI-Schlüssel: JSFOGZGIBIQRPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-desmethylenzalutamide is a benzamide obtained by formal condensation of the carboxy group of 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid with ammonia. It has a role as an antineoplastic agent and an androgen antagonist. It is a member of benzamides, an imidazolidinone, a nitrile, a thiocarbonyl compound, a member of (trifluoromethyl)benzenes and a member of monofluorobenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFOGZGIBIQRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111408
Record name N-Desmethylenzalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242137-16-1
Record name 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylenzalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Desmethylenzalutamide: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Desmethylenzalutamide, the primary active metabolite of the potent androgen receptor inhibitor enzalutamide, plays a significant role in the therapeutic efficacy and pharmacokinetic profile of its parent drug.[1] Understanding its synthesis and purification is crucial for researchers studying its pharmacology, developing analytical standards, and investigating its potential as a therapeutic agent in its own right. This technical guide provides an in-depth overview of potential synthesis and purification methods for this compound, drawing from established chemical principles and related literature.

Synthesis of this compound

Two primary synthetic strategies are proposed for the preparation of this compound: the demethylation of enzalutamide and a de novo synthesis utilizing a desmethyl precursor.

Route 1: N-Demethylation of Enzalutamide

This approach involves the chemical removal of the N-methyl group from the enzalutamide molecule. While direct protocols for enzalutamide are not extensively published, general methods for the N-demethylation of tertiary amides can be adapted.

Experimental Protocol:

A potential method involves the use of a strong demethylating agent, such as boron tribromide (BBr₃), in an inert solvent.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve enzalutamide in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in the same solvent dropwise to the stirred enzalutamide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding methanol at 0°C to decompose the excess BBr₃.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification is necessary.

Route 2: Synthesis from a Desmethyl Precursor

This more convergent approach involves the synthesis of this compound from a key intermediate that lacks the N-methyl group, 4-amino-2-fluorobenzamide. This route mirrors the established synthesis of enzalutamide.

Experimental Protocol:

This multi-step synthesis involves the coupling of 4-amino-2-fluorobenzamide with a protected 2-aminoisobutyric acid derivative, followed by reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and subsequent cyclization. A plausible synthetic sequence is outlined below:

Step 1: Synthesis of 2-((3-fluoro-4-carbamoylphenyl)amino)-2-methylpropanoic acid

  • Reaction Setup: In a reaction vessel, combine 4-amino-2-fluorobenzamide, 2-bromo-2-methylpropanoic acid, a suitable base (e.g., potassium carbonate), and a copper(I) catalyst (e.g., copper(I) iodide) in a high-boiling point solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture at 100-120°C for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry to yield the desired carboxylic acid intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a suitable reactor, dissolve the product from Step 1 and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a polar aprotic solvent like DMF or N,N-dimethylacetamide (DMA).

  • Cyclization: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or a carbodiimide (e.g., DCC), to facilitate the cyclization to the thiohydantoin ring. Heat the reaction mixture at 80-100°C for 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude this compound. Filter the solid, wash with water, and dry. Further purification will be required.

Purification of this compound

Crude this compound from either synthetic route will require purification to achieve high purity suitable for research and analytical applications. A combination of chromatography and crystallization is recommended.

Purification by Column Chromatography

Experimental Protocol:

  • Column Preparation: Pack a silica gel column with a suitable solvent system. Based on the polarity of this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is recommended.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Purification by Crystallization

Experimental Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent system for crystallization. This typically involves a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), or mixtures with anti-solvents (e.g., heptane, water) are potential candidates.

  • Dissolution: Dissolve the chromatographically purified this compound in the minimum amount of the chosen solvent at its boiling point.

  • Crystallization: Slowly cool the solution to room temperature and then further cool in an ice bath or refrigerator to induce crystallization. If necessary, scratch the inside of the flask with a glass rod to initiate crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Analytical Methods for this compound Quantification

ParameterMethod 1Method 2
Technique LC-MS/MSHPLC-UV
Sample Matrix Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein Precipitation
Chromatography Column C18C18 Kinetex
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrileIsocratic mixture of ammonium acetate buffer (pH 4.6, 20mM) and acetonitrile (60:40, v/v)
Detection Tandem Mass SpectrometryUV at 270 nm
Linear Range 500–50,000 ng/mL0.50-50.0 μg/mL
Reference [1][2]

Visualizations

Synthesis_Route_1 Enzalutamide Enzalutamide Reaction BBr3, DCM Enzalutamide->Reaction Crude_Product Crude this compound Reaction->Crude_Product Synthesis_Route_2 cluster_0 Step 1 cluster_1 Step 2 Precursor_A 4-amino-2-fluorobenzamide Reaction_1 K2CO3, CuI, DMF Precursor_A->Reaction_1 Precursor_B 2-bromo-2-methylpropanoic acid Precursor_B->Reaction_1 Intermediate Carboxylic Acid Intermediate Reaction_1->Intermediate Reaction_2 POCl3, DMF Intermediate->Reaction_2 Precursor_C 4-isothiocyanato-2- (trifluoromethyl)benzonitrile Precursor_C->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Purity_Check_1 Purity Analysis (TLC/HPLC) Column_Chromatography->Purity_Check_1 Crystallization Crystallization (e.g., Isopropanol/Heptane) Purity_Check_1->Crystallization Fractions >95% Pure Purity_Check_2 Purity Analysis (HPLC) Crystallization->Purity_Check_2 Pure_Product Pure this compound Purity_Check_2->Pure_Product Purity >99% Metabolic_Pathway Enzalutamide Enzalutamide Metabolism CYP2C8, CYP3A4 (in vivo) Enzalutamide->Metabolism N_Desmethylenzalutamide This compound Metabolism->N_Desmethylenzalutamide

References

N-Desmethylenzalutamide: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the primary and pharmacologically active metabolite of Enzalutamide, a potent second-generation nonsteroidal anti-androgen (NSAA) used in the treatment of castration-resistant prostate cancer (CRPC).[1] Following oral administration of enzalutamide, it is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form this compound.[2] This metabolite circulates in plasma at concentrations comparable to the parent drug and exhibits a similar in vitro activity profile, making its characterization crucial for understanding the overall pharmacological and toxicological profile of enzalutamide treatment.[2][3] This technical guide provides a detailed overview of the known physicochemical properties of this compound, compiled from available literature and databases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, particularly regarding its stability and analysis in biological matrices, several fundamental properties like melting point, pKa, and logP are primarily based on computational models due to a lack of publicly available experimental studies.

Table 1: General and Calculated Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₁₄F₄N₄O₂S[4]
Molecular Weight 450.41 g/mol [4][5]
Appearance White to off-white solid[5]
Computed logP 3.2 - 3.73[4]
Computed pKa Data not available
Computed Melting Point Data not available
Computed Boiling Point Data not available
Table 2: Experimentally Determined Solubility of this compound
SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 222.02 mM)Ultrasonic assistance may be needed.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (≥ 5.55 mM)Clear solution.[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (≥ 5.55 mM)Clear solution.[6]
Aqueous Solubility Data not availableExperimental data across a pH range is not publicly available. Enzalutamide, the parent drug, is practically insoluble in water.[7]
Table 3: Stability of this compound
ConditionStabilitySource
Whole BloodStable for at least 24 hours at ambient temperature.[8][9]
PlasmaStable for at least 19 days at ambient temperature and at 2-8°C.[9]
Frozen Plasma (-40°C)Stable for at least 3 months.[9]
Stock Solution in DMSO (-20°C)Stable for at least 5 months.[9]
Freeze-Thaw CyclesStable through at least three cycles.[10]

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and comprehensive physicochemical characterization of this compound are not extensively reported in peer-reviewed literature. The primary focus of published methods is on the bioanalytical quantification of the metabolite in plasma for pharmacokinetic studies.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods used in clinical research.[8][11]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add an internal standard solution (e.g., deuterated this compound).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Signaling Pathway and Mechanism of Action

This compound shares a similar mechanism of action with its parent compound, enzalutamide. It functions as a potent androgen receptor (AR) signaling inhibitor, targeting multiple steps in the AR pathway.[12][13]

Key steps in the mechanism of action include:

  • Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain of the AR with high affinity, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[12]

  • Inhibition of Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.[12]

  • Impairment of DNA Binding and Coactivator Recruitment: By preventing nuclear translocation, it subsequently blocks the binding of the AR to androgen response elements (AREs) on DNA and the recruitment of coactivator proteins, which are essential for the transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.[12]

Metabolic Pathway of Enzalutamide to this compound

The formation of this compound is a key metabolic step for enzalutamide.

Metabolic Conversion of Enzalutamide Enzalutamide Enzalutamide CYP CYP2C8 & CYP3A4 (Liver Microsomes) Enzalutamide->CYP NDesmethyl This compound (Active Metabolite) CYP->NDesmethyl N-demethylation Androgen Receptor Signaling Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation NDM This compound NDM->AR Inhibits Binding NDM->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) on DNA NDM->ARE Prevents DNA Binding AR_nucleus->ARE Binds Gene Gene Transcription ARE->Gene Growth Cell Growth & Survival Gene->Growth Bioanalytical Workflow for this compound Quantification Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

References

N-Desmethylenzalutamide: A Comprehensive Technical Guide on its Discovery, Development, and Core Attributes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the primary and major active metabolite of enzalutamide, a potent second-generation nonsteroidal antiandrogen (NSAA).[1] Enzalutamide, marketed as Xtandi®, is a cornerstone in the treatment of various stages of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC) and non-metastatic castration-resistant prostate cancer.[1][2] The discovery that this compound possesses comparable in vitro activity to its parent compound and circulates at similar steady-state concentrations in patients has been a pivotal aspect of understanding the overall efficacy and pharmacological profile of enzalutamide treatment.[3][4] This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, pharmacokinetics, and key experimental protocols related to this compound.

Discovery and Historical Development

The development of enzalutamide (formerly MDV3100) arose from a rational drug design program aimed at creating a more effective antiandrogen than the first-generation NSAAs like bicalutamide.[5] These earlier agents were limited by partial agonist activity, particularly in the context of androgen receptor (AR) overexpression, a common mechanism of resistance in prostate cancer.[5]

Enzalutamide was selected from a library of synthesized thiohydantoin derivatives for its potent AR antagonism and lack of agonist activity.[6] During the preclinical and clinical development of enzalutamide, extensive metabolic studies were conducted to characterize its biotransformation. These investigations revealed the presence of two major metabolites in human plasma: this compound (M2) and an inactive carboxylic acid derivative (M1).[3][7]

Subsequent in vitro studies were crucial in establishing the pharmacological significance of this compound. Preclinical trials evaluated the binding affinity of enzalutamide and its metabolites to the androgen receptor. These studies demonstrated that this compound (M2) has a similar AR binding affinity and inhibitory activity to enzalutamide, while the M1 metabolite showed no significant activity.[3] Furthermore, assays on AR nuclear translocation confirmed that this compound has a similar IC50 for inhibiting this critical step in AR signaling as the parent compound.[3] The realization that a major metabolite was as active as the parent drug was a significant finding in the development of enzalutamide, contributing to the understanding of its robust and sustained clinical efficacy.

Mechanism of Action

This compound, like enzalutamide, is a potent androgen receptor signaling inhibitor. It exerts its therapeutic effect by targeting multiple steps in the androgen receptor signaling pathway, effectively blocking the action of androgens which are critical for the growth and survival of prostate cancer cells. The mechanism of action can be summarized in three key inhibitory steps:

  • Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the androgen receptor with high affinity, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[3]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor undergoes a conformational change and translocates from the cytoplasm to the nucleus. This compound inhibits this nuclear translocation of the activated androgen receptor.[3]

  • Inhibition of DNA Binding and Coactivator Recruitment: Once in the nucleus, the androgen receptor binds to specific DNA sequences known as androgen response elements (AREs) and recruits coactivators to initiate the transcription of target genes that promote tumor growth. This compound impairs the ability of the androgen receptor to bind to DNA and recruit coactivators.[8]

This multi-faceted inhibition of the androgen receptor signaling pathway by both enzalutamide and this compound leads to a profound suppression of androgen-dependent gene expression, resulting in decreased prostate cancer cell proliferation and increased apoptosis.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Forms complex AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR AR_HSP_complex->HSP NDM_Enza This compound NDM_Enza->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation, PSA Production) ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited to NDM_Enza_nucleus->AR_dimer Inhibits Nuclear Translocation NDM_Enza_nucleus->ARE Inhibits DNA Binding

Androgen Receptor Signaling and Inhibition by this compound.

Quantitative Data

The following tables summarize the key pharmacokinetic and in vitro efficacy data for this compound in comparison to its parent compound, enzalutamide.

Table 1: Comparative Pharmacokinetic Parameters
ParameterEnzalutamideThis compoundReference(s)
Terminal Half-Life (t½) 5.8 days7.8 - 8.6 days[1][9]
Time to Reach Maximum Concentration (Tmax) ~1 hour (single dose)~121 hours (single dose)[10]
Steady-State Trough Concentration (Cmin) at 160 mg/day 11.4 µg/mL13.0 µg/mL[3][4]
Protein Binding 97-98%95%[1]
Metabolism CYP2C8 and CYP3A4Carboxylesterase 1
Table 2: Comparative In Vitro Efficacy
ParameterEnzalutamideThis compoundReference(s)
Androgen Receptor Binding Affinity (IC50) 21.4 nM (in LNCaP cells)Similar to Enzalutamide[3][11]
Inhibition of AR Nuclear Translocation (IC50) Similar to EnzalutamideSimilar to Enzalutamide[3]
Inhibition of Cell Proliferation (IC50 in LNCaP cells) 5.6 µMNot explicitly reported, but activity is comparable[11]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Bioanalytical Method for Quantification in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous quantification of enzalutamide and this compound in human plasma.

  • Sample Preparation:

    • Plasma samples are typically diluted (e.g., 10-fold) with a protein-containing solution (e.g., 20% albumin solution) to minimize non-specific binding.

    • An internal standard (e.g., D6-enzalutamide) is added to the diluted plasma.

    • Protein precipitation is performed by adding a solvent such as acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new plate or vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is employed.

    • Flow Rate: A suitable flow rate is maintained (e.g., 0.4 mL/min).

    • Column Temperature: The column is maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for enzalutamide, this compound, and the internal standard.

      • Enzalutamide: m/z 465 → 209

      • This compound: m/z 451 → 195

      • D6-enzalutamide (Internal Standard): m/z 471 → 215

    • Optimization: Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flows are optimized for maximum signal intensity.

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The concentrations of enzalutamide and this compound in the unknown samples are then determined from this calibration curve.

Bioanalytical_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (Dilution, Internal Standard Addition, Protein Precipitation) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

Workflow for Bioanalytical Quantification of this compound.
In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Materials:

    • Source of Androgen Receptor: Lysates from AR-expressing prostate cancer cells (e.g., LNCaP) or recombinant human AR protein.

    • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

    • Positive Control: Unlabeled androgen (e.g., R1881 or DHT).

    • Assay Buffer: A buffer to maintain pH and protein stability.

  • Procedure:

    • Incubate a constant concentration of the androgen receptor source with a fixed concentration of the radioligand.

    • Add increasing concentrations of this compound (or positive control).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter or hydroxylapatite precipitation.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is inversely proportional to the binding affinity.

In Vivo Efficacy Studies in Prostate Cancer Xenograft Models

Animal models are used to assess the anti-tumor activity of this compound in a living organism.

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID mice) are typically used.

    • Human prostate cancer cells that express the androgen receptor (e.g., LNCaP or VCaP) are implanted subcutaneously or orthotopically into the mice.

  • Treatment:

    • Once tumors are established, the mice are randomized into treatment and control groups.

    • The treatment group receives this compound, typically administered orally.

    • The control group receives a vehicle control.

  • Efficacy Assessment:

    • Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body Weight: Animal body weights are monitored as an indicator of toxicity.

    • Biomarkers: Serum levels of prostate-specific antigen (PSA) can be measured as a surrogate marker of tumor activity.

    • Survival: In some studies, the overall survival of the animals is monitored.

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups.

    • Statistical analysis is used to determine if the anti-tumor effect of this compound is significant.

Synthesis

The synthesis of this compound can be achieved through the N-demethylation of enzalutamide. A common laboratory-scale method involves the use of a demethylating agent. While a specific, detailed industrial synthesis protocol for the metabolite is not publicly available, a plausible laboratory synthesis route is outlined below.

A potential synthetic approach involves the reaction of enzalutamide with a demethylating agent, such as α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis of the resulting carbamate intermediate.

  • Step 1: Carbamate Formation: Enzalutamide is reacted with ACE-Cl in a suitable solvent like dichloromethane (DCM). This reaction selectively removes the methyl group from the amide nitrogen, forming a carbamate intermediate.

  • Step 2: Hydrolysis: The carbamate intermediate is then hydrolyzed, typically by heating in a protic solvent like methanol, to yield this compound.

Purification of the final product would typically be achieved through chromatographic techniques such as column chromatography.

Conclusion

This compound is a pharmacologically active and significant contributor to the overall clinical efficacy of enzalutamide. Its discovery as a major metabolite with a potency comparable to the parent drug has been crucial in understanding the sustained and robust anti-tumor activity observed with enzalutamide treatment. The multi-faceted inhibition of the androgen receptor signaling pathway by both enzalutamide and this compound provides a powerful and durable blockade of the key driver of prostate cancer growth. A thorough understanding of the properties and experimental evaluation of this compound is essential for researchers and clinicians working to optimize androgen-targeted therapies and develop next-generation treatments for prostate cancer.

References

The Androgen Receptor Antagonism of N-Desmethylenzalutamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the major active metabolite of enzalutamide, a second-generation nonsteroidal antiandrogen pivotal in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Possessing comparable in vitro activity and potency to its parent compound, this compound significantly contributes to the therapeutic efficacy of enzalutamide.[2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound on the androgen receptor (AR), detailing its multifaceted inhibition of AR signaling, presenting available quantitative data, and outlining key experimental protocols for its characterization.

Mechanism of Action

This compound, like enzalutamide, exerts its antiandrogenic effects by targeting multiple critical steps in the androgen receptor signaling pathway. This multi-pronged approach ensures a comprehensive blockade of androgen-mediated gene expression, which is crucial for the proliferation and survival of prostate cancer cells. The mechanism can be dissected into three primary inhibitory actions:

  • Competitive Inhibition of Androgen Binding: this compound acts as a direct and competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR with high affinity, effectively preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[5][6] This competitive inhibition is the initial and critical step in disrupting AR signaling.

  • Inhibition of Androgen Receptor Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm into the nucleus. This compound potently inhibits this nuclear translocation of the AR.[5][6] By preventing the receptor from reaching its site of action within the nucleus, it effectively halts the subsequent steps of transcriptional regulation.

  • Impairment of DNA Binding and Coactivator Recruitment: Once in the nucleus, the activated AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding, along with the recruitment of coactivator proteins, is essential for initiating gene transcription. This compound impairs the ability of the AR to bind to DNA and is also understood to inhibit the recruitment of essential coactivators.[5][6] This final blockade ensures that even if some AR molecules were to translocate to the nucleus, they would be incapable of efficiently initiating the transcription of genes that drive tumor growth.

Data Presentation

CompoundParameterValueCell Line / Assay ConditionReference
EnzalutamideIC50 (Binding)21.4 nMLNCaP cells (Competitive Displacement)[7]
EnzalutamideIC50 (Transcription)26 nMAR Luciferase Reporter Gene Assay[7]
EnzalutamideIC50 (Antagonist)36 nMLNCaP cells[8]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the androgen receptor.

Methodology:

  • Receptor Preparation: Utilize either purified recombinant human androgen receptor ligand-binding domain (AR-LBD) or whole-cell lysates from AR-expressing prostate cancer cell lines (e.g., LNCaP).

  • Radioligand: Employ a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, at a concentration near its dissociation constant (Kd).

  • Competition Reaction: Incubate a fixed concentration of the AR preparation and the radioligand with a range of concentrations of this compound (or enzalutamide as a comparator).

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using methods such as filtration through glass fiber filters (which retain the receptor-ligand complex) or scintillation proximity assay (SPA).

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of androgen-induced AR nuclear translocation by this compound.

Methodology:

  • Cell Culture: Plate AR-positive cells (e.g., LNCaP) on glass coverslips in a multi-well plate and culture overnight.

  • Hormone Deprivation: The following day, replace the growth medium with a medium containing charcoal-stripped fetal bovine serum for 24-48 hours to deplete endogenous androgens.

  • Treatment: Treat the cells with this compound at various concentrations for a specified period, followed by stimulation with a synthetic androgen (e.g., R1881) to induce AR nuclear translocation. Include appropriate controls (vehicle, R1881 alone).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

  • Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% bovine serum albumin). Incubate the cells with a primary antibody specific for the androgen receptor, followed by a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear translocation and its inhibition by this compound.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound inhibits the binding of the androgen receptor to the androgen response elements (AREs) of target genes.

Methodology:

  • Cell Treatment and Cross-linking: Treat hormone-deprived AR-positive cells with this compound and/or an androgen (e.g., R1881). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the androgen receptor overnight at 4°C. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the ARE-containing regions of known AR target genes (e.g., PSA, TMPRSS2). The amount of immunoprecipitated DNA is quantified and normalized to the input chromatin to determine the level of AR binding.

Visualizations

Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR AR Androgen->AR Binds AR_HSP AR-HSP Complex AR_HSP->AR Dissociates HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization NDE N-Desmethyl- enzalutamide NDE->AR Competitively Binds ARE ARE (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited to Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes NDE_effect_DNA->ARE Inhibits DNA Binding NDE_effect_Coactivator->Coactivators Inhibits Coactivator Recruitment NDE_effect_translocation->AR Inhibits Translocation

Caption: Androgen Receptor signaling and inhibition by this compound.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow start Start: Prepare AR and Radioligand incubate Incubate AR, Radioligand, and This compound (various concentrations) start->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Plot % Binding vs. [NDE] Determine IC50/Ki quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for determining androgen receptor binding affinity.

Logical Relationship: Multi-step Inhibition

Multi_Step_Inhibition cluster_inhibition Logical Flow of this compound's Action nde This compound inhibit_binding Inhibits Androgen Binding to AR nde->inhibit_binding inhibit_translocation Inhibits AR Nuclear Translocation inhibit_binding->inhibit_translocation inhibit_dna_binding Inhibits AR-DNA Binding & Coactivator Recruitment inhibit_translocation->inhibit_dna_binding block_transcription Blocks Androgen-Mediated Gene Transcription inhibit_dna_binding->block_transcription inhibit_growth Inhibits Prostate Cancer Cell Growth and Survival block_transcription->inhibit_growth

Caption: Cascade of inhibitory actions of this compound.

References

An In-Depth Technical Guide to the In Vitro Activity of N-Desmethylenzalutamide in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the in vitro activity of N-Desmethylenzalutamide, the primary active metabolite of the second-generation androgen receptor (AR) inhibitor, enzalutamide. Enzalutamide is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Understanding the activity of its metabolite is crucial for comprehending its overall therapeutic effect and mechanisms of resistance.

Introduction: The Role of this compound

Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of prostate cancer.[3][4] Following oral administration, enzalutamide is metabolized in the liver to form this compound (MDPC0002), its major active metabolite.[5] This metabolite exhibits comparable, if not slightly reduced, in vitro activity to the parent compound and circulates at similar steady-state concentrations in patients. Therefore, the anti-tumor activity observed clinically is a composite of both enzalutamide and this compound. This document focuses on the in vitro cellular and molecular activities attributed to this key metabolite in relevant prostate cancer cell line models.

Mechanism of Action: Comprehensive Androgen Receptor Blockade

Like its parent compound, this compound functions as a robust inhibitor of the androgen receptor signaling pathway, which is a critical driver for the growth and survival of most prostate cancer cells.[1][3] The mechanism is multi-faceted, targeting three key steps of AR activation.[3][4][6]

  • Competitive Androgen Binding Inhibition: It binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor, competitively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[3][7] This affinity is significantly greater than that of first-generation antiandrogens like bicalutamide.[4][8]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound impedes this process, preventing the activated receptor from reaching its nuclear targets.[3][4][6]

  • Impairment of DNA Binding and Coactivator Recruitment: Should any AR manage to enter the nucleus, the compound disrupts the interaction between the AR and specific DNA sequences known as androgen response elements (AREs).[3][6] This final step prevents the recruitment of co-activators necessary for the transcription of androgen-dependent genes that promote cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[3][9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgens (DHT, Testosterone) AR Androgen Receptor (AR) DHT->AR Binds HSP HSPs AR_Active Activated AR HSP->AR Stabilizes Enza N-Desmethyl- enzalutamide Enza->AR Inhibits Binding (Step 1) AR_Translocated Nuclear AR AR_Active->AR_Translocated Nuclear Translocation ARE Androgen Response Element (ARE) AR_Translocated->ARE Binds DNA Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription (e.g., PSA) Coactivators->Transcription Initiates Enza_Cytoplasm N-Desmethyl- enzalutamide Enza_Cytoplasm->AR_Translocated Inhibits Translocation (Step 2) Enza_Nucleus N-Desmethyl- enzalutamide Enza_Nucleus->ARE Impairs DNA Binding (Step 3)

Caption: Mechanism of this compound action on the AR signaling pathway.

Quantitative Data on In Vitro Activity

The in vitro potency of enzalutamide and, by extension, this compound, has been evaluated across various prostate cancer cell lines. These lines represent different stages and characteristics of the disease, such as androgen sensitivity and the expression of AR splice variants.

Cell LineAR StatusKey CharacteristicsEnzalutamide IC50Citation(s)
LNCaP AR-FL Expressing, Androgen-SensitiveExpresses T877A AR mutation. Sensitive to antiandrogens.~1 - 5.6 µM[10][11][12]
C4-2B AR-FL Expressing, Castration-ResistantLNCaP derivative, can grow in androgen-depleted conditions.Sensitive (10-40 µM)[13][14]
VCaP AR-FL Expressing, AR AmplifiedOverexpresses wild-type AR. Sensitive to enzalutamide.Proliferation inhibited[9][15]
22Rv1 AR-FL & AR-V7 ExpressingExpresses both full-length AR and the AR-V7 splice variant, conferring resistance.Resistant[13]
PC-3 AR NegativeAndrogen-independent and AR-negative.Resistant (>34.9 µM)[10][11]
DU-145 AR NegativeAndrogen-independent and AR-negative.Resistant[13][16]
C4-2B MDVR AR-FL Expressing, Enzalutamide-ResistantC4-2B derivative with acquired resistance to enzalutamide.Resistant[17][18]

Note: IC50 values are for the parent compound enzalutamide. This compound is the primary active metabolite with comparable activity.[5] AR-FL refers to full-length Androgen Receptor. AR-V7 is a common splice variant lacking the ligand-binding domain.

Detailed Experimental Protocols

The following protocols are standard methodologies used to assess the in vitro activity of compounds like this compound.

Cell Culture and Maintenance
  • Cell Lines: LNCaP, C4-2B, VCaP, 22Rv1, PC-3, and DU-145 cells are obtained from certified cell banks (e.g., ATCC).

  • Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19] For experiments mimicking castration-resistant conditions, charcoal-stripped FBS (CS-FBS) is used to deplete endogenous steroids.[13]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[19]

Cell Viability and Proliferation Assays

These assays quantify the effect of the compound on cell growth.

  • MTT Assay:

    • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[19]

    • Treat cells with varying concentrations of this compound (or enzalutamide) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).[13][19]

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

    • Solubilize the crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • BrdU Incorporation Assay:

    • Plate and treat cells as described above.

    • During the final hours of treatment, add BrdU (Bromodeoxyuridine) to the culture medium.

    • BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells.

    • Fix the cells and detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the colorimetric or chemiluminescent signal, which correlates with the rate of cell proliferation.[15]

Apoptosis Assays

These methods determine if the compound induces programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with the compound for 24-48 hours.

    • Harvest cells and wash with a binding buffer.

    • Incubate cells with FITC-conjugated Annexin V and PI.

    • Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

    • Analyze the stained cell populations using flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cells.[10][20]

  • Western Blot for Apoptosis Markers:

    • Lyse treated cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies against key apoptosis proteins like cleaved PARP and cleaved Caspase-3. Increased levels of these cleaved forms are hallmarks of apoptosis.[21][22]

    • Use a secondary antibody for detection and visualize bands using chemiluminescence.

Western Blot Analysis for Protein Expression

This technique is used to measure changes in the levels of specific proteins (e.g., AR, AR-V7, PSA, PD-L1).[15][18][21]

  • Prepare protein lysates from treated and untreated cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody specific to the target protein overnight.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).

Clonogenic (Colony Formation) Assay

This assay assesses the long-term effect of a drug on the ability of a single cell to proliferate and form a colony.[22]

  • Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treat with a low concentration of the compound and incubate for an extended period (e.g., 10-14 days), allowing colonies to form.

  • Fix the colonies with methanol and stain them with crystal violet.

  • Count the number of colonies (typically >50 cells) in each well. A reduction in colony number indicates cytotoxic or cytostatic effects.

Visualized Workflows and Relationships

In_Vitro_Workflow General Workflow for In Vitro Drug Activity Assessment cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture (LNCaP, C4-2B, etc.) Seeding 2. Plate Seeding (e.g., 96-well plates) CellCulture->Seeding Treatment 3. Compound Treatment (this compound vs. Vehicle) Seeding->Treatment ProlifAssay A. Proliferation Assay (MTT, BrdU) Treatment->ProlifAssay ApoptosisAssay B. Apoptosis Assay (Annexin V, Western) Treatment->ApoptosisAssay MigrationAssay C. Migration Assay (Wound Healing) Treatment->MigrationAssay ProteinAssay D. Protein/Gene Analysis (Western, qRT-PCR) Treatment->ProteinAssay DataAcq 4. Data Acquisition (Plate Reader, Flow Cytometer, Imager) ProlifAssay->DataAcq ApoptosisAssay->DataAcq MigrationAssay->DataAcq ProteinAssay->DataAcq Analysis 5. Statistical Analysis (IC50 Calculation, Significance Testing) DataAcq->Analysis Conclusion 6. Conclusion (Determine Efficacy & Mechanism) Analysis->Conclusion

Caption: A typical experimental workflow for assessing in vitro drug activity.

Conclusion

This compound, the active metabolite of enzalutamide, demonstrates significant in vitro activity against androgen receptor-positive prostate cancer cell lines. Its multi-pronged mechanism of action—inhibiting androgen binding, nuclear translocation, and DNA binding—results in a potent blockade of the AR signaling pathway. This leads to decreased cell proliferation and the induction of apoptosis in sensitive cell lines like LNCaP, C4-2B, and VCaP. Conversely, cell lines lacking the androgen receptor (PC-3, DU-145) or those expressing ligand-binding domain-truncated splice variants (22Rv1) exhibit intrinsic resistance. The experimental protocols and quantitative data summarized herein provide a foundational guide for researchers investigating novel antiandrogens and exploring mechanisms of resistance in prostate cancer.

References

The Converging Pathways of Enzalutamide Metabolism: A Technical Guide to the Roles of CYP2C8 and CYP3A4 in N-Desmethylenzalutamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent second-generation androgen receptor signaling inhibitor pivotal in the treatment of prostate cancer. Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolic conversion to the active metabolite, N-desmethylenzalutamide. This technical guide provides an in-depth exploration of the enzymatic pathways governing this critical biotransformation, focusing on the well-established roles of cytochrome P450 enzymes CYP2C8 and CYP3A4. Through a detailed examination of in vitro and in vivo evidence, this document elucidates the relative contributions of these two key enzymes, offering valuable insights for drug development, clinical pharmacology, and the prediction of drug-drug interactions.

Metabolic Pathway of Enzalutamide to this compound

Enzalutamide undergoes extensive hepatic metabolism, with the primary route being the N-demethylation of the N-methyl group to form this compound, also known as M2.[1][2] This metabolite is pharmacologically active, exhibiting a similar potency to the parent compound, and circulates at comparable concentrations in plasma, thereby significantly contributing to the overall therapeutic effect of enzalutamide.[2] In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 enzymes have identified CYP2C8 and CYP3A4 as the principal catalysts in this metabolic reaction.[3]

Enzalutamide_Metabolism cluster_0 Primary Metabolic Pathway Enzalutamide Enzalutamide N_Desmethylenzalutamide This compound (Active Metabolite) Enzalutamide->N_Desmethylenzalutamide N-demethylation CYP2C8 CYP2C8 CYP2C8->Enzalutamide CYP3A4 CYP3A4 CYP3A4->Enzalutamide

Figure 1: Metabolic conversion of enzalutamide.

Quantitative Contribution of CYP2C8 and CYP3A4

While both CYP2C8 and CYP3A4 contribute to the formation of this compound, in vivo evidence strongly suggests that CYP2C8 is the predominant enzyme responsible for this metabolic step.[1] This has been substantiated through clinical drug-drug interaction (DDI) studies involving potent and specific inhibitors of these enzymes.

In Vivo Evidence from Clinical Drug-Drug Interaction Studies

Clinical studies have been instrumental in quantifying the relative importance of CYP2C8 and CYP3A4 in the in vivo clearance of enzalutamide and the formation of its active metabolite.

Inhibitor Target Enzyme Effect on Enzalutamide + this compound Composite AUC Conclusion on Enzyme Contribution
GemfibrozilStrong CYP2C8 Inhibitor2.2-fold increase[1]CYP2C8 is the primary enzyme responsible for the metabolic clearance of enzalutamide and formation of this compound.
ItraconazoleStrong CYP3A4 Inhibitor1.3-fold increase[1]CYP3A4 plays a secondary, but still significant, role in the metabolism of enzalutamide.

Table 1: Impact of CYP Inhibitors on the Systemic Exposure of Enzalutamide and its Active Metabolite

Insights from Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models, which integrate in vitro data with clinical DDI results, provide a more granular estimation of the enzymatic contributions. A validated PBPK model for enzalutamide metabolism has estimated the relative contributions of CYP2C8 and CYP3A4 to the formation of this compound.

Enzyme Estimated Contribution to this compound Formation (%)
CYP2C8~87%
CYP3A4~13%

Table 2: Estimated Relative Contribution of CYP2C8 and CYP3A4 to this compound Formation Based on PBPK Modeling

Experimental Protocols

The following sections detail the methodologies employed in key studies that have elucidated the roles of CYP2C8 and CYP3A4 in enzalutamide metabolism.

In Vitro Metabolism with Human Liver Microsomes and Recombinant CYP Enzymes

Objective: To identify the specific CYP enzymes responsible for the N-demethylation of enzalutamide.

Methodology:

  • Incubation: Enzalutamide is incubated with pooled human liver microsomes (HLMs) or with a panel of recombinant human CYP enzymes (including CYP2C8 and CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Reaction Conditions:

    • Substrate Concentration: A range of enzalutamide concentrations are used to characterize the enzyme kinetics.

    • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

    • Incubation Time and Temperature: Incubations are typically carried out at 37°C for a predetermined period, ensuring linear metabolite formation.

  • Chemical Inhibition (for HLMs): To further confirm the role of specific CYPs, incubations are performed in the presence of selective chemical inhibitors for various CYP isoforms.

  • Sample Analysis: Reactions are terminated, and the samples are analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of this compound.

In_Vitro_Workflow start Start: Enzalutamide incubation Incubation at 37°C with: - Human Liver Microsomes or - Recombinant CYP Enzymes - NADPH start->incubation termination Reaction Termination incubation->termination analysis LC-MS/MS Analysis for This compound termination->analysis result Result: Identification and Quantification of Metabolite Formation by each CYP analysis->result

References

N-Desmethylenzalutamide: A Technical Guide to its Chemical Properties and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylenzalutamide is the primary and equipotent active metabolite of enzalutamide, a second-generation non-steroidal anti-androgen agent pivotal in the treatment of castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of this compound. It details its mechanism of action as a potent androgen receptor signaling inhibitor and furnishes experimental protocols for its quantification in biological matrices. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research, offering detailed methodologies and structured data to support further investigation and application of this significant compound.

Chemical Structure and Formula

This compound is a derivative of enzalutamide, differing by the absence of a methyl group on the benzamide nitrogen.

Chemical Formula: C₂₀H₁₄F₄N₄O₂S[1]

IUPAC Name: 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Pharmacokinetic Properties

This compound shares similar in vitro activity with its parent compound, enzalutamide.[2] Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 450.4 g/mol [1]
Molecular Formula C₂₀H₁₄F₄N₄O₂S[1]
Appearance Solid
Mean Terminal Half-life 8.6 days[2]
Mean Steady-State Cmin 13.0 µg/mL (29.9% CV)[2][3]
Metabolism Primarily via CYP2C8[4]

Mechanism of Action: Androgen Receptor Signaling Inhibition

This compound, like enzalutamide, functions as a potent inhibitor of the androgen receptor (AR) signaling pathway, which is a critical driver for the growth and proliferation of prostate cancer cells.[5] Its mechanism of action is multi-faceted, targeting several key steps in the AR signaling cascade:

  • Competitive Inhibition of Androgen Binding: It binds to the ligand-binding domain of the AR with high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).[5]

  • Inhibition of Nuclear Translocation: By binding to the AR, it prevents the conformational changes necessary for the receptor's translocation from the cytoplasm into the nucleus.[5]

  • Impairment of DNA Binding and Coactivator Recruitment: It further disrupts the AR signaling pathway by preventing the binding of the AR to androgen response elements (AREs) on the DNA and inhibiting the recruitment of coactivator proteins necessary for the transcription of androgen-dependent genes.[5]

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) + Heat Shock Proteins Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change & HSP Dissociation AR_Dimer AR Dimerization AR_Androgen->AR_Dimer Nuclear Translocation N_Desmethyl_Inhibition1 Inhibits Nuclear Translocation AR_Androgen->N_Desmethyl_Inhibition1 N_Desmethyl This compound N_Desmethyl->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to DNA N_Desmethyl_Inhibition2 Inhibits DNA Binding & Coactivator Recruitment AR_Dimer->N_Desmethyl_Inhibition2 Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription (Cell Growth, Proliferation, PSA) Coactivators->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_coupling Coupling and Cyclization 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid 4-bromo-2-fluorobenzoyl_chloride 4-bromo-2-fluorobenzoyl chloride 4-bromo-2-fluorobenzoic_acid->4-bromo-2-fluorobenzoyl_chloride Thionyl chloride or Oxalyl chloride 4-bromo-2-fluorobenzamide 4-bromo-2-fluorobenzamide 4-bromo-2-fluorobenzoyl_chloride->4-bromo-2-fluorobenzamide Ammonia Coupling_Product Coupled Intermediate 4-bromo-2-fluorobenzamide->Coupling_Product 4-amino-2-(trifluoromethyl)benzonitrile 4-amino-2-(trifluoromethyl)benzonitrile 4-isothiocyanato-2-(trifluoromethyl)benzonitrile 4-isothiocyanato-2-(trifluoromethyl)benzonitrile 4-amino-2-(trifluoromethyl)benzonitrile->4-isothiocyanato-2-(trifluoromethyl)benzonitrile Thiophosgene 4-isothiocyanato-2-(trifluoromethyl)benzonitrile->Coupling_Product This compound This compound Coupling_Product->this compound Cyclization with 2-amino-2-methylpropanoic acid derivative

Caption: Proposed Synthetic Workflow for this compound.

Bioanalytical Quantification by LC-MS/MS

The quantification of this compound in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

Objective: To accurately quantify the concentration of this compound in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of human plasma, add an internal standard (e.g., D6-enzalutamide).

    • Precipitate proteins by adding a suitable organic solvent such as acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.[4]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[7]

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: A small volume of the extracted sample (e.g., 2-10 µL) is injected.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 453.0 > 197.0[7]

      • Internal Standard (e.g., [D6]-N-desmethyl enzalutamide): m/z 457.0 > 201.0[7]

Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep Add Internal Standard & Precipitating Agent lc Liquid Chromatography (Separation) prep->lc Inject Supernatant ms Mass Spectrometry (Detection) lc->ms Eluent Introduction data Data Analysis (Quantification) ms->data Generate Mass Spectra end End: Concentration Result data->end Calculate Concentration

Caption: Experimental Workflow for LC-MS/MS Quantification of this compound.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic efficacy of enzalutamide. Its potent inhibition of the androgen receptor signaling pathway makes it a key molecule of interest in the context of prostate cancer treatment and the development of next-generation anti-androgen therapies. The technical information and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further explore the properties and applications of this important compound. The continued study of this compound and its interactions will undoubtedly contribute to the advancement of therapies for androgen-driven malignancies.

References

The Pharmacokinetic Profile of N-Desmethylenzalutamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological half-life of N-Desmethylenzalutamide, the primary active metabolite of the androgen receptor inhibitor enzalutamide. A comprehensive understanding of its pharmacokinetic profile is crucial for optimizing therapeutic strategies and informing future drug development in the treatment of prostate cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and procedural pathways.

Quantitative Pharmacokinetic Data

The biological half-life of this compound exhibits significant variation across species. In humans, the metabolite demonstrates a notably long half-life, contributing significantly to the overall therapeutic effect of enzalutamide. The following tables summarize the key pharmacokinetic parameters for this compound in plasma.

Table 1: Biological Half-Life of this compound in Human Plasma

PopulationDosing RegimenMean Terminal Half-Life (t½)Data Source
Healthy VolunteersSingle 160 mg oral dose of enzalutamide8.6 days (CV: 21%)[1]
Healthy VolunteersSingle 160 mg oral dose of enzalutamide7.8 to 8.6 days[1]
Healthy Chinese Male VolunteersSingle 160 mg oral dose of enzalutamide162 hours (6.75 days)¹[2]

¹This value represents the mean half-life of the sum of enzalutamide and this compound, which was noted to be similar to that of this compound alone.[2]

Table 2: Biological Half-Life of this compound in Preclinical Species Plasma

SpeciesDosing MethodMean Terminal Half-Life (t½)Data Source
RatIntravenous administration of this compound8.27 hours[3]
MouseNot readily available in cited literature-

Metabolic Pathway of Enzalutamide

Enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of its active metabolite, this compound, is a critical step in its mechanism of action.

Enzalutamide Enzalutamide N_Desmethylenzalutamide This compound (Active Metabolite) Enzalutamide->N_Desmethylenzalutamide Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (Inactive) Enzalutamide->Carboxylic_Acid_Metabolite CYP2C8 CYP2C8 (Primary) CYP2C8->Enzalutamide Metabolism CYP3A4 CYP3A4 (Secondary) CYP3A4->Enzalutamide Metabolism cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Dilution Dilution (e.g., with Albumin Solution) Plasma->Dilution Precipitation Protein Precipitation (e.g., Acetonitrile + Internal Standard) Dilution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column, Gradient Elution) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification

References

N-Desmethylenzalutamide's Interaction with the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of N-Desmethylenzalutamide, the primary active metabolite of the potent androgen receptor (AR) inhibitor enzalutamide, to the androgen receptor. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for its characterization, and a visual representation of the associated molecular pathways and experimental workflows.

Introduction

Enzalutamide is a second-generation nonsteroidal antiandrogen approved for the treatment of metastatic castration-resistant prostate cancer. Its therapeutic efficacy is attributed to its ability to antagonize the androgen receptor signaling pathway at multiple steps. Following administration, enzalutamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, to form this compound.[1] This major metabolite circulates at concentrations comparable to the parent drug at steady state and exhibits similar pharmacological activity, contributing significantly to the overall clinical efficacy of enzalutamide.[1][2][3]

Binding Affinity and Potency

This compound demonstrates a binding affinity and potency for the androgen receptor that is comparable to its parent compound, enzalutamide. While specific Ki or IC50 values for this compound are not consistently reported in publicly available literature, its in vitro activity is described as similar to that of enzalutamide.[4] For reference, enzalutamide is a potent AR antagonist with a reported IC50 of 36 nM in LNCaP prostate cancer cells.[5][6] It exhibits a binding affinity for the AR that is five to eight times greater than that of the first-generation antiandrogen, bicalutamide.[7][8]

Table 1: Comparative Binding Affinity and Potency for the Androgen Receptor

CompoundBinding Affinity MetricValueCell LineNotes
Enzalutamide IC5036 nMLNCaP[5][6]
This compound In vitro activitySimilar to enzalutamide-[4]
Bicalutamide Relative Affinity5-8 fold lower than enzalutamide-[7][8]

Mechanism of Action

Both enzalutamide and this compound share a multi-faceted mechanism of action that disrupts the androgen receptor signaling pathway at three key junctures:[8][9][10]

  • Inhibition of Androgen Binding: They competitively bind to the ligand-binding domain of the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).

  • Prevention of Nuclear Translocation: They hinder the translocation of the activated androgen receptor from the cytoplasm into the nucleus.

  • Impairment of DNA Binding and Coactivator Recruitment: Once in the nucleus, they interfere with the binding of the androgen receptor to androgen response elements (AREs) on DNA and disrupt the recruitment of coactivators necessary for gene transcription.

This comprehensive blockade of AR signaling ultimately leads to a reduction in the expression of androgen-dependent genes, inhibiting prostate cancer cell growth and promoting apoptosis.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the androgen receptor signaling pathway, the mechanism of this compound action, and a typical workflow for a competitive binding assay.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_active Activated AR (Dimerized) AR->AR_active Translocates & Dimerizes HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates from ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited to

Caption: Androgen Receptor Signaling Pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_translocation AR Translocation AR->AR_translocation NDE This compound NDE->AR Blocks Binding ARE_Binding AR Binding to DNA AR_translocation->ARE_Binding Coactivator_Recruitment Coactivator Recruitment ARE_Binding->Coactivator_Recruitment Gene_Transcription Gene Transcription Coactivator_Recruitment->Gene_Transcription NDE_nuc This compound NDE_nuc->AR_translocation Inhibits NDE_nuc->ARE_Binding Inhibits NDE_nuc->Coactivator_Recruitment Inhibits

Caption: Mechanism of this compound.

start Start prepare_reagents Prepare Reagents: - Androgen Receptor - Radiolabeled Ligand (e.g., [3H]-DHT) - Unlabeled Competitor (this compound) - Buffers start->prepare_reagents incubation Incubate AR, Radiolabeled Ligand, and varying concentrations of This compound prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., filtration, precipitation) incubation->separation quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % Inhibition vs. Competitor Concentration - Determine IC50/Ki quantification->analysis end End analysis->end

Caption: Competitive Binding Assay Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Recombinant human androgen receptor or cell lysates containing AR.

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

  • This compound.

  • Assay buffer (e.g., Tris-HCl, EDTA, glycerol).

  • Wash buffer.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the radiolabeled androgen in assay buffer to a final concentration appropriate for the assay.

    • Dilute the androgen receptor preparation in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the serially diluted this compound to the appropriate wells.

    • For total binding wells, add vehicle control.

    • For non-specific binding wells, add a high concentration of unlabeled androgen.

    • Add the diluted radiolabeled androgen to all wells.

    • Initiate the binding reaction by adding the diluted androgen receptor preparation to all wells.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the contents of the assay plate to a pre-wetted 96-well filter plate.

    • Wash the wells multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of inhibition versus the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting dose-response curve.

Immunofluorescence for Androgen Receptor Nuclear Translocation

This method visualizes the subcellular localization of the AR and the effect of this compound on its nuclear translocation.

Materials:

  • Prostate cancer cells (e.g., LNCaP).

  • Cell culture medium and supplements.

  • This compound.

  • Androgen (e.g., DHT).

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary antibody against the androgen receptor.

  • Fluorophore-conjugated secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

  • Fluorescence microscope.

Protocol:

  • Cell Culture and Treatment:

    • Seed prostate cancer cells on glass coverslips in a multi-well plate.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat the cells with vehicle, androgen (DHT), and/or this compound for a specified time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.

    • Incubate the cells with the primary anti-AR antibody diluted in blocking solution overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash the cells with PBS.

  • Staining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the subcellular localization of the androgen receptor using a fluorescence microscope. Compare the AR localization in the different treatment groups.

Subcellular Fractionation and Western Blotting

This biochemical method quantitatively determines the amount of AR in the cytoplasmic and nuclear fractions.

Materials:

  • Prostate cancer cells.

  • Cell culture reagents.

  • This compound and androgen (DHT).

  • Cytoplasmic extraction buffer.

  • Nuclear extraction buffer.

  • Protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against AR, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment and Harvesting:

    • Culture and treat prostate cancer cells as described for immunofluorescence.

    • Harvest the cells by scraping and centrifugation.

  • Subcellular Fractionation:

    • Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to lyse the plasma membrane.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet with cytoplasmic extraction buffer.

    • Resuspend the nuclear pellet in ice-cold nuclear extraction buffer containing inhibitors.

    • Incubate on ice with intermittent vortexing to lyse the nuclear membrane.

    • Centrifuge to pellet the nuclear debris. The supernatant is the nuclear fraction.

  • Protein Quantification:

    • Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies against AR, GAPDH, and Lamin B1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour.

    • Wash the membrane with TBST.

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative amounts of AR in the cytoplasmic and nuclear fractions under different treatment conditions. The purity of the fractions should be confirmed by the presence of the cytoplasmic and nuclear markers.

Conclusion

This compound is a pharmacologically active and significant contributor to the clinical efficacy of enzalutamide. Its mechanism of action mirrors that of its parent compound, involving a multi-pronged attack on the androgen receptor signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel androgen receptor inhibitors. A thorough understanding of its binding affinity and mechanism of action is crucial for the development of next-generation therapies for prostate cancer.

References

Early-Stage Research on N-Desmethylenzalutamide Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the primary and major active metabolite of enzalutamide, a potent androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3][4] In early-stage drug development, a thorough understanding of the pharmacological profile of major metabolites is crucial for a comprehensive safety and efficacy assessment. While this compound shares the on-target activity of its parent compound, enzalutamide, investigating its potential off-target effects is critical to fully characterize its safety profile. This technical guide provides an in-depth overview of the early-stage research into the off-target effects of this compound, with a focus on data presentation, experimental protocols, and pathway visualizations.

On-Target Pharmacology

This compound, like enzalutamide, is an androgen receptor inhibitor.[1][2] Its on-target mechanism of action involves competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and inhibiting the association of the AR with DNA.[1][2] This disruption of the androgen signaling pathway is central to its therapeutic effect in prostate cancer. In vitro studies have demonstrated that this compound has a similar potency to enzalutamide in inhibiting AR signaling.[2][3]

Off-Target Effects: Seizures and the GABA-A Receptor

A significant off-target effect of concern associated with enzalutamide treatment is the risk of seizures.[1] Nonclinical studies in mice and dogs have shown that enzalutamide can induce convulsions at clinically relevant exposures. This adverse effect is attributed to both enzalutamide and its active metabolite, this compound. The proposed mechanism for this neurotoxicity is the binding of these compounds to the gamma-aminobutyric acid (GABA)-gated chloride channel, a key component of the inhibitory GABA-A receptor in the central nervous system.

While the association between this compound and the GABA-A receptor is established as the likely cause of seizures, specific quantitative data on the binding affinity (e.g., Kᵢ or IC₅₀ values) of this compound to the GABA-A receptor from publicly available early-stage research is limited. Such data would be critical for a precise risk assessment.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically detailing the binding affinities or inhibitory concentrations of this compound at various off-targets from broad screening panels (e.g., Cerep panel). However, pharmacokinetic data for this compound is available and essential for understanding its exposure levels in relation to potential off-target engagement.

Table 1: Pharmacokinetic Parameters of this compound (M2)

ParameterValueSpeciesStudy ConditionsReference
Mean Predose Cmin (steady state)13.0 (29.9% CV) µg/mLHuman160 mg enzalutamide daily[2]
Median Tmax (single dose)6 days (range 2-13)HumanSingle 160 mg oral dose of enzalutamide[2]
Mean Terminal Half-life (single dose)7.8 - 8.6 daysHumanSingle 160 mg oral dose of enzalutamide[2]
In vitro P-gp InhibitionYesIn vitro---[2]
In vitro P-gp SubstrateNoIn vitro---[2]

Experimental Protocols

To investigate the off-target effects of this compound on the GABA-A receptor, two key experimental approaches are typically employed: radioligand binding assays and electrophysiological studies.

Radioligand Competitive Binding Assay for GABA-A Receptor

This assay determines the binding affinity of a test compound (this compound) for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the GABA-A receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]Muscimol (a potent GABA-A agonist)

  • Receptor Source: Rat brain cortical membranes or cells recombinantly expressing human GABA-A receptors.

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Non-specific Binding Control: High concentration of unlabeled GABA

  • Filtration Apparatus: Glass fiber filters and a cell harvester

  • Scintillation Counter: For measuring radioactivity

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, add a fixed concentration of [³H]Muscimol.

    • Add varying concentrations of this compound (or vehicle for total binding, or excess unlabeled GABA for non-specific binding).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Muscimol) from the resulting competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This technique directly measures the functional effect of a test compound on the ion channel activity of the GABA-A receptor.

Objective: To determine if this compound modulates GABA-A receptor-mediated currents and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • Test Compound: this compound

  • Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).

  • Patch-Clamp Rig: Microscope, micromanipulators, amplifier, and data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a fine tip.

  • Solutions:

    • External Solution (ECS): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES).

    • Internal Solution (ICS): Mimicking the intracellular ionic environment (e.g., KCl, MgCl₂, EGTA, HEPES, ATP, GTP).

  • Agonist: GABA

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing GABA-A receptors on coverslips.

  • Pipette Preparation: Fabricate micropipettes with a resistance of 3-7 MΩ when filled with ICS.

  • Whole-Cell Configuration:

    • Position a coverslip with cells in the recording chamber and perfuse with ECS.

    • Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward chloride current.

    • Co-apply varying concentrations of this compound with the GABA-containing solution.

    • Record the changes in the GABA-evoked current in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.

    • Normalize the current amplitudes to the baseline GABA response.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the data with an appropriate concentration-response curve to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the maximum effect.

Visualizations

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation NDM N-Desmethyl- enzalutamide NDM->AR Inhibits Binding NDM->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) NDM->ARE Inhibits DNA Binding AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds NDM N-Desmethyl- enzalutamide NDM->GABA_A_Receptor Potential Binding (Off-Target) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: GABA-A Receptor Signaling and Potential Off-Target Interaction of this compound.

Radioligand_Binding_Workflow start Start prep Receptor Membrane Preparation start->prep incubation Incubation: - Receptor Membranes - [³H]Muscimol - this compound prep->incubation separation Separation of Bound/ Free Radioligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - IC₅₀ Determination - Kᵢ Calculation quantification->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Competitive Binding Assay.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (HEK293 expressing GABA-A Receptor) start->cell_prep patching Achieve Whole-Cell Patch-Clamp Configuration cell_prep->patching baseline Record Baseline GABA-evoked Current patching->baseline drug_app Co-apply GABA and This compound baseline->drug_app recording Record Modulated Current drug_app->recording analysis Data Analysis: - Measure Current Amplitude Change - Determine EC₅₀/IC₅₀ recording->analysis end End analysis->end

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of N-Desmethylenzalutamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylenzalutamide is the primary active metabolite of enzalutamide, a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1] Monitoring the plasma concentrations of this compound, alongside the parent drug, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing patient treatment strategies. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound in human plasma. The method described is based on established and validated procedures, ensuring reliability and reproducibility.[1][2][3]

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection using a tandem mass spectrometer. A stable isotope-labeled internal standard (IS), D6-enzalutamide, is employed to ensure accuracy and precision by correcting for matrix effects and variability in extraction and injection.[1][2][4] Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample (50 µL) add_is Add Internal Standard (D6-Enzalutamide) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound quantification in human plasma.

Materials and Reagents

ReagentSupplierGrade
This compoundAlsachim>98% purity
D6-Enzalutamide (Internal Standard)Alsachim>98% purity
AcetonitrileFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q or equivalentType 1
Human Plasma (drug-free)Biological specialty company
Dimethyl sulfoxide (DMSO)Sigma-AldrichACS Grade

Equipment

EquipmentManufacturerModel
UPLC SystemWatersAcquity H-Class
Tandem Mass SpectrometerWatersXevo TQ-S Micro
Analytical ColumnWatersAcquity BEH C18 (2.1 x 50 mm, 1.7 µm)
CentrifugeEppendorf5424 R or equivalent
Analytical BalanceMettler ToledoXS205 or equivalent
PipettesGilsonPipetman series

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and D6-enzalutamide into separate volumetric flasks.

    • Dissolve in DMSO to a final concentration of 1 mg/mL.[1]

    • Store stock solutions at -40°C. Stability has been demonstrated for at least 11 months.[1]

  • Working Solutions:

    • This compound Working Standard: Serially dilute the stock solution with acetonitrile to prepare working standards for calibration curve and quality control samples.[1]

    • Internal Standard Working Solution: Dilute the D6-enzalutamide stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Spike drug-free human plasma with the appropriate this compound working standards to prepare calibration standards. A typical calibration curve range is 500–50,000 ng/mL.[1][2]

  • Prepare quality control (QC) samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1000, 15,000, and 40,000 ng/mL).[1][2]

Sample Preparation Protocol

Sample Preparation Protocol start Start plasma Pipette 50 µL of Plasma (Sample, Calibrator, or QC) start->plasma add_is Add 100 µL of Internal Standard Working Solution (D6-Enzalutamide in Acetonitrile) plasma->add_is vortex1 Vortex for 30 seconds add_is->vortex1 centrifuge Centrifuge at 14,000 rpm for 5 minutes at 4°C vortex1->centrifuge supernatant Transfer 100 µL of Supernatant to an Injection Vial centrifuge->supernatant inject Inject 2 µL into the LC-MS/MS System supernatant->inject end_node End inject->end_node

Caption: Step-by-step sample preparation protocol.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterSetting
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 2 µL[1]
Column Temperature 40°C
Autosampler Temperature 4°C
Gradient Elution Time (min)
0.0 - 2.5
2.5 - 3.5
3.5 - 4.0

Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Analyte
This compound
D6-Enzalutamide (IS)

Method Validation Summary

The method should be validated according to the guidelines of the European Medicines Agency (EMA) and/or the U.S. Food and Drug Administration (FDA).[5] The following tables summarize typical performance characteristics of a validated method.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range 500 - 50,000 ng/mL[1][2]
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
LLOQ 500< 10[1]< 10[1]84 - 116[1]
Low 1000< 8[1]< 8[1]92 - 108[1]
Medium 15,000< 8[1]< 8[1]92 - 108[1]
High 40,000< 8[1]< 8[1]92 - 108[1]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound ~100-141[1]Minimal with stable isotope IS
D6-Enzalutamide (IS) ~102[1]-
Note: Higher recovery values may indicate ion enhancement due to matrix effects, which is compensated for by the use of a stable isotope-labeled internal standard.[1]

Table 4: Stability

ConditionDurationStability
Whole Blood at Room Temperature 24 hoursStable[1][2]
Plasma at Room Temperature 23 daysStable[1]
Plasma at 2-8°C 23 daysStable[1]
Plasma at -40°C 14 monthsStable[1]
Autosampler (2-8°C) 7 daysStable[1]
Freeze-Thaw Cycles (3 cycles) -Stable

Data Analysis

  • Peak areas of this compound and the internal standard (D6-enzalutamide) are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is based on validated procedures and offers high sensitivity, specificity, accuracy, and precision. This method is suitable for use in clinical research and therapeutic drug monitoring to support the safe and effective use of enzalutamide.

References

N-Desmethylenzalutamide Reference Standard: A Guide to Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethylenzalutamide is the primary and pharmacologically active metabolite of enzalutamide, a potent second-generation androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Given its equipotent activity to the parent drug, the accurate quantification of this compound is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document provides a detailed guide for the preparation and storage of this compound as a reference standard, ensuring its integrity and suitability for analytical applications.

Physicochemical Properties

PropertyValue
IUPAC Name 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide[1]
Molecular Formula C₂₀H₁₄F₄N₄O₂S[1]
Molecular Weight 450.4 g/mol
Appearance White to off-white solid
Solubility Slightly soluble in Chloroform and DMSO; very slightly soluble in Methanol (with heating)
Melting Point >230 °C[2]

Preparation of this compound Reference Standard

The following is a representative protocol for the synthesis of this compound, based on established chemical syntheses of enzalutamide and its precursors. This process involves the amidation of the corresponding carboxylic acid precursor.

Synthesis Pathway

The synthesis of this compound can be achieved through the amidation of its immediate carboxylic acid precursor, 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid.

G Precursor 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid Amidation Amidation with Ammonia Precursor->Amidation Product This compound Amidation->Product

Caption: Synthesis of this compound.

Experimental Protocol

Materials and Reagents:

  • 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Ammonia (0.5M in 1,4-dioxane)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Acetonitrile

  • Water (for reverse-phase HPLC)

  • Trifluoroacetic acid (TFA) (for reverse-phase HPLC)

Procedure:

  • Acid Chloride Formation: To a suspension of 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture in vacuo to obtain the crude acid chloride as a residue.

  • Amidation: To the crude acid chloride, add a solution of ammonia (0.5M in 1,4-dioxane) and stir the mixture at room temperature overnight.

  • Work-up and Extraction: Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc/Hexanes).

    • For higher purity, the product can be further purified by reverse-phase HPLC using a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Isolation: Combine the fractions containing the pure product. Remove the acetonitrile in vacuo. Neutralize the remaining aqueous layer with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield this compound as a white solid.

  • Characterization: Confirm the identity and purity of the synthesized reference standard using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Storage and Stability

Proper storage of the this compound reference standard is critical to maintain its purity and stability over time.

Storage Conditions
ConditionRecommended TemperatureDuration
Long-term -20°C or -40°CAt least 1 year[3]
Short-term 2-8°CUp to 7 days (in autosampler)[4]
Shipping Room temperatureLess than 2 weeks
Stability in Solution

Stock solutions of this compound can be prepared in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[4]

Matrix/SolventTemperatureStability
Stock Solution (DMSO)-40°CAt least 11 months[4]
PlasmaAmbient TemperatureAt least 23 days[4]
Plasma2-8°CAt least 19 days[5][6]
Plasma-40°CAt least 14 months[4]
Whole BloodAmbient TemperatureAt least 24 hours[4][5][6]
Freeze-Thaw Stability

This compound is stable for at least three freeze-thaw cycles in plasma.[4]

Recommended Handling and Usage Workflow

G cluster_storage Storage cluster_prep Solution Preparation cluster_analysis Analysis LongTerm Long-term Storage (-20°C / -40°C) StockSol Prepare Stock Solution (e.g., 1 mg/mL in DMSO) LongTerm->StockSol Equilibrate to RT ShortTerm Short-term Storage (2-8°C) ShortTerm->StockSol Equilibrate to RT WorkingSol Prepare Working Solutions (Dilute with Acetonitrile) StockSol->WorkingSol Analysis LC-MS/MS Analysis WorkingSol->Analysis

Caption: Recommended workflow for handling.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

  • Dispose of waste according to institutional and local regulations.

By following these guidelines for preparation, storage, and handling, researchers can ensure the accuracy and reliability of their analytical data when using this compound as a reference standard.

References

Protocol for N-Desmethylenzalutamide Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of N-Desmethylenzalutamide, the active metabolite of the androgen receptor inhibitor enzalutamide, from biological samples. The protocols are designed for accurate quantification in research, clinical, and drug development settings.

Introduction

This compound is a major active metabolite of enzalutamide, contributing significantly to its therapeutic effect in the treatment of prostate cancer. Accurate measurement of its concentration in biological matrices such as plasma and serum is crucial for pharmacokinetic and pharmacodynamic studies. This application note details two robust methods for the extraction of this compound: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). Both methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison

Protein precipitation is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis. Solid-phase extraction offers a more selective and thorough cleanup, resulting in cleaner extracts and potentially higher sensitivity by reducing matrix effects. The choice of method will depend on the specific requirements of the assay, including desired sensitivity, sample throughput, and available resources.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the two extraction methods.

Table 1: Protein Precipitation Method Performance

ParameterValueReference
Biological MatrixHuman Plasma[1],[2]
Linear Range500 - 50,000 ng/mL[1],[2]
Lower Limit of Quantification (LLOQ)500 ng/mL[1],[2]
Intra-day Precision (%CV)< 5.1%[2]
Inter-day Precision (%CV)< 5.1%[2]
AccuracyWithin ±15%[3]
Recovery (this compound)141% (likely due to matrix effect enhancement)[1]
Internal StandardD6-enzalutamide[1],[2]

Table 2: Solid-Phase Extraction (SPE) Method Performance (General Protocol)

ParameterValueReference
Biological MatrixRat Plasma, Human Urine[4]
SorbentOasis HLB[5],[4]
Average Recovery> 80%[4]
Standard Deviation of Recovery< 5%[4]
Matrix EffectsMinimal (Matrix Factor 1.00 ± 0.15)[4]
Solvent Consumption Reduction~70% (compared to traditional SPE)[5],
Processing Time Reduction~40% (compared to traditional SPE)[5],

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and efficient method for the extraction of this compound from plasma samples.

Materials:

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., D6-enzalutamide in a suitable solvent)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 900 µL of acetonitrile to the plasma sample.[1]

  • Vortex the mixture vigorously for 5 minutes.[1]

  • Centrifuge the sample at 18,620 x g for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

Protein_Precipitation_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (50 µL) plasma->is acn 3. Add Acetonitrile (900 µL) is->acn vortex 4. Vortex (5 min) acn->vortex centrifuge 5. Centrifuge (18,620 x g, 5 min) vortex->centrifuge supernatant 6. Collect Supernatant (200 µL) centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Protein Precipitation Workflow

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a simplified 3-step method with Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which is a water-wettable sorbent allowing for the elimination of conditioning and equilibration steps.[4][5]

Materials:

  • Human plasma or serum (K2EDTA)

  • Oasis HLB 1 cc (30 mg) SPE Cartridges

  • Internal Standard (IS) solution (e.g., D6-enzalutamide in a suitable solvent)

  • 4% Phosphoric acid in water

  • 5% Methanol in water

  • Methanol (HPLC grade)

  • SPE manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment: Dilute the plasma/serum sample 1:1 with 4% phosphoric acid in water. Add the internal standard to the diluted sample.[4]

  • Load: Load the pre-treated sample onto the Oasis HLB cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[4]

  • Elute: Elute this compound and the internal standard with two aliquots of 25 µL of methanol into a clean collection tube.[4]

  • The eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Cartridge (Oasis HLB) sample Plasma/Serum Sample dilute Dilute 1:1 with 4% H3PO4 + Internal Standard sample->dilute load 1. Load Pre-treated Sample dilute->load wash 2. Wash with 5% Methanol/Water load->wash elute 3. Elute with Methanol wash->elute eluate Eluate for LC-MS/MS Analysis elute->eluate

Solid-Phase Extraction Workflow

Signaling Pathway Context

While the extraction protocol itself does not directly involve a signaling pathway, this compound's mechanism of action is central to its therapeutic relevance. It, along with enzalutamide, is a potent androgen receptor (AR) inhibitor. The following diagram illustrates the simplified AR signaling pathway that is targeted by these compounds.

AR_Signaling_Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Binding Enza Enzalutamide & This compound Enza->AR Translocation Nuclear Translocation AR_complex->Translocation DNA_binding DNA Binding Translocation->DNA_binding Gene_transcription Gene Transcription (e.g., PSA) DNA_binding->Gene_transcription Cell_growth Prostate Cancer Cell Growth & Survival Gene_transcription->Cell_growth

Androgen Receptor Signaling Pathway

References

Application Notes and Protocols: Use of Deuterated N-Desmethylenzalutamide as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and clinical pharmacokinetics, the accurate quantification of drug metabolites is as crucial as that of the parent drug. N-desmethylenzalutamide is the major and pharmacologically active metabolite of enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[1][2][3] Given that this compound circulates at plasma concentrations comparable to the parent drug, its precise measurement is vital for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments.[3]

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[4][5] To ensure the accuracy and reliability of LC-MS/MS data, the use of an appropriate internal standard (IS) is indispensable.[6][7][8] A stable isotope-labeled (SIL) internal standard is considered the most suitable choice as it shares near-identical physicochemical properties with the analyte.[5][7][9] This document provides detailed application notes and protocols for the use of deuterated this compound (d-N-desmethylenzalutamide) as an internal standard for the sensitive and accurate quantification of this compound in biological matrices.

Principle of Deuterated Internal Standards

Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[10] This substitution results in a compound with a higher mass but nearly identical chemical and physical properties to the unlabeled analyte.[5][9] Consequently, during sample preparation, chromatography, and ionization, the deuterated internal standard behaves almost identically to the analyte, effectively compensating for variability in:

  • Sample Extraction and Recovery: Losses during sample processing steps like protein precipitation or liquid-liquid extraction are mirrored by the internal standard.[5][8]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix affects both the analyte and the internal standard similarly.[5]

  • Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are normalized by calculating the peak area ratio of the analyte to the internal standard.[8]

Metabolic Pathway of Enzalutamide

Enzalutamide is primarily metabolized in the liver. The formation of its major active metabolite, this compound, is catalyzed predominantly by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A4.[1][2] This metabolic conversion is a critical step in the drug's overall disposition and therapeutic activity.

cluster_0 Hepatic Metabolism Enzalutamide Enzalutamide This compound This compound (Active Metabolite) Enzalutamide->this compound CYP2C8 (major) CYP3A4 (minor) Carboxylic Acid Metabolite Carboxylic Acid Metabolite (Inactive) Enzalutamide->Carboxylic Acid Metabolite Carboxylesterase 1 This compound->Carboxylic Acid Metabolite Carboxylesterase 1

Metabolic pathway of Enzalutamide.

Experimental Protocols

The following protocols are based on established and validated LC-MS/MS methods for the quantification of enzalutamide and this compound, adapted for the specific use of deuterated this compound as an internal standard.[11][12][13][14]

Materials and Reagents
  • This compound (analyte)

  • Deuterated this compound (internal standard, e.g., this compound-d3)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Methanol (LC-MS grade)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and deuterated this compound in methanol or DMSO to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the deuterated this compound stock solution with acetonitrile to a final concentration suitable for spiking into samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting this compound from plasma samples.[11][12][14]

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

cluster_workflow Bioanalytical Workflow Sample Plasma Sample (50 µL) Spike Add Internal Standard (d-N-Desmethylenzalutamide in Acetonitrile, 150 µL) Sample->Spike Precipitate Vortex Mix (1 min) Spike->Precipitate Centrifuge Centrifuge (14,000 rpm, 10 min) Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Analyze Inject into LC-MS/MS System Extract->Analyze

Sample preparation workflow.
LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[13]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min[13]
Gradient Start with 5% B, ramp to 90% B, then re-equilibrate (specific gradient to be optimized)
Injection Volume 2-5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound451195[12][14]
d-N-Desmethylenzalutamidee.g., 454 (for d3)e.g., 195 or other stable fragment

Note: The exact m/z values for the deuterated internal standard will depend on the number and position of deuterium atoms. These must be determined by direct infusion of the standard into the mass spectrometer.

Method Validation Summary

A bioanalytical method using deuterated this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria and published performance data for similar assays.[11][12][15]

Validation ParameterAcceptance CriteriaTypical Performance Data[11][12][15]
Linearity (r²) ≥ 0.99≥ 0.99
Calibration Range -1 - 2000 ng/mL or 500 - 50,000 ng/mL
Lower Limit of Quant. S/N > 10, Precision <20%, Accuracy ±20%1.07 ng/mL or 500 ng/mL
Precision (%CV) Within-run & Between-run: <15% (except LLOQ <20%)< 15% (Within- and between-day)
Accuracy (%Bias) Within ±15% of nominal (except LLOQ ±20%)85% - 115%
Matrix Effect IS-normalized factor CV <15%Not explicitly stated but method validated
Recovery Consistent and reproducibleNot explicitly stated but method validated
Stability Analyte stable under tested conditionsStable in plasma for 19+ days at RT & 2-8°C; 3+ months at -40°C[11][15]

Conclusion

The use of deuterated this compound as an internal standard provides the highest level of accuracy and robustness for the quantification of this compound in biological samples by LC-MS/MS. Its co-eluting nature and identical behavior during sample processing and analysis ensure reliable correction for experimental variability.[9] The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to establish and validate a sensitive and precise bioanalytical method, ultimately supporting critical pharmacokinetic studies and therapeutic drug monitoring of enzalutamide.

References

Determining the Potency of N-Desmethylenzalutamide: Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethylenzalutamide is the primary and pharmacologically active metabolite of enzalutamide, a potent second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3][4][5] Understanding the potency of this compound is critical for evaluating its contribution to the overall efficacy of enzalutamide treatment. This document provides detailed protocols for key cell-based assays to determine the potency of this compound and summarizes available quantitative data for comparison.

The mechanism of action for both enzalutamide and this compound involves competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and inhibiting the association of AR with DNA.[1][6] This blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells. In vitro studies have demonstrated that this compound has a similar potency to its parent compound, enzalutamide.[1]

This application note outlines methodologies for the following key cell-based assays:

  • Androgen Receptor (AR) Reporter Gene Assay

  • Cell Viability (MTT) Assay

  • AR Nuclear Translocation Assay (Immunofluorescence)

  • Quantitative Western Blot for AR and PSA

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and a general experimental workflow for assessing the potency of this compound.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_HSP->HSP AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binding Transcription Target Gene Transcription (e.g., PSA) ARE->Transcription Activation Inhibition1 Blocks Androgen Binding Inhibition1->AR_HSP Inhibition2 Prevents Nuclear Translocation Inhibition2->AR_dimer_n Inhibition3 Inhibits DNA Binding Inhibition3->ARE

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Experimental Workflow for Potency Determination cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Potency Assays cluster_data_analysis Data Analysis start Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) culture Culture in appropriate media start->culture seed Seed cells in multi-well plates culture->seed prepare Prepare serial dilutions of This compound seed->prepare treat Treat cells with compound (in the presence of an androgen agonist) prepare->treat incubate Incubate for a defined period treat->incubate reporter AR Reporter Gene Assay incubate->reporter viability Cell Viability Assay incubate->viability translocation AR Nuclear Translocation Assay incubate->translocation western Quantitative Western Blot incubate->western measure Measure assay-specific signal reporter->measure viability->measure translocation->measure western->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 values calculate->ic50

Caption: General Experimental Workflow for this compound Potency Assessment.

Quantitative Data Summary

The following tables summarize the reported potency of enzalutamide and this compound from various cell-based assays. Note that direct comparative data for this compound is less abundant, with many sources stating its potency is similar to that of enzalutamide.

Table 1: Androgen Receptor (AR) Reporter Gene Assay

CompoundCell LineAgonistIC50 (nM)Reference
EnzalutamideLNCaPR188136[7]
EnzalutamideLNCaPTestosterone (0.45 nM)26[8]
This compound--Similar to Enzalutamide[1]

Table 2: Cell Viability / Proliferation Assays

CompoundCell LineAssayIC50 (µM)Reference
EnzalutamideLNCaPReal-time cell monitoring5.6 ± 0.8[9]
EnzalutamideLNCaPMTT~1-5[9]
EnzalutamideC4-2B-MDVR (Enzalutamide-resistant)MTT14.77[10]
This compound--Similar to Enzalutamide[1]

Table 3: Androgen Receptor (AR) Binding Affinity

CompoundCell LineKᵢ (nM)Reference
EnzalutamideLNCaP21.4 (IC50 for binding)[8]
This compound-Similar to Enzalutamide[1]

Table 4: AR Nuclear Translocation Inhibition

CompoundCell LineObservationReference
EnzalutamideSVHUC-ARSignificantly reduced nuclear AR expression[6]
This compound-Similar IC50 for inhibition as enzalutamide

Experimental Protocols

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen agonist.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, 22Rv1) or a host cell line co-transfected with an AR expression vector and an ARE-luciferase reporter vector (e.g., PC-3, HEK293).

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS).

  • Charcoal-stripped FBS (CSS) for steroid-depleted medium.

  • Androgen agonist (e.g., Dihydrotestosterone (DHT) or R1881).

  • This compound.

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 20,000 cells/well) in a 96-well plate in culture medium containing 10% CSS and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in steroid-depleted medium.

  • Treatment:

    • For antagonist activity, treat the cells with the serial dilutions of this compound.

    • After a short pre-incubation (e.g., 1 hour), add a fixed concentration of an androgen agonist (e.g., DHT or R1881) to all wells except the unstimulated control.

    • Include appropriate controls: vehicle control (DMSO), agonist-only control, and unstimulated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 15-30 minutes with gentle agitation.[9]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (media-only wells) from all readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the agonist-only control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of prostate cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Prostate cancer cell line (e.g., LNCaP).

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multi-well spectrophotometer.

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of this compound to calculate the IC50 value.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the ability of this compound to inhibit the androgen-induced translocation of the AR from the cytoplasm to the nucleus.

Materials:

  • Prostate cancer cell line (e.g., LNCaP) or AR-expressing cells.

  • Glass coverslips or chamber slides.

  • Cell culture medium with CSS.

  • Androgen agonist (e.g., DHT or R1881).

  • This compound.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody against AR.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Protocol:

  • Cell Seeding: Seed cells on coverslips or in chamber slides and allow them to attach.

  • Steroid Deprivation: Culture the cells in medium containing CSS for 24-48 hours.

  • Treatment:

    • Pre-treat the cells with this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an androgen agonist (e.g., 10 nM DHT) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the primary AR antibody diluted in blocking buffer overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in multiple cells for each treatment condition.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of AR nuclear translocation.

    • Compare the ratios in this compound-treated cells to the agonist-only control to assess the inhibitory effect.

Quantitative Western Blot for AR and PSA

This method is used to quantify the protein levels of the androgen receptor and its downstream target, prostate-specific antigen (PSA), following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP).

  • Cell culture medium with CSS.

  • Androgen agonist (e.g., DHT or R1881).

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against AR, PSA, and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound and an androgen agonist as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR, PSA, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Imaging:

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for AR, PSA, and the loading control using image analysis software.

    • Normalize the protein levels of AR and PSA to the corresponding loading control.

    • Compare the normalized protein levels in this compound-treated samples to the agonist-only control to determine the effect on protein expression.

References

Application Notes and Protocols for N-Desmethylenzalutamide Quantification in Dried Blood Spots (DBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. The monitoring of its primary active metabolite, N-desmethylenzalutamide, is crucial for pharmacokinetic studies and therapeutic drug management. Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venipuncture, simplifying sample collection and storage. This document provides a detailed application note and protocol for the quantification of this compound in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4] The use of a stable isotope-labeled internal standard is recommended to ensure accurate and precise quantification by compensating for variability during sample preparation and analysis.[1]

Signaling Pathway of Enzalutamide

Enzalutamide and its active metabolite, this compound, exert their therapeutic effect by inhibiting multiple steps in the androgen receptor signaling pathway. This includes blocking androgen binding to the receptor, preventing nuclear translocation of the receptor, and inhibiting the association of the androgen receptor with DNA. The following diagram illustrates this mechanism of action.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation Enzalutamide Enzalutamide & This compound Enzalutamide->AR Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits DNA Binding AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Figure 1: Mechanism of action of Enzalutamide and this compound.

Experimental Protocols

Materials and Reagents
  • This compound certified reference material

  • Enzalutamide certified reference material

  • Stable isotope-labeled internal standard (e.g., this compound-d6 or Apalutamide-d3)[1]

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Human whole blood (for calibration standards and quality controls)

  • DBS collection cards (e.g., Whatman 903)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Waters)

  • Tandem mass spectrometer with electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

  • Analytical column: Atlantis dC18 or equivalent[4][5]

  • DBS puncher (e.g., 3 mm)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of this compound, enzalutamide, and the internal standard in methanol.

  • Calibration Standards (CS) and Quality Controls (QC): Prepare working solutions by serially diluting the stock solutions. Spike these working solutions into human whole blood to create a series of calibration standards and quality control samples at various concentrations.

  • DBS Preparation: Spot a fixed volume (e.g., 15-20 µL) of each CS and QC onto the DBS cards. Allow the spots to dry completely at ambient temperature for at least 3 hours.[6] Store the prepared DBS cards in sealed bags with desiccant at -20°C or -80°C until analysis.[7][8]

Sample Preparation from DBS
  • Punch a 3 mm disc from the center of the dried blood spot.[2][9]

  • Place the disc into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add an extraction solvent (e.g., acetonitrile or a mixture of formic acid and acetonitrile).[5]

  • Vortex the mixture to facilitate extraction.

  • Centrifuge the samples to pellet any debris.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Atlantis dC18[4][5]

    • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and acetonitrile (e.g., 30:70 v/v).[4][5]

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: 10 µL

    • Run Time: Approximately 2.5 minutes.[3][4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 451 → 195[2][3][4][9]

      • Enzalutamide: m/z 465 → 209[2][3][4]

      • Internal Standard (Apalutamide-d3): m/z 481 → 453[3][4]

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from DBS samples.

cluster_sample_collection Sample Collection & Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis Blood_Collection Whole Blood Collection (Venipuncture or Finger Prick) DBS_Spotting Spotting on DBS Card Blood_Collection->DBS_Spotting Drying Drying at Ambient Temperature DBS_Spotting->Drying Storage Storage at -20°C or -80°C Drying->Storage Punching Punching 3mm Disc Storage->Punching Extraction Liquid Extraction with IS Punching->Extraction Centrifugation Centrifugation Extraction->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Figure 2: Workflow for this compound analysis in DBS.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of this compound in DBS.

Table 1: Linearity and Lower Limit of Quantification

ParameterThis compoundReference
Linearity Range0.93 - 2000 ng/mL[2][3][4]
LLOQ0.93 ng/mL[2][3][4]
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
LLOQ< 10%< 10%98.0%Within ±15%[2]
Low (LQC)< 15%< 15%85-115%85-115%[2]
Medium (MQC)< 15%< 15%85-115%85-115%[2]
High (HQC)< 15%< 15%85-115%85-115%[2]

Table 3: Recovery and Stability

ParameterThis compoundReference
Mean Recovery~85-100%[2][10]
Stability on DBS cards at RTStable for at least 7 days[7]
Stability on DBS cards at -80°CStable for at least 30 days[7]
Freeze-Thaw Stability (3 cycles)Stable[7]
In-injector Stability (24 h)Stable[7]

Validation Experiment Relationships

The validation of a bioanalytical method involves a series of interconnected experiments to ensure its reliability. The following diagram illustrates the logical flow of these validation experiments.

cluster_core_validation Core Method Validation cluster_sample_related_validation Sample Handling & Stability Linearity Linearity & Range LLOQ Lower Limit of Quantification Linearity->LLOQ Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision Recovery Extraction Recovery Accuracy_Precision->Recovery Stability Stability (Freeze-Thaw, Bench-top, Long-term) Accuracy_Precision->Stability Selectivity Selectivity & Specificity Selectivity->Accuracy_Precision Matrix_Effect Matrix Effect Recovery->Matrix_Effect

Figure 3: Logical flow of bioanalytical method validation experiments.

Conclusion

The described LC-MS/MS method for the quantification of this compound in dried blood spots is sensitive, specific, and reliable.[2][3][4] The use of DBS simplifies sample collection and handling, making it a valuable tool in clinical and research settings for monitoring enzalutamide therapy. Adherence to the detailed protocols and validation procedures outlined in this document will ensure the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring studies.

References

High-Throughput Screening Assays for N-Desmethylenzalutamide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide (NDE) is the primary and active metabolite of enzalutamide, a potent second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Like its parent compound, NDE exerts its therapeutic effect by competitively inhibiting multiple steps in the AR signaling pathway, including androgen binding, nuclear translocation of the AR, and the subsequent interaction of the AR with DNA.[4][5] Given that NDE circulates at concentrations comparable to enzalutamide and exhibits similar potency, it is a critical component of the overall clinical activity of enzalutamide.[1][2]

High-throughput screening (HTS) assays are indispensable tools in drug discovery for identifying and characterizing novel modulators of therapeutic targets.[6][7] This document provides detailed application notes and protocols for HTS assays designed to evaluate the activity of this compound and other potential AR antagonists. The described assays are suitable for screening large compound libraries in a 384-well format and include a primary screen to measure AR activity and a secondary screen to assess cytotoxicity.

Signaling Pathway and Experimental Workflow

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. This compound, like enzalutamide, disrupts this pathway at multiple key junctures. The experimental workflow for screening compounds targeting this pathway typically involves a primary assay to measure AR inhibition and a secondary assay to rule out non-specific cytotoxic effects.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_Dimer_Cytoplasm AR Dimer AR->AR_Dimer_Cytoplasm Dimerization NDE This compound NDE->AR Inhibits Binding AR_Dimer_Nucleus AR Dimer NDE->AR_Dimer_Nucleus Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) NDE->ARE Inhibits DNA Binding AR_Dimer_Cytoplasm->AR_Dimer_Nucleus Nuclear Translocation AR_Dimer_Nucleus->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates

Androgen Receptor Signaling Pathway and NDE Inhibition.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen Primary_Assay AR Activity Assay (e.g., Luciferase Reporter) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Cytotoxicity Assay (e.g., CellTiter-Glo) Hit_Confirmation Hit Confirmation & Dose-Response Secondary_Assay->Hit_Confirmation Compound_Library Compound Library (including NDE) Compound_Library->Primary_Assay Hit_Identification->Secondary_Assay

High-Throughput Screening Workflow for AR Antagonists.

Data Presentation

The following table summarizes the inhibitory activity of this compound and its parent compound, enzalutamide, on the androgen receptor. The data is compiled from various in vitro assays. It is important to note that while this compound is widely reported to have similar potency to enzalutamide, specific side-by-side HTS data is limited. The IC50 value for this compound in the AR Reporter Gene Assay is therefore an estimate based on this established similarity.

CompoundAssay TypeCell LineTargetMetricValue (nM)Reference
Enzalutamide Competitive Radioligand BindingLNCaPAndrogen ReceptorIC5021.4[8]
Enzalutamide AR Reporter Gene (Luciferase)AR-HEK293Androgen ReceptorIC5026[8]
Enzalutamide AR Antagonist AssayLNCaPAndrogen ReceptorIC5036[9]
This compound AR Reporter Gene (Luciferase)AR-HEK293Androgen ReceptorIC50~25-35 (estimated)[1][2]

Experimental Protocols

Primary High-Throughput Screening: Androgen Receptor Reporter Gene Assay (384-Well Format)

This protocol describes a cell-based luciferase reporter gene assay to screen for antagonists of the androgen receptor.

Materials:

  • Cell Line: PC-3 (human prostate cancer, AR-negative) or a similar suitable cell line.

  • Plasmids:

    • pCMV-AR (expressing human androgen receptor)

    • pGL4.36[luc2P/MMTV/Hygro] (luciferase reporter driven by an androgen-responsive element)

    • pRL-TK (Renilla luciferase for normalization)

  • Reagents:

    • Transfection reagent (e.g., Lipofectamine)

    • Assay Medium: Phenol red-free RPMI-1640 with 10% charcoal-stripped fetal bovine serum.

    • Test compounds (including this compound) and a reference agonist (e.g., Dihydrotestosterone - DHT).

    • Dual-Glo® Luciferase Assay System.

  • Equipment:

    • 384-well white, clear-bottom tissue culture plates.

    • Acoustic liquid handler or multi-channel pipette.

    • Luminometer.

Protocol:

  • Cell Transfection:

    • Co-transfect PC-3 cells with the pCMV-AR, pGL4.36, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, harvest the cells and resuspend them in Assay Medium.

  • Cell Seeding:

    • Seed the transfected cells into 384-well plates at a density of 10,000 cells/well in 40 µL of Assay Medium.

    • Incubate the plates at 37°C and 5% CO2 for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (including this compound) in Assay Medium. The final DMSO concentration should not exceed 0.5%.

    • For antagonist screening, add a sub-maximal concentration of DHT (e.g., EC50 concentration) to the compound dilutions.

    • Using an acoustic liquid handler or a multi-channel pipette, add 10 µL of the compound/DHT dilutions to the assay plates.

    • Include control wells: negative control (DMSO + DHT), positive control (a known AR antagonist + DHT), and a vehicle control (DMSO only).

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for 24 hours.

  • Luciferase Assay:

    • Equilibrate the assay plates and the Dual-Glo® Luciferase Assay Reagent to room temperature.

    • Add 20 µL of the Dual-Glo® Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the firefly luciferase reaction.

    • Measure the firefly luciferase activity using a luminometer.

    • Add 20 µL of the Dual-Glo® Stop & Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition of AR activity relative to the positive and negative controls.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Secondary High-Throughput Screening: Cell Viability/Cytotoxicity Assay (384-Well Format)

This protocol describes a luminescent cell viability assay to identify compounds that are cytotoxic, which can lead to false positives in the primary screen. The CellTiter-Glo® assay measures ATP levels, which correlate with the number of viable cells.

Materials:

  • Cell Line: The same cell line used in the primary screen (e.g., transfected PC-3 cells).

  • Reagents:

    • Test compounds (hits from the primary screen).

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Equipment:

    • 384-well white, clear-bottom or opaque-walled tissue culture plates.

    • Acoustic liquid handler or multi-channel pipette.

    • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed cells into 384-well plates at the same density as the primary assay (10,000 cells/well) in 40 µL of Assay Medium.

    • Incubate at 37°C and 5% CO2 for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds from the primary screen in Assay Medium.

    • Add 10 µL of the compound dilutions to the assay plates.

    • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (vehicle-treated cells).

  • Incubation:

    • Incubate the plates for the same duration as the primary assay (24 hours) at 37°C and 5% CO2.

  • ATP Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control.

    • Plot the percentage of viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.

    • Compounds with significant cytotoxicity at concentrations that inhibit AR activity should be flagged as potential false positives or cytotoxic hits.

Conclusion

The provided application notes and protocols describe a robust high-throughput screening strategy for the identification and characterization of this compound and other novel androgen receptor antagonists. The combination of a primary functional assay and a secondary cytotoxicity assay allows for the efficient identification of specific AR modulators while minimizing the selection of non-specific or cytotoxic compounds. These methodologies are essential for the preclinical development of new therapies targeting the androgen receptor signaling pathway in prostate cancer and other androgen-dependent diseases.

References

Application Notes and Protocols for N-Desmethylenzalutamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-desmethylenzalutamide is the primary and pharmacologically active metabolite of enzalutamide, a potent androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Given that this compound exhibits similar potency to the parent drug and circulates at comparable plasma concentrations, its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2] Effective sample preparation is a critical prerequisite for reliable analysis, aiming to remove interfering substances like proteins and phospholipids, and to concentrate the analyte of interest.[3] This document provides detailed protocols and comparative data for the most common sample preparation techniques used for this compound analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Sample Preparation Techniques

The choice of a sample preparation method is a balance between recovery, cleanliness of the extract, throughput, cost, and the specific requirements of the analytical method (e.g., LC-MS/MS).

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (commonly acetonitrile) or an acid to denature and precipitate plasma proteins.[3] While rapid, it may result in a less clean extract compared to other methods, as some endogenous interferences might remain soluble.[3]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] It provides a cleaner sample than PPT by removing more interferences but is more labor-intensive and uses larger volumes of organic solvents.[4][5]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that uses a solid sorbent to retain the analyte from the liquid sample matrix.[5][6] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent, yielding a clean and concentrated sample.[6] It is often considered the most effective but also the most complex and costly of the three techniques.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removalPartitioning between immiscible liquidsAdsorption onto a solid phase
Selectivity/Cleanliness Low to ModerateModerate to HighHigh
Recovery Generally high but can be variableHigh, dependent on solvent choice and pHHigh and reproducible
Speed/Throughput Very Fast / HighSlow / LowModerate / Can be automated
Solvent Consumption LowHighLow to Moderate
Cost per Sample LowLow to ModerateHigh
Ease of Automation HighModerateHigh (96-well plates)
Table 2: Summary of Validation Parameters for PPT-based LC-MS/MS Methods

The following data is compiled from published methods utilizing protein precipitation for the analysis of this compound in human plasma.

ParameterReported Value/RangeSource
Linearity Range 10 - 1,000 ng/mL[7]
500 - 50,000 ng/mL[1][8][9][10]
Lower Limit of Quantification (LLOQ) 10 ng/mL[7]
500 ng/mL[8][9][10]
Intra-day Precision (% CV) < 5.1%[8][9][10]
< 8%[1]
Inter-day Precision (% CV) < 5.1%[8][9][10]
< 8%[1]
Accuracy Within ±15% of nominal[7]
Within 108%[1]
Recovery (Analyte) 141% (likely due to matrix effect)[11]
Internal Standard D6-enzalutamide (deuterated isotope)[1][8][9][10]

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation (PPT)

This protocol is a common and rapid method for preparing plasma samples for LC-MS/MS analysis.[7] Acetonitrile is a frequently used solvent for this purpose.[8][9][10]

Materials:

  • Plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., D6-enzalutamide in ACN)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >14,000 x g

  • Autosampler vials

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the IS working solution to the plasma sample.

  • Add 900 µL of ice-cold acetonitrile (precipitation solution) to the plasma sample. This creates a 9:1 ratio of precipitant to plasma, ensuring efficient protein removal.[11]

  • Vortex the mixture vigorously for 5 minutes to ensure complete protein denaturation and precipitation.[11]

  • Centrifuge the tube for 5 minutes at 18,620 x g (or a minimum of 14,000 x g) to pellet the precipitated proteins.[11][12]

  • Carefully transfer approximately 200 µL of the clear supernatant to a clean autosampler vial.[11]

  • The sample is now ready for injection into the LC-MS/MS system.

PPT_Workflow cluster_start Sample Input cluster_steps Precipitation Protocol cluster_end Final Output Sample 100 µL Plasma Step1 Add Internal Standard Sample->Step1 Step2 Add 900 µL Acetonitrile Step1->Step2 Step3 Vortex (5 min) Step2->Step3 Step4 Centrifuge (5 min @ 18,620 g) Step3->Step4 Step5 Collect Supernatant Step4->Step5 Output Ready for LC-MS/MS Analysis Step5->Output

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general framework for LLE. The choice of organic solvent is critical and should be optimized for this compound (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).

Materials:

  • Plasma sample

  • Internal Standard (IS) working solution

  • Extraction Solvent (e.g., MTBE or Ethyl Acetate)

  • pH adjustment buffer (e.g., ammonium hydroxide for basic pH)

  • Glass test tubes

  • Vortex mixer or mechanical shaker

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase compatible)

  • Autosampler vials

Procedure:

  • Pipette 200 µL of plasma sample into a glass test tube.

  • Add 25 µL of the IS working solution.

  • Add 50 µL of buffer to adjust the sample pH (e.g., 2% ammonium hydroxide to make the sample basic, enhancing extraction of certain compounds).

  • Add 1.0 mL of the organic extraction solvent (e.g., MTBE).

  • Cap and vortex/shake the tube for 10-15 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge for 10 minutes at 4,000 x g to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50:50 acetonitrile:water).

  • Vortex briefly, then transfer the solution to an autosampler vial for analysis.

LLE_Workflow Sample 200 µL Plasma Step1 Add IS & pH Buffer Sample->Step1 Step2 Add 1.0 mL Organic Solvent (e.g., MTBE) Step1->Step2 Step3 Vortex/Shake (10-15 min) Step2->Step3 Step4 Centrifuge to Separate Phases (10 min) Step3->Step4 Step5 Transfer Organic Layer Step4->Step5 Step6 Evaporate to Dryness Step5->Step6 Step7 Reconstitute in 100 µL Mobile Phase Step6->Step7 Output Ready for LC-MS/MS Step7->Output

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)

This protocol describes a general reversed-phase SPE method suitable for extracting this compound from plasma. Polymeric reversed-phase sorbents (e.g., Oasis HLB, Strata-X) are often effective for this type of analysis.[13]

Materials:

  • Plasma sample

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., C18 or polymeric reversed-phase, 30 mg)

  • SPE manifold

  • Reagents for conditioning, washing, and elution (e.g., Methanol, Water, Buffers)

  • Evaporation system

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a tube.

    • Add 25 µL of the IS working solution.

    • Dilute the sample with 200 µL of 2% phosphoric acid in water to disrupt protein binding and ensure analyte retention.

  • SPE Cartridge Conditioning: (To activate the sorbent)

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to dry.[14]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: (To remove interferences)

    • Pass 1 mL of 5% methanol in water through the cartridge to wash away polar impurities.

  • Elution: (To recover the analyte)

    • Elute the analyte and IS from the cartridge using 1 mL of methanol into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a nitrogen stream at ~40°C.

    • Reconstitute the residue in 100 µL of reconstitution solvent.

    • Vortex and transfer to an autosampler vial for analysis.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Sample Plasma + IS Dilute Dilute with Acidified Water Sample->Dilute Condition 1. Condition (Methanol, then Water) Dilute->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Output Ready for LC-MS/MS Reconstitute->Output

Solid-Phase Extraction Workflow

References

Application Notes and Protocols for the Extraction of N-Desmethylenzalutamide using Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the primary active metabolite of enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. While protein precipitation has become a common method for sample preparation, liquid-liquid extraction (LLE) remains a robust and effective technique for producing clean sample extracts. This document provides a detailed protocol for the liquid-liquid extraction of this compound from human plasma, based on established methodologies.

Principle of the Method

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. In this protocol, plasma samples are first basified to ensure that this compound is in its non-ionized form, thereby increasing its solubility in the organic extraction solvent. An organic solvent, methyl tert-butyl ether (MTBE), is then used to selectively extract the analyte and its internal standard from the aqueous plasma matrix. After separation of the two phases, the organic layer containing the analyte is evaporated to dryness and the residue is reconstituted in a solution compatible with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

This protocol is adapted from the validated method described by Bennett et al. (2014).[1]

Materials and Reagents:

  • Human plasma (collected in K2EDTA tubes)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³CD₃)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • 96-well polypropylene plates

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of handling 96-well plates

  • Plate sealer

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • 5% Sodium Bicarbonate Solution: Dissolve 5 g of sodium bicarbonate in 100 mL of deionized water.

    • Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled internal standard in acetonitrile. The exact concentration should be optimized based on the sensitivity of the mass spectrometer.

    • Reconstitution Solution: Prepare a solution of 40:60 methanol/water (v/v) containing 0.1% formic acid.

  • Sample Preparation:

    • Aliquot 50 µL of human plasma (standards, quality controls, or unknown samples) into the wells of a 96-well polypropylene plate.

    • Add 25 µL of the IS working solution to each well, except for the matrix blank wells, to which 25 µL of acetonitrile should be added.

    • Add 200 µL of the 5% sodium bicarbonate solution to each well.

    • Briefly vortex the plate to mix the contents.

  • Liquid-Liquid Extraction:

    • Add 1.05 mL of methyl tert-butyl ether (MTBE) to each well.

    • Seal the plate and mix thoroughly by vortexing for approximately 10 minutes.

    • Centrifuge the plate at approximately 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer:

    • Carefully transfer approximately 1.00 mL of the upper organic layer to a clean 96-well plate.

  • Evaporation:

    • Evaporate the solvent in the collection plate to dryness under a stream of heated nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in each well with 250 µL of the reconstitution solution.

    • Cover the plate and gently vortex for approximately 10 seconds to ensure the residue is fully dissolved.

  • Analysis:

    • The plate is now ready for analysis by LC-MS/MS.

Data Presentation

The following table summarizes the quantitative performance characteristics of a liquid-liquid extraction method for this compound, as established by regulatory validation criteria.

ParameterThis compound
Quantitation Range 0.0200 - 50.0 µg/mL
Extraction Recovery Consistent across the quantitation range
Precision (CV%) Within- and between-day precision < 15%
Accuracy (%) Within ±15% of the nominal concentration
Matrix Effect Minimal to no significant matrix effects observed

Note: The specific values for extraction recovery and matrix effects should be determined during method validation.

Method Visualization

The following diagram illustrates the workflow of the liquid-liquid extraction protocol for this compound.

LLE_Workflow start Start: Plasma Sample sample_prep 1. Sample Preparation - 50 µL Plasma - Add 25 µL Internal Standard - Add 200 µL 5% NaHCO3 - Vortex start->sample_prep extraction 2. Liquid-Liquid Extraction - Add 1.05 mL MTBE - Vortex for 10 min - Centrifuge at 4000 x g for 5 min sample_prep->extraction transfer 3. Supernatant Transfer - Transfer ~1.00 mL of the  upper organic layer extraction->transfer evaporation 4. Evaporation - Evaporate to dryness  under heated nitrogen transfer->evaporation reconstitution 5. Reconstitution - Add 250 µL Reconstitution Solution - Vortex briefly evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Liquid-Liquid Extraction Workflow for this compound.

Alternative Method: Protein Precipitation

It is noteworthy that while LLE is a highly effective method for sample cleanup, protein precipitation has also been widely adopted for the analysis of enzalutamide and this compound due to its simplicity and high-throughput nature.[1] This alternative approach typically involves the addition of a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the supernatant is directly analyzed or further processed. The choice between LLE and protein precipitation will depend on the specific requirements of the assay, including the need for sensitivity, selectivity, and sample throughput.

The signaling pathway of enzalutamide and its active metabolite, this compound, involves the inhibition of the androgen receptor.

Androgen_Receptor_Signaling androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) (in cytoplasm) androgen->ar Binds ar_complex Androgen-AR Complex ar->ar_complex translocation Nuclear Translocation ar_complex->translocation ar_nucleus AR in Nucleus translocation->ar_nucleus dna_binding DNA Binding (at Androgen Response Elements) ar_nucleus->dna_binding gene_transcription Gene Transcription (Prostate Cancer Cell Growth and Survival) dna_binding->gene_transcription enzalutamide Enzalutamide & This compound enzalutamide->ar Inhibits Binding enzalutamide->translocation Inhibits enzalutamide->dna_binding Inhibits

Inhibition of Androgen Receptor Signaling by Enzalutamide.

References

Application Notes and Protocols for N-Desmethylenzalutamide Analysis via Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed overview and protocol for the quantification of N-Desmethylenzalutamide, the active metabolite of the androgen receptor inhibitor enzalutamide, in biological matrices. The primary method detailed is protein precipitation, a robust and straightforward technique for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is widely applicable in pharmacokinetic studies and therapeutic drug monitoring for patients undergoing treatment for conditions such as metastatic castration-resistant prostate cancer.[1][2][3][4]

The protocol described herein is based on validated bioanalytical methods and is intended to provide a comprehensive guide for researchers in the field.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated bioanalytical methods for the analysis of this compound using protein precipitation followed by LC-MS/MS.

Table 1: Calibration and Quality Control Parameters

ParameterThis compoundEnzalutamideReference(s)
Calibration Curve Range500–50,000 ng/mL500–50,000 ng/mL[1][2][3][4]
Lower Limit of Quantification (LLOQ)500 ng/mL500 ng/mL[1][4]
Upper Limit of Quantification (ULOQ)50,000 ng/mL50,000 ng/mL[1][4]
Quality Control (QC) LevelsLLOQ, 1000 (LQ), 15,015 (MQ), 40,040 (HQ) ng/mLLLOQ, 1000 (LQ), 15,015 (MQ), 40,040 (HQ) ng/mL[1][4]

Table 2: Method Validation Parameters

ParameterThis compoundEnzalutamideReference(s)
Within-day Precision (%CV)< 8%< 8%[2][3]
Between-day Precision (%CV)< 8%< 8%[2][3]
Precision at LLOQ (%CV)< 10%< 10%[2][3]
AccuracyWithin 108%Within 108%[2][3]
Accuracy at LLOQWithin 116%Within 116%[2][3]
Mean Recovery141% (CV 2%)*100% (CV 2%)[2]

*The higher recovery of this compound is suggested to be potentially caused by matrix effect enhancement of the response.[2]

Experimental Protocols

This section details the step-by-step methodology for the protein precipitation-based extraction of this compound from human plasma.

Materials and Reagents:

  • Human plasma samples

  • This compound and Enzalutamide reference standards

  • Deuterated enzalutamide (e.g., D6-enzalutamide) as an internal standard (IS)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Human albumin solution (e.g., 20%)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching at least 18,620 x g

  • Autosampler vials

Protocol:

  • Sample Thawing and Homogenization:

    • Thaw frozen plasma samples at room temperature (approximately 25 ± 1°C).

    • Once thawed, vortex the plasma samples to ensure homogeneity.

  • Sample Dilution:

    • Dilute the plasma samples 10-fold with a 20% human albumin solution.[1][4][5] For example, mix 10 µL of plasma with 90 µL of 20% albumin solution.

  • Internal Standard Spiking:

    • Prepare a working solution of the internal standard (e.g., D6-enzalutamide) in acetonitrile.

    • The precipitation solution can be prepared by adding a specific volume of the IS stock solution to a larger volume of acetonitrile. For instance, 75 μL of IS stock solution can be added to 250 mL of acetonitrile.[2]

  • Protein Precipitation:

    • To 100 µL of the diluted plasma sample, add 900 µL of the precipitation solution (acetonitrile containing the internal standard).[2] This results in a 9:1 ratio of precipitant to diluted sample.

    • Immediately after adding the precipitation solution, vortex the mixture vigorously for 5 minutes.[2]

  • Centrifugation:

    • Centrifuge the mixture for 5 minutes at 18,620 x g to pellet the precipitated proteins.[2]

  • Supernatant Transfer:

    • Carefully transfer an aliquot of the clear supernatant (e.g., 200 µL) to a clean autosampler vial for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separation is typically achieved on a C18 column with gradient elution.[2][3]

    • Detection is performed using a tandem quadrupole mass spectrometer in positive ion mode.[2][3]

Visualizations

Experimental Workflow for Protein Precipitation of this compound

G cluster_sample_prep Sample Preparation cluster_precipitation Protein Precipitation cluster_analysis Analysis start Start: Human Plasma Sample thaw Thaw and Vortex Sample start->thaw dilute Dilute 10-fold with 20% Albumin Solution thaw->dilute add_acn Add Acetonitrile with Internal Standard (9:1 ratio) dilute->add_acn vortex_mix Vortex for 5 minutes add_acn->vortex_mix centrifuge Centrifuge at 18,620 x g for 5 minutes vortex_mix->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer lcms Inject into LC-MS/MS System transfer->lcms end End: Data Acquisition lcms->end

Caption: Workflow for this compound analysis.

Logical Relationship of Method Validation Parameters

G cluster_method Bioanalytical Method Validation cluster_parameters Key Validation Parameters method Protein Precipitation + LC-MS/MS linearity Linearity (Calibration Curve) method->linearity accuracy Accuracy method->accuracy precision Precision (Within & Between-day) method->precision sensitivity Sensitivity (LLOQ/ULOQ) method->sensitivity recovery Recovery method->recovery stability Stability method->stability

Caption: Key parameters for method validation.

References

Application Notes and Protocols for N-Desmethylenzalutamide in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Desmethylenzalutamide, the primary active metabolite of the androgen receptor inhibitor enzalutamide, in preclinical pharmacokinetic (PK) studies. Detailed protocols for key experiments are included to facilitate study design and execution in a research setting.

Introduction

This compound is a critical component in the overall pharmacological activity of enzalutamide. It exhibits a similar in vitro potency to the parent drug, targeting the androgen receptor signaling pathway.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for a complete preclinical assessment of enzalutamide's efficacy and safety profile. In preclinical models, such as rats, this compound is a major circulating metabolite, although its relative plasma concentration can vary between species.

Preclinical Pharmacokinetic Profile of this compound

Quantitative pharmacokinetic data for this compound in preclinical species is essential for correlating exposure with pharmacological effects and for predicting human pharmacokinetics. While comprehensive datasets are not always published, available studies provide valuable insights.

In Vivo Data in Rats

Following oral administration of enzalutamide to rats, this compound is formed. One study investigating a deuterated analog of enzalutamide provided comparative data for the N-demethyl metabolite (referred to as M2). After oral administration of enzalutamide (10 mg/kg) in Sprague Dawley rats, the exposure to this compound was significantly lower than that of the parent drug.[3][4]

Another key finding from preclinical studies in rats is the relative plasma concentration of enzalutamide and its metabolites. Based on plasma radioactivity, after administration of radiolabeled enzalutamide, this compound (M2) accounted for approximately 3% of the total radioactivity in rat plasma, while the inactive carboxylic acid metabolite (M1) and the parent enzalutamide represented about 32% and 55%, respectively.[5] This indicates that in rats, this compound is a less abundant circulating metabolite compared to the parent drug and the inactive M1 metabolite.

Table 1: Summary of Preclinical Pharmacokinetic Data for Enzalutamide and this compound in Rats

ParameterEnzalutamide (ENT)This compound (M2)SpeciesAdministrationDoseSource
Relative Plasma Radioactivity ~55%~3%RatOralNot Specified[5]
Relative Exposure -8-fold higher than after d3-ENT administrationRatOral10 mg/kg[3][4]

Note: The data for this compound is presented relative to other analytes as direct pharmacokinetic parameters (Cmax, Tmax, AUC) were not explicitly found in the searched literature.

Key Experimental Protocols

The following protocols provide detailed methodologies for conducting preclinical pharmacokinetic studies involving this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Administration)

Objective: To determine the plasma concentration-time profile of this compound following oral administration of enzalutamide to rats.

Materials:

  • Male Sprague Dawley rats (200-250 g)

  • Enzalutamide

  • Vehicle for oral administration (e.g., 0.5% (w/v) carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries, sterile needles)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of enzalutamide in the selected vehicle at the desired concentration.[1]

  • Dosing: Administer a single oral dose of the enzalutamide suspension to each rat via oral gavage. The typical volume for oral administration in rats is 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 200 µL per sample) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6] Anesthesia may be required for some collection methods.

  • Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes. Centrifuge the tubes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for Quantification of this compound in Plasma (LC-MS/MS)

Objective: To accurately quantify the concentration of this compound in rat plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from methods used for human plasma.

Materials:

  • Plasma samples from pharmacokinetic study

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, add a known concentration of the internal standard.

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the this compound analytical standard.

    • Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Androgen Receptor Signaling Pathway and Mechanism of Action

The following diagram illustrates the key steps in the androgen receptor (AR) signaling pathway and the points of inhibition by enzalutamide and its active metabolite, this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_active Active AR Dimer AR->AR_active Translocation Enza Enzalutamide/ This compound Enza->AR Inhibits Binding DNA DNA (Androgen Response Element) AR_active->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., PSA) mRNA->Protein CellGrowth Prostate Cancer Cell Growth & Survival Protein->CellGrowth Enza_inhibit_translocation->AR_active Inhibits Translocation Enza_inhibit_binding->DNA Inhibits DNA Binding PK_Workflow DosePrep Dose Formulation (Enzalutamide Suspension) AnimalDosing Animal Dosing (Oral Gavage to Rats) DosePrep->AnimalDosing BloodCollection Serial Blood Sampling AnimalDosing->BloodCollection PlasmaProcessing Plasma Separation (Centrifugation) BloodCollection->PlasmaProcessing SampleAnalysis Bioanalysis (LC-MS/MS Quantification of This compound) PlasmaProcessing->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, etc.) SampleAnalysis->PK_Analysis DataReporting Data Interpretation and Reporting PK_Analysis->DataReporting

References

Application Notes and Protocols for In Vivo Evaluation of N-Desmethylenzalutamide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the primary and pharmacologically active metabolite of enzalutamide, a potent second-generation androgen receptor (AR) signaling inhibitor.[1][2][3][4] Enzalutamide is approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][4] this compound exhibits a similar in vitro potency to its parent compound, enzalutamide, and circulates at comparable concentrations in human plasma.[1][3][4][5][6] Both enzalutamide and this compound act by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and disrupting the interaction of the AR with DNA.[1][2]

These application notes provide a comprehensive overview of in vivo models and detailed protocols for studying the efficacy of this compound in preclinical settings. Due to a lack of publicly available data on the direct in vivo administration of this compound for efficacy studies, the protocols provided are adapted from established methods for evaluating enzalutamide and other anti-androgen therapies.

Signaling Pathway of this compound

This compound, like enzalutamide, targets multiple steps of the androgen receptor signaling pathway, which is a critical driver for the growth and survival of prostate cancer cells.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP Complex AR-HSP Complex Androgen->AR-HSP Complex Binds to AR AR AR HSP HSP Activated AR Activated AR AR-HSP Complex->Activated AR HSP Dissociation ARE Androgen Response Element Activated AR->ARE Nuclear Translocation This compound This compound This compound->AR-HSP Complex Inhibits Androgen Binding This compound->Activated AR Inhibits Nuclear Translocation This compound->ARE Inhibits DNA Binding Gene Transcription Gene Transcription ARE->Gene Transcription Binds to DNA mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cell Growth & Survival Cell Growth & Survival Protein Synthesis->Cell Growth & Survival

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

In Vivo Models for Efficacy Studies

The most common and relevant in vivo models for studying anti-androgen therapies are xenograft models using human prostate cancer cell lines implanted into immunocompromised mice.

1. Cell Line-Derived Xenograft (CDX) Models:

  • LNCaP: This androgen-sensitive human prostate adenocarcinoma cell line is widely used.[7][8][9][10] It expresses a mutated but functional androgen receptor (T877A) and produces prostate-specific antigen (PSA), making it a suitable model for studying therapies targeting the AR pathway in a hormone-sensitive setting.[7][10]

  • VCaP: This cell line overexpresses wild-type AR and is also androgen-sensitive. It is known to be more aggressive than LNCaP and can be used to model more advanced prostate cancer.

  • 22Rv1: This cell line is considered castration-resistant and expresses both full-length AR and AR splice variants, including AR-V7.[11] It is a valuable model for studying resistance mechanisms to anti-androgen therapies.[11]

2. Patient-Derived Xenograft (PDX) Models:

PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse.[12][13] These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[13][14] PDX models can be established from both hormone-sensitive and castration-resistant prostate cancers.[12]

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the in vivo efficacy of this compound using a xenograft model is outlined below.

experimental_workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Analysis A Prostate Cancer Cell Culture (e.g., LNCaP) B Cell Harvest & Viability Check A->B C Prepare Cell Suspension (e.g., in Matrigel) B->C D Subcutaneous Implantation in Immunocompromised Mice C->D E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F G Daily Treatment Administration (Vehicle, this compound) F->G H Monitor Tumor Volume & Body Weight G->H I Endpoint Analysis: Tumor Weight, PSA levels, Immunohistochemistry H->I

Caption: General experimental workflow for an in vivo efficacy study.

Detailed Experimental Protocols

Protocol 1: LNCaP Xenograft Model for Efficacy Evaluation

This protocol describes the establishment of an LNCaP xenograft model and subsequent efficacy evaluation of this compound.

Materials:

  • LNCaP human prostate cancer cell line (ATCC® CRL-1740™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • Male athymic nude mice (6-8 weeks old)

  • This compound (synthesis required or commercially sourced)

  • Vehicle solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile water)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • PSA ELISA kit

Procedure:

  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 humidified incubator.[15]

    • Passage cells upon reaching 80-90% confluency.

  • Cell Preparation for Implantation:

    • Harvest cells using Trypsin-EDTA and wash with PBS.

    • Determine cell viability using a trypan blue exclusion assay (should be >95%).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare fresh dosing solutions of this compound in the vehicle daily. Note: The optimal dose and formulation for this compound need to be determined empirically. A starting point could be a dose equivalent to a standard enzalutamide dose used in murine models (e.g., 10-30 mg/kg), administered by oral gavage.

    • Administer the assigned treatment (vehicle or this compound) to each mouse daily for the duration of the study (e.g., 21-28 days).

    • Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volume throughout the treatment period.

    • At the end of the study, collect blood via cardiac puncture for PSA analysis.

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and AR expression).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle10175.4 ± 12.11250.6 ± 98.5-
This compound (10 mg/kg)10178.2 ± 11.8650.3 ± 75.248.0
This compound (30 mg/kg)10176.9 ± 13.5380.1 ± 55.969.6

Table 2: Endpoint Analysis

Treatment GroupNMean Final Tumor Weight (g) ± SEMMean Serum PSA (ng/mL) ± SEM
Vehicle101.35 ± 0.1185.3 ± 9.7
This compound (10 mg/kg)100.72 ± 0.0842.1 ± 6.3
This compound (30 mg/kg)100.41 ± 0.0621.5 ± 4.1

(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)

Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of this compound efficacy. While direct in vivo studies on this active metabolite are not extensively reported, the adaptation of established protocols for enzalutamide provides a robust starting point for researchers. The use of well-characterized xenograft models, such as the LNCaP model, combined with rigorous experimental design and quantitative endpoint analysis, will be crucial in elucidating the full therapeutic potential of this compound. Further studies are warranted to establish the optimal formulation, dosing, and comparative efficacy of this compound relative to its parent compound, enzalutamide.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Desmethylenzalutamide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of N-desmethylenzalutamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Question: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?

Answer: Yes, poor reproducibility and accuracy are common indicators of matrix effects. Matrix effects, such as ion suppression or enhancement, occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This can lead to erroneous quantification. To confirm if matrix effects are the cause, you can perform a post-extraction spike experiment.[1]

Question: How can I perform a post-extraction spike experiment to assess matrix effects?

Answer: A post-extraction spike experiment, also known as a matrix factor assessment, is a standard method to quantitatively evaluate matrix effects.[1] The general steps are as follows:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard (IS) spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Spike Sample): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF value of < 1 indicates ion suppression, while an MF value > 1 suggests ion enhancement. An MF value close to 1 indicates minimal matrix effect.

  • Calculate the Recovery using the following formula:

    • Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100

A decision tree for troubleshooting matrix effects is provided below:

MatrixEffectTroubleshooting start Poor Reproducibility/Accuracy Observed check_me Perform Post-Extraction Spike to Assess Matrix Effect start->check_me is_me_present Is Matrix Effect (Ion Suppression/Enhancement) Significant? check_me->is_me_present optimize_sample_prep Optimize Sample Preparation: - Switch to SPE or LLE - Modify PPT conditions is_me_present->optimize_sample_prep Yes no_me Matrix Effect Not Significant. Investigate other sources of error. is_me_present->no_me No optimize_chromatography Optimize Chromatography: - Change column chemistry - Adjust gradient profile - Modify mobile phase optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Method Optimized revalidate->end

Troubleshooting Decision Tree for Matrix Effects

Question: I've confirmed ion suppression in my assay. What are the first steps to mitigate it?

Answer: The initial steps to mitigate ion suppression involve optimizing your sample preparation and chromatography.

  • Sample Preparation: If you are using a simple protein precipitation (PPT), consider switching to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4] These methods are more effective at removing interfering matrix components, such as phospholipids.

  • Chromatography: Chromatographic separation can be optimized to separate this compound from co-eluting matrix components.[5] You can try:

    • Using a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) column instead of a standard C18).

    • Adjusting the mobile phase composition and gradient profile to improve resolution.

    • Diverting the flow to waste during the elution of highly polar, unretained matrix components at the beginning of the run.

Question: Can changing my mass spectrometer settings help reduce matrix effects?

Answer: While less common for mitigating matrix effects than sample preparation or chromatography, optimizing MS parameters can sometimes help. You can investigate adjusting the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature. However, these changes are generally less impactful than addressing the root cause of the interference through better sample cleanup or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for this compound analysis, and what are its limitations regarding matrix effects?

A1: Protein precipitation (PPT) with acetonitrile is a frequently used sample preparation method for this compound due to its simplicity and high-throughput nature.[6][7][8] However, PPT is a non-selective technique and can result in significant matrix effects because it does not effectively remove phospholipids and other endogenous components that are known to cause ion suppression.[3]

Q2: Are there alternative sample preparation methods that are better at reducing matrix effects for this compound?

A2: Yes, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at removing interfering matrix components.[9] LLE provides a cleaner extract than PPT, and SPE can be highly selective for the analyte of interest, leading to a significant reduction in matrix effects.

Q3: What type of internal standard is recommended for this compound analysis to compensate for matrix effects?

A3: A stable isotope-labeled (SIL) internal standard, such as D6-enzalutamide, is the gold standard for compensating for matrix effects in LC-MS/MS analysis.[7][10][11] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[4]

Q4: What are some common endogenous matrix components that can interfere with this compound analysis?

A4: In biological matrices like plasma, common interfering components include phospholipids, lysophospholipids, and salts.[1] These molecules are known to co-elute with analytes and cause significant ion suppression in electrospray ionization.

Q5: Can dilution of the sample help in reducing matrix effects?

A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[10] In some methods, plasma samples are diluted 10-fold prior to protein precipitation.[10][12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is based on methodologies described in published literature.[6][7]

  • To a 50 µL aliquot of plasma sample, add the internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

PPT_Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (200 µL) to Precipitate Proteins add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N2, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Experimental Workflow

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies described in published literature.[9]

  • To a 100 µL aliquot of plasma sample, add the internal standard.

  • Add 50 µL of a buffer solution (e.g., 1M ammonium acetate).

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 4,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard start->add_is add_buffer Add Buffer (e.g., 1M Ammonium Acetate) add_is->add_buffer add_solvent Add Extraction Solvent (e.g., MTBE) add_buffer->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4,000 rpm, 5 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness (N2, 40°C) transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Experimental Workflow

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques and Reported Recoveries

Sample Preparation MethodAnalyteMean Recovery (%)Internal StandardReference
Protein PrecipitationEnzalutamide100D6-enzalutamide[7]
Protein PrecipitationThis compound141*D6-enzalutamide[7]

* The high recovery of this compound is likely caused by an enhancement of the response due to the matrix effect.[7]

Table 2: Summary of LC-MS/MS Method Parameters for this compound

ParameterMethod 1Method 2
LC Column Atlantis C18C18 column
Mobile Phase 0.2% formic acid:acetonitrile (30:70, v/v)Gradient elution
Flow Rate 0.8 mL/minNot Specified
Ionization Mode ESI PositiveESI Positive
MS/MS Transition (m/z) 451 → 195Not Specified
Internal Standard Apalutamide-d3D6-enzalutamide
Linear Range (ng/mL) 1.07 - 2000500 - 50,000
LLOQ (ng/mL) 1.07500
Reference [6][10][12]

References

Technical Support Center: Optimizing N-Desmethylenzalutamide Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desmethylenzalutamide in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the recovery and quantification of this active metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The most frequently employed methods for extracting this compound and its parent compound, enzalutamide, from plasma are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and available laboratory equipment.

Q2: I'm observing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery can be attributed to several factors depending on your extraction method. Here are some common causes and troubleshooting steps:

  • For Solid-Phase Extraction (SPE):

    • Inappropriate Sorbent: The SPE sorbent may not be optimal for retaining this compound. Consider a sorbent with a different retention mechanism.[1]

    • Inefficient Elution: The elution solvent might be too weak to desorb the analyte from the sorbent. Try increasing the organic solvent concentration or using a stronger eluting solvent.[1][2]

    • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte. Reduce the sample volume or use a cartridge with a higher sorbent mass.[1][3]

    • High Flow Rate: A rapid flow rate during sample loading can prevent efficient binding of the analyte to the sorbent. Optimize the flow rate to allow for adequate interaction.[2][3]

  • For Liquid-Liquid Extraction (LLE):

    • Suboptimal pH: As a basic compound, the pH of the aqueous plasma sample is crucial. Adjusting the pH to a basic level (above its pKa) neutralizes the molecule, increasing its solubility in the organic extraction solvent and thereby improving recovery.[2]

    • Incorrect Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound. Experiment with different organic solvents.

    • Emulsion Formation: Emulsions at the aqueous-organic interface can trap the analyte, leading to lower recovery. Centrifugation at higher speeds or the addition of salt to the aqueous phase can help break up emulsions.[2]

  • For Protein Precipitation (PPT):

    • Incomplete Precipitation: If proteins are not fully precipitated, the analyte may remain bound and be discarded with the protein pellet.[4] Ensure the correct ratio of precipitant to sample is used and that mixing is thorough.

Q3: How do matrix effects impact the quantification of this compound and how can they be minimized?

A3: Matrix effects, which are the suppression or enhancement of the analyte's signal by co-eluting endogenous components in the plasma, can lead to inaccurate quantification.[5][6] These effects are a significant challenge in LC-MS/MS-based bioanalysis.[6]

To minimize matrix effects:

  • Improve Sample Cleanup: Employing a more rigorous extraction method like SPE can effectively remove interfering matrix components such as phospholipids.[4]

  • Optimize Chromatography: Adjusting the liquid chromatography (LC) gradient and using a suitable column can help separate this compound from interfering compounds.[4]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as D6-enzalutamide, is highly recommended. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.[7][8] One study reported that the high recovery of this compound was likely due to response enhancement from the matrix effect, which was corrected for by the internal standard.[7]

Q4: What are typical recovery percentages for this compound from plasma?

A4: The reported recovery of this compound can vary depending on the extraction method and analytical conditions. It is important to aim for consistent and reproducible recovery. One study reported a mean recovery of 141% for this compound, with the value over 100% likely caused by a matrix effect-induced response enhancement.[7] Another study on a similar N-desmethyl metabolite using SPE reported recoveries of approximately 90%.[2]

Quantitative Data Summary

The following tables summarize recovery data for this compound and related compounds from plasma samples as reported in the literature.

Table 1: Recovery of Enzalutamide and this compound using Protein Precipitation

AnalyteConcentration Levels (ng/mL)Mean Recovery (%)Coefficient of Variation (CV) (%)
Enzalutamide1000, 15000, 400001002
This compound1000, 15000, 400001412
D6-enzalutamide (IS)-1022
Data from a study by de Vries et al. (2018). The high recovery of this compound is likely due to matrix effect enhancement, which is corrected for by the internal standard.[7]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction

This protocol is based on a method for the extraction of enzalutamide and this compound from human plasma.[7][9]

Materials:

  • Human plasma samples

  • Acetonitrile

  • D6-enzalutamide internal standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Addition: To a microcentrifuge tube, add a specific volume of the plasma sample. Add the D6-enzalutamide internal standard solution.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Protein Precipitation: Add acetonitrile to the sample to precipitate the plasma proteins. The ratio of acetonitrile to plasma should be optimized, for example, 2:1 (v/v).

  • Vortexing: Vortex the sample vigorously for an additional 3-5 minutes.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Visualized Workflows and Logic

experimental_workflow Protein Precipitation Workflow for this compound start Start: Plasma Sample add_is Add Internal Standard (e.g., D6-Enzalutamide) start->add_is vortex1 Vortex Mix add_is->vortex1 add_precipitant Add Acetonitrile (Protein Precipitant) vortex1->add_precipitant vortex2 Vortex Vigorously add_precipitant->vortex2 centrifuge Centrifuge to Pellet Proteins vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant analysis LC-MS/MS Analysis transfer_supernatant->analysis

Caption: Protein Precipitation Workflow.

troubleshooting_low_recovery Troubleshooting Low Recovery of this compound start Low Recovery Observed check_method Identify Extraction Method start->check_method spe Solid-Phase Extraction (SPE) check_method->spe SPE lle Liquid-Liquid Extraction (LLE) check_method->lle LLE ppt Protein Precipitation (PPT) check_method->ppt PPT spe_causes Potential Causes: - Inappropriate Sorbent - Weak Elution Solvent - High Flow Rate - Sample Overload spe->spe_causes lle_causes Potential Causes: - Suboptimal pH - Emulsion Formation - Incorrect Solvent lle->lle_causes ppt_causes Potential Cause: - Incomplete Precipitation ppt->ppt_causes spe_solutions Solutions: - Change Sorbent Type - Increase Eluent Strength/Volume - Reduce Flow Rate - Decrease Sample Load spe_causes->spe_solutions lle_solutions Solutions: - Adjust Sample to Basic pH - Centrifuge/Add Salt - Test Different Solvents lle_causes->lle_solutions ppt_solutions Solution: - Optimize Precipitant Ratio - Ensure Thorough Mixing ppt_causes->ppt_solutions

Caption: Troubleshooting Low Recovery.

References

N-Desmethylenzalutamide stability in whole blood and plasma during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-desmethylenzalutamide in whole blood and plasma samples during storage. Proper sample handling and storage are critical for accurate quantification in research and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term storage conditions for whole blood samples containing this compound before processing to plasma?

A1: Whole blood samples are stable for up to 24 hours at ambient temperature.[1][2][3][4][5] It is recommended to process the whole blood to plasma within this timeframe to ensure the integrity of the analyte. For periods longer than 24 hours, it is advisable to separate plasma and store it under appropriate frozen conditions.

Q2: How long can I store plasma samples at room temperature or refrigerated conditions?

A2: Plasma samples containing this compound have demonstrated stability for at least 23 days at both ambient temperature and at 2-8°C.[1][3][4] Another study confirmed stability for at least 19 days under the same conditions.[2][5]

Q3: What are the optimal conditions for long-term storage of plasma samples?

A3: For long-term storage, freezing the plasma is essential. This compound in plasma is stable for at least 14 months at -40°C and for at least 3 months at -40°C according to another source.[1][2][3][4][5] Stability has also been demonstrated for at least 3 months at -80°C.[6]

Q4: Is this compound stable through freeze-thaw cycles?

A4: Yes, this compound is stable for at least three freeze-thaw cycles when stored at -80°C.[1][4][6] One study also indicates stability for up to five freeze-thaw cycles at -20°C.[7] To avoid potential degradation, it is best practice to aliquot samples into smaller volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent this compound concentrations in whole blood samples. Sample stored for longer than 24 hours at ambient temperature before processing.Process whole blood to plasma within 24 hours of collection.[1][2][3][4][5] If immediate processing is not possible, store the whole blood at 2-8°C, although stability data is most robust for ambient temperature up to 24 hours.
Degradation of this compound in plasma samples stored for an intermediate period. Improper short-term storage temperature.For storage up to 23 days, ensure plasma samples are consistently maintained at either ambient temperature or refrigerated at 2-8°C.[1][3][4]
Analyte loss in long-term stored plasma samples. Storage at insufficiently low temperatures (e.g., -20°C for extended periods).For long-term storage exceeding 3 months, it is crucial to store plasma samples at -40°C or -80°C to ensure stability.[1][2][3][4][5][6]
Variability in results from the same sample analyzed at different times. Multiple freeze-thaw cycles.Prepare aliquots of plasma samples after the initial processing to avoid repeated freezing and thawing of the entire sample. This compound is confirmed to be stable for at least three to five freeze-thaw cycles.[1][4][6][7]

Stability Data Summary

Table 1: Stability of this compound in Whole Blood
Storage TemperatureDurationStability Confirmed
Ambient Temperature24 hoursYes[1][2][3][4][5]
Ambient Temperature4 hoursYes[6]
Table 2: Stability of this compound in Plasma
Storage TemperatureDurationStability Confirmed
Ambient Temperature23 daysYes[1][3][4]
Ambient Temperature19 daysYes[2][5]
2-8°C23 daysYes[1][3][4]
2-8°C19 daysYes[2][5]
-20°C5 freeze-thaw cyclesYes[7]
-40°C14 monthsYes[1][3][4]
-40°C3 monthsYes[2][5]
-80°C3 monthsYes[6]
-80°C3 freeze-thaw cyclesYes[6]

Experimental Protocols

General Experimental Workflow for Stability Testing

The stability of this compound in biological matrices is typically assessed by spiking a known concentration of the analyte into the matrix (whole blood or plasma). These samples are then stored under various conditions (temperature and duration). At specified time points, the samples are processed and analyzed, often using a validated LC-MS/MS method. The concentration of the analyte is compared to that of freshly prepared control samples to determine the percentage of recovery.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis A Spike this compound into whole blood or plasma B Prepare Quality Control (QC) samples (Low, Mid, High concentrations) A->B C Short-Term Stability (Ambient, 2-8°C) B->C Store QC samples D Long-Term Stability (-40°C, -80°C) B->D Store QC samples E Freeze-Thaw Stability (Multiple cycles from -20°C or -80°C) B->E Store QC samples F Sample Extraction (e.g., Protein Precipitation) C->F Retrieve samples at specified time points D->F Retrieve samples at specified time points E->F Retrieve samples at specified time points G LC-MS/MS Analysis F->G H Quantification of This compound G->H I Compare with Freshly Prepared Samples H->I J Determine Stability (% Recovery) I->J

Fig. 1: General workflow for assessing the stability of this compound.
Detailed Methodologies

1. Sample Preparation and Extraction:

  • Protein Precipitation: A common method for extracting this compound from plasma involves protein precipitation.[1][3][5] Acetonitrile is frequently used as the precipitation solvent.[2][5] A stable isotope-labeled internal standard (e.g., D6-enzalutamide) is typically added before precipitation to ensure accurate quantification.[1][2][3][5]

  • Liquid-Liquid Extraction (LLE): An alternative extraction method that has been validated involves liquid-liquid extraction.[7]

2. Analytical Method:

  • LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the sensitive and specific quantification of this compound and its parent compound, enzalutamide.[1][2][3][5][6][7]

  • Chromatographic Separation: Separation is typically achieved using a C18 reversed-phase column with a gradient elution.[1][3]

  • Mass Spectrometry Detection: Detection is performed using a tandem quadrupole mass spectrometer operating in positive ion mode.[1][3]

G cluster_workflow LC-MS/MS Analytical Workflow A Plasma Sample with Internal Standard B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Injection into LC-MS/MS System D->E F C18 Column Separation E->F G Tandem Mass Spectrometry Detection (Positive Ion Mode) F->G H Data Analysis and Quantification G->H

Fig. 2: A typical LC-MS/MS workflow for this compound quantification.

References

Troubleshooting low sensitivity in N-Desmethylenzalutamide detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desmethylenzalutamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis, particularly focusing on low sensitivity in detection.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

A1: The most widely used method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique is favored for its high sensitivity and specificity.[2]

Q2: I am experiencing low sensitivity for this compound in my LC-MS/MS analysis. What are the potential causes?

A2: Low sensitivity in the detection of this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended to identify the root cause. The main areas to investigate are:

  • Sample Preparation: Inefficient extraction or the presence of interfering substances from the sample matrix.

  • Chromatography: Suboptimal separation, leading to co-elution with interfering compounds or poor peak shape.

  • Mass Spectrometry: Inefficient ionization of the analyte or incorrect instrument settings.

Q3: How can I optimize my sample preparation to improve sensitivity?

A3: Proper sample preparation is crucial for minimizing matrix effects and improving analyte recovery. For this compound analysis in plasma, protein precipitation is a commonly used and effective method.[1][3]

  • Protein Precipitation: This technique involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation.

  • Use of an Internal Standard: It is highly recommended to use a stable isotope-labeled (SIL) internal standard, such as N-Desmethyl Enzalutamide-d6 or D6-enzalutamide.[1][2][4] A SIL internal standard mimics the chemical and physical properties of the analyte, compensating for variability during sample preparation and ionization, which leads to more precise and accurate results.[2][4]

Q4: What are "matrix effects" and how can they affect my results?

A4: Matrix effects are a common cause of poor sensitivity and variability in LC-MS/MS analysis.[5] They occur when co-eluting compounds from the biological matrix (e.g., plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5][6] This interference can either suppress (decrease) or enhance (increase) the analyte signal.[5] One study noted that a high recovery of this compound was likely due to signal enhancement from matrix effects.[7]

To mitigate matrix effects:

  • Optimize Sample Cleanup: Improve your sample preparation method to remove as many interfering components as possible.

  • Chromatographic Separation: Adjust your chromatographic method to separate this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[2][4]

Troubleshooting Guide: Low Signal Intensity

If you are observing a low signal for this compound, follow this step-by-step troubleshooting guide:

Potential Cause Recommended Action
Sample Preparation Issues
Inefficient Analyte ExtractionReview and optimize your protein precipitation protocol. Ensure the correct ratio of plasma to precipitation solvent is used.
Analyte DegradationEnsure samples are stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh working solutions and quality controls.[1][3][8]
Chromatographic Problems
Poor Peak ShapeCheck for column degradation, ensure mobile phase is correctly prepared, and verify that the sample is dissolved in a solvent compatible with the mobile phase.[9]
Co-elution with InterferencesOptimize the gradient elution to achieve better separation of this compound from matrix components.[9]
Mass Spectrometer Settings
Suboptimal IonizationEnsure the mass spectrometer is operating in positive ion mode.[1] Optimize ion source parameters such as ion source voltage, temperature, and gas flows.[10]
Incorrect MRM TransitionsVerify the precursor and product ion masses for this compound and the internal standard.
Instrument ContaminationClean the ion source and optics of the mass spectrometer, as contamination can lead to a gradual decrease in sensitivity.[11]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline based on published methods.[1][3]

  • Spike: To a 100 µL aliquot of plasma sample, add the internal standard (e.g., D6-enzalutamide).

  • Precipitate: Add 300 µL of acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a well plate.

  • Evaporate (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound, based on validated methods.[1][3]

ParameterTypical Value/Condition
Liquid Chromatography
ColumnC18 reversed-phase column
Mobile Phase AWater with an additive (e.g., 0.1% formic acid or ammonium acetate)
Mobile Phase BAcetonitrile or Methanol
ElutionGradient elution
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Internal StandardD6-enzalutamide or N-Desmethyl Enzalutamide-d6

Performance Characteristics of a Validated Method

The following data is summarized from a published study on the bioanalysis of enzalutamide and this compound.[1][7]

ParameterThis compound
Calibration Curve Range500–50,000 ng/mL
Within-day Precision (%CV)< 8%
Between-day Precision (%CV)< 8%
Accuracywithin 108%
LLOQ Precision (%CV)< 10%
LLOQ Accuracywithin 116%
Mean Recovery141% (likely due to matrix effect enhancement)

Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Investigation Investigation Stages cluster_Resolution Resolution Steps cluster_End Outcome Start Low Sensitivity for This compound SamplePrep Sample Preparation Check Start->SamplePrep Start Here Chromatography Chromatography Check SamplePrep->Chromatography If no issue found OptimizePrep Optimize Extraction & Use SIL-IS SamplePrep->OptimizePrep Issue Found MassSpec Mass Spectrometry Check Chromatography->MassSpec If no issue found OptimizeLC Optimize Gradient & Check Column Chromatography->OptimizeLC Issue Found OptimizeMS Optimize Ion Source & Clean System MassSpec->OptimizeMS Issue Found End Sensitivity Restored OptimizePrep->End OptimizeLC->End OptimizeMS->End

Caption: A logical workflow for troubleshooting low sensitivity.

Experimental_Workflow cluster_Sample_Collection Sample Collection & Storage cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Quantify Quantification MS->Quantify

References

Technical Support Center: Optimizing Chromatographic Separation of Enzalutamide and N-Desmethylenzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of enzalutamide and its active metabolite, N-desmethylenzalutamide.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of enzalutamide and this compound.

Issue Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting analyte ionization.Ensure the mobile phase pH is controlled. For reversed-phase methods, a pH of around 4.2 to 4.6 using an ammonium acetate buffer has been shown to be effective.[1][2]
Column degradation or contamination.Use a guard column to protect the analytical column. If peak shape does not improve, replace the analytical column.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Poor Resolution Between Enzalutamide and this compound Mobile phase composition is not optimal.Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A higher organic content will generally decrease retention times.[1][3]
Inadequate column chemistry.A C18 or a phenyl-based column is recommended for good separation.[2][3][4]
Flow rate is too high.Decrease the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase components and degas the mobile phase to prevent bubble formation. Consider pre-mixing the mobile phase manually.
Temperature variations.Use a column oven to maintain a constant temperature throughout the analysis.
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before injecting the first sample.
Low Signal Intensity or Poor Sensitivity Suboptimal detector wavelength (for UV detection).The optimal UV detection wavelength for both enzalutamide and this compound is around 270 nm, though 237 nm has also been used successfully.[1][3]
Inefficient ionization (for MS detection).Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Positive ion mode is typically used.[4]
Sample loss during preparation.Ensure complete protein precipitation and efficient extraction. Check for analyte adsorption to container walls.
High Background Noise Contaminated mobile phase or glassware.Use HPLC-grade solvents and thoroughly clean all glassware. Filter the mobile phase before use.
Carryover from previous injections.Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.
Matrix effects from biological samples (e.g., plasma).Employ effective sample clean-up procedures like protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[5] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC-UV method for enzalutamide and this compound?

A1: A good starting point is to use a C18 column with a mobile phase consisting of a mixture of ammonium acetate buffer (e.g., 20 mM, pH 4.6) and acetonitrile in a 60:40 (v/v) ratio.[3] Set the flow rate to 1.5 mL/min and the UV detector to 270 nm.[3] This isocratic method has been shown to provide good separation within a 9-minute run time.[3]

Q2: What are the advantages of using UPLC-MS/MS over HPLC-UV for this analysis?

A2: UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This is particularly advantageous when analyzing samples with low concentrations of the analytes or complex biological matrices. The use of tandem mass spectrometry (MS/MS) allows for specific detection of the parent and product ions, reducing the likelihood of interference from other compounds.[4][7]

Q3: How should I prepare plasma samples for analysis?

A3: Protein precipitation is a common and effective method for preparing plasma samples.[3][4][6] This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the proteins. The supernatant can then be directly injected or further processed. For cleaner samples, liquid-liquid extraction can be performed after protein precipitation.[5]

Q4: What internal standard is recommended for this analysis?

A4: For HPLC-UV methods, nilutamide has been successfully used as an internal standard.[1][3] For UPLC-MS/MS methods, a stable isotope-labeled internal standard, such as D6-enzalutamide, is preferred as it closely mimics the chromatographic behavior and ionization of the analyte, providing more accurate quantification.[4][6]

Q5: What are the expected retention times for enzalutamide and this compound?

A5: Retention times will vary depending on the specific chromatographic conditions (column, mobile phase, flow rate, etc.). However, in a typical reversed-phase HPLC method, this compound will elute earlier than enzalutamide. For example, one method reported retention times of approximately 12.7 minutes for this compound and 16.8 minutes for enzalutamide.[1]

Experimental Protocols

Table 1: HPLC-UV Method for Enzalutamide and this compound
ParameterCondition
Instrumentation HPLC with UV Detector
Column Kinetex C18 (dimensions not specified)[3]
Mobile Phase 20 mM Ammonium Acetate (pH 4.6) : Acetonitrile (60:40, v/v)[3]
Flow Rate 1.5 mL/min[3]
Detection UV at 270 nm[3]
Injection Volume Not specified
Run Time 9 minutes[3]
Internal Standard Nilutamide[3]
Sample Preparation Protein precipitation with acetonitrile[3]
Table 2: UPLC-MS/MS Method for Enzalutamide and this compound
ParameterCondition
Instrumentation UPLC with Tandem Mass Spectrometer[4]
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Gradient Program 0-2.5 min: 5% B -> 90% B; 2.5-3.5 min: 90% B; 3.5-4.0 min: 5% B[4]
Flow Rate 0.5 mL/min[4]
Detection ESI Positive Ion Mode[4]
Injection Volume 2 µL[4]
Internal Standard D6-enzalutamide[4]
Sample Preparation Protein precipitation with acetonitrile[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC/UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Chromatographic Issue (e.g., Poor Peak Shape) cause1 Incorrect Mobile Phase pH start->cause1 cause2 Column Contamination start->cause2 cause3 Column Overload start->cause3 solution1 Adjust pH to 4.2-4.6 cause1->solution1 solution2 Use Guard Column / Replace Column cause2->solution2 solution3 Reduce Injection Volume/Concentration cause3->solution3

References

Technical Support Center: N-Desmethylenzalutamide Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in the bioanalytical quantification of N-desmethylenzalutamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the bioanalysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What are the typical validation parameters for a robust this compound bioanalytical assay?

A1: A validated bioanalytical method for this compound should meet the criteria set by regulatory bodies like the European Medicines Agency (EMA). Key validation parameters from published methods include a calibration curve ranging from 500 to 50,000 ng/mL.[1][2][3][4] Within- and between-day precision for quality control (QC) samples are generally expected to be below 8-15%, with accuracies within ±15% of the nominal concentrations.[1][2][5] For the lower limit of quantification (LLOQ), precision is often less than 10-20%, and accuracy is within ±20%.[2][5]

Q2: My assay is showing high variability between samples. What are the potential causes and how can I troubleshoot this?

A2: High variability in this compound assays can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

  • Sample Collection and Handling: Ensure consistent procedures for blood collection, processing to plasma, and storage. This compound is stable in whole blood for at least 24 hours at room temperature and in plasma for extended periods at ambient and refrigerated temperatures.[1][2][3] However, inconsistencies in handling can introduce variability.

  • Sample Preparation: The most common sample preparation technique is protein precipitation.[1][2] Inconsistent protein precipitation can lead to variable recoveries and matrix effects. Ensure accurate pipetting of plasma, internal standard, and precipitation solvent. Thoroughly vortex and centrifuge all samples to ensure complete protein removal.

  • Internal Standard (IS) Performance: A stable isotope-labeled internal standard like D6-enzalutamide is crucial for correcting variability.[1][2][3][6] Monitor the IS response across the analytical run. A highly variable IS response can indicate issues with sample preparation or instrument performance.

  • Matrix Effects: The biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[7][8] One study noted that a high recovery of this compound was likely due to enhancement from matrix effects.[1][9] To mitigate this, ensure efficient sample cleanup and chromatographic separation to resolve the analyte from interfering matrix components.[8]

  • Chromatography: Poor peak shape, shifting retention times, and inadequate separation from other compounds can all contribute to variability. Regularly inspect the LC column, ensure mobile phase quality, and check for system leaks.

  • Mass Spectrometer Performance: A dirty ion source or detector fatigue can lead to inconsistent instrument response. Regular cleaning and maintenance are essential.

Q3: I am observing significant matrix effects in my this compound assay. What strategies can I employ to minimize them?

A3: Matrix effects, which can be either ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[7][8] Here are some strategies to address them:

  • Optimize Sample Preparation: While protein precipitation is a common and simple method, it may not be sufficient to remove all interfering matrix components.[1][2][10] Consider more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix.[10]

  • Improve Chromatographic Separation: Modifying the chromatographic conditions can help separate this compound from co-eluting matrix components that cause interference.[8] This can be achieved by:

    • Using a different stationary phase (e.g., a different C18 column or a column with an alternative chemistry).

    • Adjusting the mobile phase composition and gradient profile to enhance resolution.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as D6-enzalutamide, is the most effective way to compensate for matrix effects.[6][11] Since the internal standard is chemically identical to the analyte, it will experience similar matrix effects, allowing for accurate correction of the analyte response.[11]

  • Dilution: In some cases, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. Some methods have incorporated a 10-fold dilution of plasma samples.[3][4][12]

Q4: What is the recommended internal standard for this compound analysis, and why is it important?

A4: The recommended internal standard for the bioanalysis of this compound is a stable isotope-labeled (SIL) version of the analyte, with D6-enzalutamide being a commonly used example.[1][2][3][6]

The use of a SIL internal standard is based on the principle of isotope dilution mass spectrometry.[11] The SIL IS is chemically identical to this compound but has a different mass due to the incorporation of deuterium atoms.[11] This allows the mass spectrometer to differentiate between the analyte and the internal standard.

The importance of using a SIL internal standard lies in its ability to accurately correct for variability during the analytical process, including:

  • Sample preparation: Any loss of analyte during extraction will be mirrored by a proportional loss of the SIL IS.

  • Matrix effects: Both the analyte and the SIL IS will experience similar ion suppression or enhancement.[11]

  • Instrumental variation: Fluctuations in injection volume and mass spectrometer response will affect both the analyte and the SIL IS similarly.

By calculating the ratio of the analyte peak area to the internal standard peak area, these sources of variability can be effectively normalized, leading to a more accurate and precise quantification.

Q5: What are the established stability conditions for this compound in biological samples?

A5: this compound has demonstrated good stability under various storage conditions, which is crucial for ensuring sample integrity from collection to analysis.

  • Whole Blood Stability: Stable for at least 24 hours at ambient temperature.[1][2][3][9]

  • Plasma Stability:

    • Short-term: Stable for at least 19 to 23 days at ambient temperature and at 2-8°C.[1][2][3][4]

    • Long-term: Stable for at least 3 to 14 months at -40°C.[1][2][3]

  • Freeze-Thaw Stability: Stable through at least three freeze-thaw cycles.[1][9]

  • Autosampler Stability: Processed samples are stable in the autosampler at 2-8°C for at least 7 days.[1][9]

  • Stock Solution Stability: Stock solutions of this compound are stable for at least 5 to 11 months at -40°C.[1][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from validated bioanalytical methods for this compound.

Table 1: Assay Performance Characteristics

ParameterThis compoundReference
Calibration Curve Range500 - 50,000 ng/mL[1][2][3][4]
Within-day Precision (%CV)< 8%[1][2][9]
Between-day Precision (%CV)< 8%[1][2][9]
AccuracyWithin 108% of nominal[1][2][9]
LLOQ Precision (%CV)< 10%[1][2][9]
LLOQ AccuracyWithin 116% of nominal[1][2][9]
Recovery~141% (may be enhanced by matrix effects)[1][9]

Table 2: Stability of this compound

ConditionDurationTemperatureStabilityReference
Whole Blood24 hoursAmbientStable[1][2][3][9]
Plasma23 daysAmbient & 2-8°CStable[1][2][9]
Plasma (Long-term)14 months-40°CStable[1][2]
Freeze-Thaw Cycles3 cycles-Stable[1][9]
Autosampler7 days2-8°CStable[1][9]

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for this compound is provided below.

Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add an appropriate volume of internal standard working solution (e.g., D6-enzalutamide in a suitable solvent).

  • Add three volumes of a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase-like solvent.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, and then return to the initial conditions to re-equilibrate the column.[1]

  • Injection Volume: 2 µL.[1]

Mass Spectrometric Conditions

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For example:

    • This compound: m/z 451 → 195[13]

    • Enzalutamide (for context): m/z 465 → 209[13]

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound bioanalysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap_recon Evaporation & Reconstitution supernatant->evap_recon injection Injection evap_recon->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_variability cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High Variability Observed check_is Review Internal Standard Performance start->check_is check_chrom Examine Chromatography start->check_chrom eval_matrix Evaluate Matrix Effects start->eval_matrix review_prep Review Sample Preparation start->review_prep instrument_maint Perform Instrument Maintenance check_is->instrument_maint optimize_chrom Modify LC Method check_chrom->optimize_chrom optimize_prep Optimize Sample Cleanup (SPE/LLE) eval_matrix->optimize_prep eval_matrix->optimize_chrom dilute_sample Implement Sample Dilution eval_matrix->dilute_sample review_prep->optimize_prep

References

Technical Support Center: Quantifying N-Desmethylenzalutamide at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of N-Desmethylenzalutamide, the active metabolite of enzalutamide, at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for quantifying this compound in biological matrices?

A1: The most prevalent and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high selectivity and sensitivity, enabling the accurate measurement of low concentrations of this compound in complex biological matrices such as plasma.[1]

Q2: Why is the choice of internal standard (IS) critical for accurate quantification?

A2: An ideal internal standard mimics the analytical behavior of the analyte during sample preparation and analysis, compensating for variability.[2] For this compound, a stable isotope-labeled (SIL) internal standard, such as this compound-d6, is highly recommended.[2] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and co-elution, which helps to correct for matrix effects and variations in instrument response.

Q3: What are the typical lower limits of quantification (LLOQ) for this compound in plasma?

A3: Published LC-MS/MS methods have reported LLOQs for this compound in human plasma ranging from 0.93 ng/mL to 500 ng/mL, depending on the specific methodology and instrumentation used.[3][4][5][6][7] For highly sensitive methods, LLOQs can be as low as 1.07 ng/mL in mouse plasma.[8]

Troubleshooting Guides

Issue 1: Poor Sensitivity / Low Signal-to-Noise (S/N) at the LLOQ

Q: I am struggling to achieve the required sensitivity for this compound. My signal-to-noise ratio at the lower limit of quantification is below the acceptable range. What steps can I take to improve it?

A: Achieving high sensitivity is crucial for quantifying low concentrations of this compound. Here is a step-by-step guide to troubleshoot and enhance sensitivity:

Troubleshooting Steps:

  • Optimize Mass Spectrometer (MS) Parameters:

    • Ion Source Tuning: Ensure the ion source is properly tuned for this compound. Infuse a standard solution of the analyte and optimize parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the signal intensity.

    • MRM Transition Selection: Verify that you are using the most intense and specific multiple reaction monitoring (MRM) transitions. Re-optimize the collision energy for each transition to ensure maximum fragmentation and signal intensity.

  • Enhance Chromatographic Performance:

    • Column Choice: Consider using a column with a smaller internal diameter (e.g., 2.1 mm) to increase the concentration of the analyte as it elutes, which can improve MS response.

    • Mobile Phase Composition: The mobile phase should be optimized for both chromatographic separation and analyte ionization. The use of high-purity, LC-MS grade solvents and additives is mandatory to reduce background noise.[4] Mobile phases containing a small percentage of formic acid are commonly used to enhance protonation in positive electrospray ionization (ESI) mode.[1]

    • Flow Rate: Lower flow rates can sometimes lead to better ionization efficiency and thus improved sensitivity.

  • Refine Sample Preparation:

    • Extraction Efficiency: Evaluate the efficiency of your sample preparation method. While protein precipitation is a common and straightforward technique, a more rigorous method like solid-phase extraction (SPE) might be necessary to remove more interferences and concentrate the analyte, leading to a cleaner sample and better sensitivity.

    • Sample Volume: If possible, increasing the initial sample volume while maintaining the final reconstitution volume can help to concentrate the analyte.

  • Minimize System Contamination:

    • Cleanliness: Ensure the LC system, particularly the injector and column, are clean. Contamination can lead to high background noise.

    • Solvent Quality: Use only high-purity, LC-MS grade solvents and fresh mobile phases to avoid introducing contaminants that can increase the noise level.[4]

Issue 2: Significant Matrix Effects

Q: I suspect matrix effects are impacting the accuracy and precision of my this compound assay, especially at low concentrations. How can I identify and mitigate this?

A: Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of this compound, leading to inaccurate results.[9][10][11]

Troubleshooting Steps:

  • Quantify the Matrix Effect:

    • Post-Extraction Spike Method: This is a standard approach to quantify matrix effects.[9][12] Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Improve Sample Cleanup:

    • Protein Precipitation: While simple, protein precipitation may not remove all interfering matrix components, such as phospholipids.[13]

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analyte from the matrix, which can significantly reduce matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating the analyte from interfering substances based on their differential solubility in immiscible liquids.

  • Optimize Chromatography:

    • Chromatographic Separation: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate this compound from the co-eluting matrix components that are causing the interference.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Co-elution: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be effectively compensated for.

Issue 3: Poor Peak Shape at Low Concentrations

Q: At low concentrations, the chromatographic peaks for this compound are broad, tailing, or splitting. What could be the cause, and how can I improve the peak shape?

A: Poor peak shape can compromise both the sensitivity and reproducibility of your assay.

Troubleshooting Steps:

  • Check for Column Contamination and Degradation:

    • Column Cleaning: Flush the column according to the manufacturer's instructions. Contaminants from previous injections can interact with the analyte and cause peak tailing.

    • Column Replacement: If the column is old or has been used extensively with complex matrices, it may be degraded. Replace it with a new column of the same type.

  • Evaluate Injection Solvent and Volume:

    • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[7] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

    • Injection Volume: A large injection volume, especially of a strong solvent, can lead to peak fronting or broadening. Try reducing the injection volume.

  • Address Potential System Issues:

    • Dead Volume: Excessive dead volume in the LC system (e.g., from poorly made connections or long tubing) can cause peak broadening.[2] Ensure all fittings are secure and tubing lengths are minimized.

    • Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect needle seating, can lead to split peaks.

  • Optimize Mobile Phase:

    • pH: Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionization state and good peak shape.

    • Additives: Sometimes, the addition of a small amount of an organic modifier or a different buffer can improve peak shape.

Experimental Protocols & Data

LC-MS/MS Method Parameters for this compound Quantification

The following table summarizes typical experimental conditions for the quantification of this compound in human plasma based on published methods.

ParameterMethod 1Method 2
Sample Preparation Protein Precipitation with Acetonitrile[6][14]Protein Precipitation with 10-fold dilution[3][5]
LC Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[14]-
Mobile Phase A 0.1% Formic Acid in Water[14]-
Mobile Phase B 0.1% Formic Acid in Acetonitrile[14]-
Flow Rate 0.5 mL/min[14]-
Injection Volume 2 µL[14]-
Internal Standard D6-enzalutamide[3][14]D6-enzalutamide[3][5]
Ionization Mode Positive Ion Mode[6][14]-
MS/MS Transition m/z 451 → 195[8]-
Quantitative Performance Data

This table presents a summary of the performance of various validated LC-MS/MS methods for this compound quantification.

Method ReferenceMatrixLLOQ (ng/mL)Precision (%CV)Accuracy (%)
Benoist et al. (2018)[6][14]Human Plasma500< 8% (within- and between-day)Within 108%
van Nuland et al. (2016)[3][5]Human Plasma500< 5.1% (within- and between-day)< 5.1%
Kumar et al. (2018)[8]Mice Plasma1.071.13 - 14.3%85.4 - 111%
van Nuland et al. (2017)[15]Human Plasma10Within ±15%Within ±15%
Shah et al. (2018)[7]Mice Blood (DBS)0.933.70% (at LLOQ)98.0% (at LLOQ)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound-d6) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Analyte/IS Peak Area Ratio) detection->quantification

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting_Logic cluster_sensitivity Sensitivity Issues cluster_peak_shape Peak Shape Issues cluster_matrix Matrix Effects start Low S/N or Poor Peak Shape at Low Concentration ms_params Optimize MS Parameters (Tuning, Collision Energy) start->ms_params Low Signal lc_params Optimize LC Conditions (Column, Mobile Phase, Flow Rate) start->lc_params Low Signal sample_prep_sens Improve Sample Prep (SPE, Concentration) start->sample_prep_sens Low Signal column_check Check Column (Contamination, Age) start->column_check Poor Shape injection_check Check Injection (Solvent, Volume) start->injection_check Poor Shape system_check Check System (Dead Volume, Leaks) start->system_check Poor Shape quantify_me Quantify Matrix Effect (Post-extraction Spike) start->quantify_me Inaccuracy/ Imprecision sample_prep_me Improve Sample Cleanup (SPE, LLE) quantify_me->sample_prep_me use_sil_is Use SIL-IS quantify_me->use_sil_is

Caption: A logical troubleshooting workflow for common issues in this compound quantification.

References

Impact of sample collection and handling on N-Desmethylenzalutamide stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethylenzalutamide. Proper sample collection and handling are critical for obtaining accurate and reliable data in preclinical and clinical studies.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the collection, handling, and analysis of samples for this compound quantification.

IssuePotential Cause(s)Recommended Action(s)
Low or No Analyte Detected Sample Degradation: Improper storage temperature or prolonged storage before analysis.- Ensure samples are processed and frozen as soon as possible after collection.- Store plasma samples at -40°C or lower for long-term stability.[1][2][3]
Improper Sample Collection: Use of an incorrect anticoagulant or collection tube.- Use validated collection tubes, typically containing EDTA as the anticoagulant.
Suboptimal Extraction: Inefficient protein precipitation or liquid-liquid extraction.- Optimize the protein precipitation method, ensuring the correct ratio of precipitant (e.g., acetonitrile) to plasma.[1][2]
High Variability Between Replicates Inconsistent Sample Handling: Variation in processing times or temperatures between samples.- Standardize the entire sample handling workflow, from collection to analysis.
Matrix Effects: Ion suppression or enhancement in the mass spectrometer.- Use a stable isotope-labeled internal standard (e.g., D6-enzalutamide) to compensate for matrix effects.[1][2]
Instrumental Issues: Fluctuations in LC pressure, inconsistent spray in the MS source.- Perform regular maintenance and calibration of the LC-MS/MS system.
Unexpected Peaks in Chromatogram Contamination: From collection tubes, processing solvents, or carryover from previous injections.- Use high-purity solvents and pre-screen all materials that come into contact with the sample.- Implement a rigorous wash cycle between sample injections on the LC-MS/MS.
Degradation Products: Formation of degradants due to exposure to harsh conditions.- Protect samples from light and extreme temperatures. Be aware of potential degradation under acidic or alkaline conditions.[4]
Poor Peak Shape Chromatographic Issues: Column degradation, improper mobile phase composition.- Use a new or validated C18 column and ensure the mobile phase is correctly prepared and degassed.[1]
Sample Overload: Injecting a sample with a concentration that is too high.- Dilute the sample with a validated procedure and re-inject.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the recommended anticoagulant for blood collection for this compound analysis?

Q2: How long is this compound stable in whole blood after collection?

A2: this compound has been shown to be stable in whole blood for at least 24 hours at ambient temperature.[1][2][3] However, it is best practice to process the blood to plasma as soon as possible.

Q3: What is the recommended storage temperature and duration for plasma samples?

A3: For short-term storage, this compound is stable in plasma for at least 19 to 23 days at ambient temperature and at 2-8°C.[1][2] For long-term storage, samples should be kept at -40°C, where stability has been demonstrated for at least 14 months.[1]

Q4: How many freeze-thaw cycles can plasma samples undergo without affecting this compound concentrations?

A4: Studies have shown that this compound is stable for at least three freeze-thaw cycles.[1] To avoid potential degradation, it is recommended to aliquot samples into smaller volumes if repeated analysis is anticipated.

Sample Integrity

Q5: How does hemolysis affect the quantification of this compound?

A5: While specific data on the impact of hemolysis on this compound analysis is not available, hemolysis can interfere with bioanalytical assays by introducing enzymes and other cellular components into the plasma. This can potentially lead to analyte degradation or matrix effects during LC-MS/MS analysis. It is recommended to visually inspect samples for hemolysis and, if present, to note it and proceed with caution. Severely hemolyzed samples may need to be rejected.

Q6: Can lipemic samples be used for this compound analysis?

A6: Similar to hemolysis, the direct impact of lipemia on this compound assays has not been extensively studied. However, high levels of lipids in plasma can interfere with extraction efficiency and cause ion suppression in the mass spectrometer. If possible, collecting samples from fasting subjects can minimize lipemia. For highly lipemic samples, additional sample cleanup steps may be necessary.

Analyte Stability

Q7: Is this compound sensitive to light?

A7: While specific photostability studies for this compound are not widely published, forced degradation studies on the parent drug, enzalutamide, have shown some degradation under photolytic conditions.[4] Therefore, it is prudent to protect samples containing this compound from direct exposure to light.

Q8: What are the potential degradation pathways for this compound?

A8: Based on forced degradation studies of enzalutamide, this compound may be susceptible to degradation under acidic and alkaline conditions.[4] It is relatively stable under neutral, oxidative, and thermal stress.[4]

Experimental Protocols

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline based on commonly published methods.[1][2]

  • Thaw: Thaw frozen plasma samples at room temperature.

  • Vortex: Vortex the thawed samples to ensure homogeneity.

  • Aliquoting: Aliquot a small volume (e.g., 50 µL) of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add the internal standard (e.g., D6-enzalutamide in acetonitrile) to the plasma sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes of the plasma volume).

  • Vortex and Centrifuge: Vortex the mixture vigorously for at least 30 seconds to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Visualizations

cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis WholeBlood Whole Blood Collection (EDTA tube) Centrifugation Centrifugation WholeBlood->Centrifugation Plasma Plasma Separation Centrifugation->Plasma ShortTerm Short-Term (2-8°C or Ambient) Plasma->ShortTerm < 23 days LongTerm Long-Term (-40°C or below) Plasma->LongTerm > 23 days Thawing Thawing ShortTerm->Thawing LongTerm->Thawing Extraction Protein Precipitation Thawing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Figure 1. Recommended workflow for blood sample handling and analysis of this compound.

Enzalutamide Enzalutamide N_Desmethylenzalutamide This compound (Active Metabolite) Enzalutamide->N_Desmethylenzalutamide CYP2C8 Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (Inactive) Enzalutamide->Carboxylic_Acid_Metabolite Carboxylesterase

Figure 2. Simplified metabolic pathway of Enzalutamide.

References

Technical Support Center: Simultaneous Quantification of Enzalutamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous quantification of enzalutamide and its primary active metabolite, N-desmethyl enzalutamide, in biological matrices. This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of enzalutamide that should be monitored?

A1: The major active metabolite of enzalutamide is N-desmethyl enzalutamide (NDE), which exhibits similar in vitro activity to the parent drug.[1][2] Another major, but inactive, metabolite is a carboxylic acid derivative.[1] For therapeutic drug monitoring and pharmacokinetic studies, the simultaneous quantification of enzalutamide and N-desmethyl enzalutamide is crucial.

Q2: What is the most common analytical technique for the simultaneous quantification of enzalutamide and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the simultaneous quantification of enzalutamide and its metabolites in biological matrices like plasma.[3][4][5][6] This technique offers high sensitivity, selectivity, and throughput.

Q3: What are the typical sample preparation techniques used?

A3: The two most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[3][5] PPT with acetonitrile is a simpler and faster method.[3] LLE, often using ethyl acetate, can provide a cleaner extract but is more labor-intensive.[4][5]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A4: The use of a SIL-IS, such as D6-enzalutamide, is highly recommended to compensate for variability in sample preparation, matrix effects, and instrument response.[3] The SIL-IS and the analyte should co-elute to ensure they experience the same analytical conditions, which is crucial for correcting matrix effects.

Q5: What are matrix effects and how can they be minimized?

A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting endogenous components of the biological matrix.[7][8] These effects can lead to inaccurate and imprecise results.[7] To minimize matrix effects, one can optimize chromatographic separation to avoid co-elution, use a more efficient sample clean-up method like solid-phase extraction (SPE), or employ a reliable SIL-IS.[8][9]

Q6: What are the expected stability characteristics of enzalutamide and N-desmethyl enzalutamide in plasma?

A6: Enzalutamide and N-desmethyl enzalutamide have demonstrated good stability in plasma. They are generally stable for at least 24 hours at ambient temperature in whole blood and for several weeks in plasma at both ambient and refrigerated (2-8 °C) temperatures.[3] For long-term storage, samples are stable for over a year at -40 °C.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. 4. Dilute the sample or inject a smaller volume.
Low Sensitivity / Poor Signal Intensity 1. Ion suppression due to matrix effects. 2. Suboptimal mass spectrometer settings (e.g., collision energy, declustering potential). 3. Inefficient sample extraction and recovery. 4. Analyte degradation.1. Improve sample clean-up (e.g., switch from PPT to LLE or SPE). Optimize chromatography to separate analytes from interfering matrix components.[9] 2. Optimize MS parameters by infusing a standard solution of the analytes. 3. Evaluate and optimize the extraction procedure to improve recovery. 4. Check sample stability and ensure proper storage and handling conditions.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Unstable instrument performance. 4. Absence or poor performance of an internal standard.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. 3. Perform system suitability tests to ensure the LC-MS/MS system is performing consistently. 4. Incorporate a suitable internal standard.
Carry-over (Analyte Signal in Blank Injection) 1. Adsorption of analytes onto surfaces in the LC system (injector, column). 2. High concentration of the preceding sample.1. Use a stronger needle wash solution. 2. Optimize the wash procedure (increase volume or number of washes). 3. Inject a blank sample after high-concentration samples.[3]
Inaccurate Quantification 1. Poorly prepared calibration standards. 2. Non-linearity of the calibration curve. 3. Uncorrected matrix effects. 4. Interference from other compounds.1. Prepare fresh calibration standards and verify their concentrations. 2. Use a weighted regression model (e.g., 1/x or 1/x²) for the calibration curve if heteroscedasticity is observed.[3] 3. Employ a suitable internal standard and evaluate matrix effects during method validation. 4. Check for co-eluting interferences by analyzing blank matrix from different sources.

Experimental Protocols

Detailed LC-MS/MS Methodology

This protocol is a representative example for the simultaneous quantification of enzalutamide and N-desmethyl enzalutamide in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., D6-enzalutamide).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[3][4]

  • Flow Rate: 0.4 - 0.5 mL/min.[3]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration.

  • Injection Volume: 2 - 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Enzalutamide: m/z 465.1 → 209.2[4]

    • N-desmethyl enzalutamide: m/z 451.2 → 195.2[4]

    • Internal Standard (e.g., Bicalutamide): m/z 431.1 → 217.1[4]

Quantitative Data Summary

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Enzalutamide~2.5465.1209.2
N-desmethyl enzalutamide~2.2451.2195.2
Bicalutamide (IS)~2.0431.1217.1

Note: Retention times are approximate and will vary depending on the specific chromatographic conditions.

Table 2: Method Validation Parameters

ParameterEnzalutamideN-desmethyl enzalutamide
Linearity Range (ng/mL) 0.5 - 1000[4]0.5 - 1000[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[4]0.5[4]
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Recovery (%) > 85%> 85%

Visualizations

Enzalutamide_Metabolism Enzalutamide Enzalutamide NDE N-desmethyl enzalutamide (Active) Enzalutamide->NDE CYP2C8 (major) CYP3A4 (minor) Carboxylic_Acid Carboxylic Acid Derivative (Inactive) Enzalutamide->Carboxylic_Acid Carboxylesterase

References

Strategies to reduce ion suppression for N-Desmethylenzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to identify, troubleshoot, and reduce ion suppression for the LC-MS/MS analysis of N-Desmethylenzalutamide, the primary active metabolite of enzalutamide.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all sample components other than the analyte, including proteins, salts, and lipids.[1] During the electrospray ionization (ESI) process, these matrix components can compete with the analyte for the available charge, leading to a decreased signal for the analyte.[1][2] This phenomenon can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses, which is a significant concern in pharmacokinetic studies and clinical diagnostics where precise measurements are essential.[1][3]

Q2: What are the most common sources of ion suppression in plasma samples?

In biological matrices like plasma, the most common sources of ion suppression are endogenous compounds that are often present at high concentrations. Phospholipids are recognized as a major cause of ion suppression in plasma samples.[4] Other sources include salts, proteins, and peptides that may remain after initial sample preparation.[5] Exogenous substances, such as formulation agents (e.g., polysorbate) or contaminants introduced during sample handling, can also contribute to ion suppression.[6][7]

Q3: How can I quantitatively assess the degree of ion suppression in my assay?

The most common method to evaluate matrix effects is the post-extraction spike method .[8] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a pure solvent at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect. According to FDA guidelines, the matrix effect should be evaluated using at least six different lots of the biological matrix.[9] For the method to be acceptable, the precision (coefficient of variation, %CV) of the internal standard-normalized matrix factor across these lots should not be greater than 15%.[9][10]

Another qualitative method is the post-column infusion technique.[8] This method helps identify specific retention time zones where ion suppression or enhancement occurs by infusing a constant flow of the analyte solution post-column while injecting a blank, extracted matrix sample.[8]

Troubleshooting Guide

Q1: My this compound signal is low and inconsistent. How do I troubleshoot for ion suppression?

Low and variable analyte signals are classic symptoms of ion suppression.[5] The following workflow can help you diagnose and address the issue.

IonSuppression_Troubleshooting start Problem Observed: Low & Inconsistent Signal check_is 1. Verify Internal Standard (IS) Performance (e.g., N-Desmethyl Enzalutamide-d6) start->check_is assess_me 2. Assess Matrix Effect (Post-Extraction Spike Method) check_is->assess_me suppression_found Ion Suppression Confirmed? (Matrix Factor < 1) assess_me->suppression_found optimize_prep 3. Optimize Sample Preparation (See Table 1 & Protocol 1/2) suppression_found->optimize_prep Yes no_suppression No Significant Suppression Investigate other causes: - Instrument parameters - Analyte stability - Standard preparation suppression_found->no_suppression No optimize_chrom 4. Optimize Chromatography (See Q3 in Troubleshooting) optimize_prep->optimize_chrom revalidate 5. Re-evaluate Matrix Effect optimize_chrom->revalidate end Problem Resolved: Assay is Robust revalidate->end

Caption: A workflow for troubleshooting ion suppression.

A stable isotope-labeled internal standard (SIL-IS), such as N-Desmethyl Enzalutamide-d6, is highly recommended as it co-elutes and experiences similar matrix effects as the analyte, which can help compensate for variability.[4][11]

Q2: I suspect phospholipids are causing ion suppression. What is the most effective sample preparation technique to remove them?

Phospholipids are a primary cause of ion suppression.[4] The choice of sample preparation technique significantly impacts their removal and, consequently, the reduction of matrix effects. While simple Protein Precipitation (PPT) is fast, more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) offer superior cleanup.[1][8]

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

TechniquePrincipleSpeedCostPhospholipid Removal EfficiencyTypical Application
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., acetonitrile).Very FastLowLow to ModerateHigh-throughput screening, discovery studies.[8]
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.ModerateLowModerate to HighWhen analyte has favorable partitioning properties.[8]
Solid-Phase Extraction (SPE) Analyte isolation on a solid sorbent, followed by elution.SlowHighVery HighRegulated bioanalysis, methods requiring high sensitivity.[1][8]

As shown in the diagram below, different techniques have varying abilities to remove common interferences.

SamplePrep_Comparison cluster_input Biological Sample (Plasma) cluster_methods cluster_output Resulting Sample for LC-MS Matrix This compound + Proteins + Phospholipids + Salts PPT Protein Precipitation Matrix->PPT Fastest LLE Liquid-Liquid Extraction Matrix->LLE SPE Solid-Phase Extraction Matrix->SPE Cleanest PPT_out High Residual Phospholipids & Salts PPT->PPT_out Leads to higher ion suppression LLE_out Moderate Residual Phospholipids LLE->LLE_out SPE_out Low Residual Phospholipids & Salts SPE->SPE_out Leads to minimal ion suppression

Caption: Effectiveness of sample preparation techniques.
Q3: Can changing my chromatographic conditions help reduce ion suppression?

Yes, optimizing chromatographic separation is a very effective strategy.[1][6] The goal is to separate the elution of this compound from the regions where matrix components elute.

  • Adjust Gradient Elution: Modify the mobile phase gradient to increase the separation between the analyte and interfering peaks.[1]

  • Change Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can alter selectivity and move the analyte away from interferences.

  • Use Smaller Particle Columns (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles, which provide sharper peaks and improved chromatographic resolution, reducing the chance of co-elution.[2]

  • Employ a Divert Valve: A divert valve can be programmed to send the highly contaminated initial portion of the column effluent to waste, only directing the flow to the mass spectrometer during the elution window of the analyte. This minimizes source contamination.[8]

Q4: My protein precipitation method is showing significant matrix effects. What should I try next?

If PPT is insufficient, moving to a more selective technique is the logical next step. Solid-Phase Extraction (SPE) is one of the most effective methods for removing matrix components.[1] A mixed-mode SPE, which combines two separation mechanisms (e.g., reversed-phase and ion exchange), can provide even greater selectivity and sample cleanup compared to a standard reversed-phase SPE.[8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for sample preparation, often used in discovery or high-throughput environments.[12][13]

  • Sample Aliquot: Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 10 µL of the working IS solution (e.g., N-Desmethyl Enzalutamide-d6 in methanol).

  • Precipitation: Add 200 µL of cold acetonitrile to the tube.

  • Vortex: Vortex the sample for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract than PPT and is suitable for methods requiring higher sensitivity and accuracy.

  • Sample Pre-treatment: Pipette 100 µL of plasma, add the IS, and dilute with 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge.

    • Wash 2: Pass 1 mL of methanol through the cartridge.

  • Elution: Elute the analyte and IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the sample into the LC-MS/MS system.

References

Validation & Comparative

A Comparative Guide to the Validation of N-Desmethylenzalutamide Quantification Methods Following EMA/ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of N-Desmethylenzalutamide, the active metabolite of the prostate cancer drug enzalutamide. The validation of these methods is presented in accordance with the European Medicines Agency (EMA) guidelines, which have been superseded by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. This document is intended to assist researchers and drug development professionals in selecting and implementing robust and compliant bioanalytical assays.

Data Presentation: A Comparative Analysis of Quantification Methods

The two primary methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following tables summarize the performance characteristics of these methods based on published data from studies conducted according to EMA guidelines.

Table 1: Performance Comparison of LC-MS/MS and HPLC-UV Methods for this compound Quantification

Validation ParameterLC-MS/MS MethodHPLC-UV MethodICH M10 Acceptance Criteria
Linearity Range 500 - 50,000 ng/mL[1]0.5 - 50.0 µg/mL (500 - 50,000 ng/mL)[2]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 500 ng/mL[1]0.5 µg/mL (500 ng/mL)[2]Within ±20% of nominal value for accuracy and ≤20% for precision[3]
Intra-day Precision (%CV) < 5.1%[1]≤ 10%[2]≤15% (except at LLOQ)[3]
Inter-day Precision (%CV) < 5.1%[1]≤ 10%[2]≤15% (except at LLOQ)[3]
Intra-day Accuracy (%Bias) Within ±5.1%[1]Within ±10%[2]Within ±15% of nominal value (except at LLOQ)[3]
Inter-day Accuracy (%Bias) Within ±5.1%[1]Within ±10%[2]Within ±15% of nominal value (except at LLOQ)[3]
Internal Standard D6-enzalutamide (stable isotope)[1]Nilutamide[2]N/A

Table 2: Stability of this compound Under Various Conditions (LC-MS/MS Method)

Stability ConditionDurationResultICH M10 Guideline
Whole Blood 24 hours at ambient temperatureStable[1]Stability should be evaluated in the sampled matrix.
Plasma 19 days at ambient temperature and 2-8°CStable[1]Bench-top stability should cover the expected duration of sample handling.
Plasma (Frozen) At least 3 months at -40°CStable[1]Long-term stability should cover the storage period of study samples.
Stock Solution At least 5 monthsStable[1]Stability of stock solutions should be established.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This method offers high sensitivity and selectivity, making it the preferred choice for bioanalytical studies.

a. Sample Preparation (Protein Precipitation)

  • Human plasma samples are diluted 10-fold with a 20% albumin solution.[1]

  • Protein precipitation is achieved by adding acetonitrile to the diluted plasma.[1]

  • A stable isotope-labeled internal standard (D6-enzalutamide) is added prior to precipitation to correct for matrix effects and variability in extraction.[1]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

b. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Injection Volume: A small volume of the prepared sample extract is injected.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

HPLC-UV Method for this compound Quantification

This method provides a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a prerequisite.

a. Sample Preparation (Protein Precipitation)

  • Plasma samples are spiked with an internal standard (e.g., nilutamide).[2]

  • Proteins are precipitated by the addition of acetonitrile.[2]

  • The mixture is vortexed and centrifuged.

  • The resulting supernatant is collected and injected into the HPLC system.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 Kinetex column is used for the separation of analytes.[2]

  • Mobile Phase: An isocratic elution is performed using a mixture of ammonium acetate buffer (e.g., 20mM, pH 4.6) and acetonitrile (e.g., 60:40, v/v).[2]

  • Flow Rate: A constant flow rate of 1.5 mL/min is used.[2]

  • Detection Wavelength: UV detection is performed at 270 nm.[2]

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_validation Validation Parameters MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation New Method Selectivity Selectivity & Specificity FullValidation->Selectivity Linearity Calibration Curve & Linearity FullValidation->Linearity LLOQ LLOQ FullValidation->LLOQ AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Stability Stability FullValidation->Stability Dilution Dilution Integrity FullValidation->Dilution SampleAnalysis Routine Sample Analysis FullValidation->SampleAnalysis Method Validated PartialValidation Partial Validation / Cross-Validation SampleAnalysis->PartialValidation Method Modification / Transfer

Caption: Bioanalytical method validation workflow as per ICH M10 guidelines.

Experimental_Workflows cluster_lcms LC-MS/MS Workflow cluster_hplcuv HPLC-UV Workflow lcms_start Plasma Sample lcms_dilute Dilution with Albumin lcms_start->lcms_dilute lcms_is Add Internal Standard (D6-Enzalutamide) lcms_dilute->lcms_is lcms_ppt Protein Precipitation (Acetonitrile) lcms_is->lcms_ppt lcms_centrifuge Centrifugation lcms_ppt->lcms_centrifuge lcms_supernatant Collect Supernatant lcms_centrifuge->lcms_supernatant lcms_inject LC-MS/MS Analysis lcms_supernatant->lcms_inject hplc_start Plasma Sample hplc_is Add Internal Standard (Nilutamide) hplc_start->hplc_is hplc_ppt Protein Precipitation (Acetonitrile) hplc_is->hplc_ppt hplc_centrifuge Centrifugation hplc_ppt->hplc_centrifuge hplc_supernatant Collect Supernatant hplc_centrifuge->hplc_supernatant hplc_inject HPLC-UV Analysis hplc_supernatant->hplc_inject

Caption: Comparison of experimental workflows for LC-MS/MS and HPLC-UV methods.

References

Comparative Analysis of Enzalutamide and its Active Metabolite, N-Desmethylenzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the second-generation androgen receptor (AR) inhibitor, enzalutamide, and its principal active metabolite, N-Desmethylenzalutamide. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of their biochemical and cellular activities, supported by experimental data and detailed methodologies.

Introduction

Enzalutamide is a potent, orally administered androgen receptor inhibitor utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and other stages of prostate cancer.[1][2] Following administration, enzalutamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its major active metabolite, this compound.[3] This metabolite circulates at plasma concentrations comparable to the parent drug and is considered to contribute significantly to the overall clinical activity of enzalutamide.[4][5] Both molecules are pivotal in the therapeutic landscape of prostate cancer, making a thorough understanding of their comparative activities essential for ongoing research and development in this field.

Mechanism of Action

Enzalutamide and this compound share a multi-faceted mechanism of action that potently inhibits the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival.[1][6] Their actions include:

  • Competitive Inhibition of Androgen Binding: Both compounds bind to the ligand-binding domain of the androgen receptor with high affinity, effectively blocking the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[1][2][7]

  • Inhibition of Nuclear Translocation: They prevent the translocation of the activated androgen receptor from the cytoplasm into the nucleus, a crucial step for the receptor to exert its transcriptional effects.[1][6][7]

  • Impairment of DNA Binding and Coactivator Recruitment: Enzalutamide and its active metabolite disrupt the interaction of the androgen receptor with DNA and the subsequent recruitment of coactivator proteins necessary for the transcription of androgen-responsive genes.[6][8]

This comprehensive blockade of the androgen receptor signaling cascade results in a more complete shutdown of the pathways that promote prostate cancer cell proliferation compared to first-generation antiandrogens.[2]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for enzalutamide and this compound, facilitating a direct comparison of their key pharmacological parameters.

Table 1: Comparative In Vitro Activity

ParameterEnzalutamideThis compoundReference(s)
Androgen Receptor Binding Affinity (IC50) 36 nM (in LNCaP cells)Reported to have similar in vitro activity to enzalutamide.[6][9]
Inhibition of LNCaP Cell Proliferation (IC50) ~1-5.6 µMReported to have similar potency to enzalutamide.[4][10]

Table 2: Comparative Pharmacokinetic Properties

ParameterEnzalutamideThis compoundReference(s)
Time to Maximum Plasma Concentration (Tmax) ~1 hour~6 days[11]
Terminal Half-Life (t1/2) 5.8 days8.6 days[5][11]
Plasma Protein Binding 97-98%95%[4]
Steady-State Trough Concentration (Cmin) 11.4 µg/mL13.0 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Test compounds (enzalutamide, this compound)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

  • Wash Buffer (Assay buffer without DTT and molybdate)

  • Hydroxylapatite (HAP) slurry or 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and a known competitor (e.g., unlabeled DHT) in the assay buffer.

    • Dilute the radiolabeled androgen in the assay buffer to a final concentration of approximately 1 nM.

    • Dilute the recombinant AR-LBD in the assay buffer.

  • Assay Incubation:

    • To a 96-well plate, add the diluted test compounds or controls.

    • Add the radiolabeled androgen to all wells.

    • Initiate the binding reaction by adding the diluted AR-LBD to all wells.

    • Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • HAP Slurry Method: Add cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP which binds the AR-LBD complex. Wash the pellet multiple times with cold wash buffer.

    • Filter Binding Assay: Transfer the incubation mixture to a pre-soaked filter plate and apply a vacuum to separate the bound from the free radioligand. Wash the filters with cold wash buffer.

  • Quantification:

    • Add scintillation cocktail to the washed HAP pellets or filters.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of bound radioligand against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled androgen.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with test compounds.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium and supplements

  • Test compounds (enzalutamide, this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the prostate cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-treated control wells.

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • MTT/MTS Incubation:

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Formazan Solubilization (for MTT assay):

    • If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Generate a dose-response curve and calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for comparing the activity of enzalutamide and this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP HSP HSP HSP->AR_HSP AR_HSP->AR Activated_AR Activated AR AR_HSP->Activated_AR Androgen Binding & HSP Dissociation Activated_AR_Nuc Activated AR Activated_AR->Activated_AR_Nuc Nuclear Translocation Enza_NDM Enzalutamide & This compound Enza_NDM->AR Competitively Inhibits Androgen Binding Enza_NDM->Activated_AR_Nuc Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Activated_AR_Nuc->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited Enza_NDM_Nuc Enzalutamide & This compound Enza_NDM_Nuc->Activated_AR_Nuc Inhibits DNA Binding Enza_NDM_Nuc->Coactivators Blocks Recruitment

Androgen Receptor Signaling Pathway and Inhibition Points.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Prostate Cancer Cell Culture (e.g., LNCaP) Compound_Prep 2. Prepare Serial Dilutions of Enzalutamide & This compound Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for Specified Duration Treatment->Incubation AR_Binding 5a. AR Competitive Binding Assay Incubation->AR_Binding Cell_Viability 5b. Cell Viability Assay (MTT/MTS) Incubation->Cell_Viability Data_Acquisition 6. Measure Signal (Radioactivity/Absorbance) AR_Binding->Data_Acquisition Cell_Viability->Data_Acquisition Data_Analysis 7. Calculate IC50 Values & Compare Potency Data_Acquisition->Data_Analysis

In Vitro Comparative Analysis Workflow.

References

A Head-to-Head Comparison of N-Desmethylenzalutamide and Other Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced prostate cancer treatment, androgen receptor (AR) inhibitors play a pivotal role. This guide provides a detailed, data-driven comparison of N-Desmethylenzalutamide, the primary active metabolite of enzalutamide, and other second-generation AR inhibitors, including apalutamide and darolutamide. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Mechanism of Action: A Multi-pronged Attack on Androgen Receptor Signaling

Second-generation androgen receptor inhibitors, including enzalutamide and its active metabolite this compound, apalutamide, and darolutamide, represent a significant advancement over first-generation agents. They exhibit a higher binding affinity to the androgen receptor and a more comprehensive blockade of AR signaling.[1]

Enzalutamide and this compound: Enzalutamide is a potent AR inhibitor that acts on multiple steps of the AR signaling pathway.[2][3] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivator proteins.[4][5] this compound, the main active metabolite, demonstrates a similar in vitro activity to enzalutamide and circulates at comparable plasma concentrations, contributing significantly to the overall clinical effect.[6][7][8]

Apalutamide: Apalutamide also functions as a nonsteroidal AR inhibitor that binds directly to the ligand-binding domain of the AR.[9][10][11] This action prevents AR nuclear translocation, inhibits DNA binding, and impedes AR-mediated transcription, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[9][11] Its major metabolite, N-desmethyl apalutamide, is less potent than the parent compound.[9]

Darolutamide: Darolutamide is structurally distinct from enzalutamide and apalutamide and also acts as a competitive AR inhibitor.[12][13] It blocks the binding of androgens to the receptor, preventing its nuclear translocation and subsequent gene transcription.[12][14] This leads to potent antitumor activity.[12] Darolutamide and its major active metabolite, keto-darolutamide, have a high affinity for the AR.[15][16]

cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_Androgen Activated AR AR->AR_Androgen HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Initiates

Caption: Simplified Androgen Receptor Signaling Pathway.

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head trials comparing this compound with other AR inhibitors are not available. However, extensive clinical data exists for the parent compounds—enzalutamide, apalutamide, and darolutamide—providing a basis for comparison across different stages of prostate cancer.

Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

In patients with nmCRPC, all three second-generation AR inhibitors have demonstrated significant improvements in metastasis-free survival (MFS) compared to placebo.

DrugPivotal TrialMedian MFS (Drug vs. Placebo)Hazard Ratio (HR) for MFS
Enzalutamide PROSPER36.6 vs. 14.7 months0.29[17]
Apalutamide SPARTAN40.5 vs. 16.2 months0.28
Darolutamide ARAMIS40.4 vs. 18.4 months0.41[17]

A network meta-analysis suggested that enzalutamide and apalutamide may be more effective in improving MFS in nmCRPC compared to darolutamide.[1][18] However, real-world data has indicated that darolutamide may be associated with lower rates of treatment discontinuation and progression to metastatic disease compared to enzalutamide and apalutamide.[19] Another comparative assessment highlighted variable efficacy, with apalutamide showing the greatest benefit in overall survival (OS), darolutamide in progression-free survival (PFS), and enzalutamide in MFS.[20]

Metastatic Castration-Sensitive Prostate Cancer (mCSPC)

In the mCSPC setting, both enzalutamide and apalutamide have shown significant benefits in overall survival and radiographic progression-free survival (rPFS) when added to androgen deprivation therapy (ADT).

DrugPivotal TrialPrimary EndpointHazard Ratio (HR)
Enzalutamide ARCHESrPFS0.39[17]
ENZAMETOverall Survival0.67[17]
Apalutamide TITANOverall Survival0.67
rPFS0.48[10]
Darolutamide ARASENSOverall Survival0.68

A systematic review and network meta-analysis suggested that enzalutamide may be the preferred therapy for mHSPC, followed by apalutamide and darolutamide.[21][22]

AR_Androgen Activated AR Nuclear_Translocation Nuclear Translocation AR_Androgen->Nuclear_Translocation DNA_Binding DNA Binding Nuclear_Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Enzalutamide Enzalutamide (this compound) Enzalutamide->AR_Androgen Inhibits Binding Enzalutamide->Nuclear_Translocation Inhibits Enzalutamide->DNA_Binding Inhibits Apalutamide Apalutamide Apalutamide->AR_Androgen Inhibits Binding Apalutamide->Nuclear_Translocation Inhibits Apalutamide->DNA_Binding Inhibits Darolutamide Darolutamide Darolutamide->AR_Androgen Inhibits Binding Darolutamide->Nuclear_Translocation Inhibits Darolutamide->Gene_Transcription Inhibits

Caption: Mechanism of Action of Second-Generation AR Inhibitors.

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are publicly available through clinical trial registries. For preclinical assessments of AR inhibitor activity, standard methodologies are employed.

In Vitro AR Binding Assay

A common method to determine the binding affinity of a compound to the androgen receptor is a competitive binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for binding to the AR ligand-binding domain.

Methodology:

  • Reagents: Purified recombinant human AR ligand-binding domain, a radiolabeled androgen (e.g., [3H]-mibolerone), test compounds (this compound, enzalutamide, apalutamide, darolutamide), and scintillation cocktail.

  • Procedure: A constant concentration of the radiolabeled androgen and AR protein are incubated with increasing concentrations of the test compound.

  • Detection: After incubation, the amount of radiolabeled androgen bound to the receptor is measured using a scintillation counter.

  • Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is calculated from the resulting dose-response curve.

Cell-Based AR Transcriptional Activity Assay

This assay measures the ability of a compound to inhibit androgen-induced gene expression.

Objective: To quantify the antagonistic activity of AR inhibitors on AR-mediated transcription.

Methodology:

  • Cell Line: A prostate cancer cell line (e.g., LNCaP or a reporter cell line) that expresses the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Procedure: Cells are treated with a known androgen agonist (e.g., R1881) in the presence of increasing concentrations of the test compounds.

  • Detection: After a set incubation period, cell lysates are prepared, and the reporter gene activity (e.g., luminescence) is measured.

  • Analysis: The results are expressed as a percentage of the maximal response induced by the androgen agonist alone. IC50 values are determined from the dose-response curves.

Conclusion

This compound, as the active metabolite of enzalutamide, contributes significantly to its clinical efficacy. When comparing enzalutamide with other second-generation AR inhibitors like apalutamide and darolutamide, all have demonstrated substantial clinical benefits in advanced prostate cancer. While there are nuances in their mechanisms and reported clinical outcomes in different disease settings, the choice of agent may depend on specific patient characteristics, safety profiles, and evolving clinical data. The provided experimental frameworks offer a basis for the continued preclinical and clinical evaluation of these and future AR-targeted therapies.

References

Lack of N-Desmethylenzalutamide Cross-Reactivity Data in Commercial Enzalutamide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzalutamide in biological samples is critical for pharmacokinetic studies and therapeutic drug monitoring. While immunoassays offer a high-throughput and cost-effective alternative to liquid chromatography-tandem mass spectrometry (LC-MS/MS), the potential for cross-reactivity with major metabolites, such as N-desmethylenzalutamide, can compromise data integrity. This guide provides a comparative overview of the available analytical methods and highlights a critical gap in the publicly available data for commercial enzalutamide immunoassays.

This compound is the primary and pharmacologically active metabolite of enzalutamide, circulating at concentrations comparable to the parent drug. Due to its structural similarity, there is a high potential for this compound to cross-react with antibodies raised against enzalutamide in an immunoassay, leading to an overestimation of the parent drug concentration. Despite a thorough review of publicly available product information, specific cross-reactivity data for this compound in commercially available enzalutamide immunoassay kits remains largely undisclosed by manufacturers.

Comparison of Analytical Methods: Immunoassay vs. LC-MS/MS

The choice of analytical method for enzalutamide quantification has significant implications for data accuracy and interpretation. While immunoassays are advantageous for their speed and simplicity, LC-MS/MS provides superior specificity and the ability to simultaneously quantify both the parent drug and its metabolites.

FeatureImmunoassayLC-MS/MS
Specificity Potential for cross-reactivity with metabolites like this compound. Quantitative data on cross-reactivity is not readily available from manufacturers.High specificity, allowing for the distinct quantification of enzalutamide and this compound.
Sensitivity Generally high, suitable for therapeutic drug monitoring.High sensitivity, often with lower limits of quantification than immunoassays.
Throughput High, suitable for large sample batches.Lower throughput compared to immunoassays.
Cost Lower cost per sample.Higher instrument and operational costs.
Information Provided Typically measures the total concentration of enzalutamide and any cross-reacting metabolites.Provides individual concentrations of enzalutamide and its metabolites.

Experimental Protocols

General Competitive ELISA Protocol for Enzalutamide Quantification

This protocol describes a general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule quantification.

  • Coating: A 96-well microplate is coated with a capture antibody specific for enzalutamide. The plate is then washed and blocked to prevent non-specific binding.

  • Sample/Standard Incubation: Standards of known enzalutamide concentration and unknown samples are added to the wells, followed by the addition of a fixed amount of enzyme-labeled enzalutamide (conjugate). Enzalutamide in the sample and the enzyme-labeled enzalutamide compete for binding to the capture antibody.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of enzalutamide in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of enzalutamide in the unknown samples is then determined from the standard curve.

Cross-Reactivity Assessment Protocol

To determine the cross-reactivity of an immunoassay with this compound, the following steps are typically performed:

  • Prepare a Standard Curve: A standard curve is generated using a range of known concentrations of enzalutamide.

  • Test the Cross-Reactant: A series of dilutions of this compound are prepared and run in the assay.

  • Determine the 50% Inhibition Concentration (IC50): The concentration of both enzalutamide and this compound that causes a 50% reduction in the maximum signal is determined from their respective dose-response curves.

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Enzalutamide / IC50 of this compound) x 100%

Visualizing Key Processes

To aid in the understanding of enzalutamide's mechanism of action and the principles of its detection, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Cell Proliferation mRNA->Protein_Synthesis Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Androgen Binding Enzalutamide->AR_dimer Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action.

Immunoassay_Workflow cluster_plate Microplate Well CaptureAb 1. Coating: Capture Antibody Blocking 2. Blocking CaptureAb->Blocking Competition 3. Competition: Sample/Standard + Labeled Antigen Blocking->Competition Washing1 4. Washing Competition->Washing1 Substrate 5. Substrate Addition Washing1->Substrate Detection 6. Signal Detection Substrate->Detection Data_Analysis 7. Data Analysis: Standard Curve & Concentration Calculation Detection->Data_Analysis

General Workflow of a Competitive Immunoassay.

Conclusion

The potential for significant cross-reactivity of this compound in enzalutamide immunoassays necessitates careful consideration when selecting an analytical method. The lack of publicly available quantitative data from manufacturers of these assays is a considerable drawback for researchers. For applications requiring the specific measurement of enzalutamide, particularly in the presence of its active metabolite, LC-MS/MS remains the gold standard. When utilizing an immunoassay, it is imperative for researchers to perform their own validation, including a thorough assessment of cross-reactivity with this compound, to ensure the accuracy and reliability of their results. Greater transparency from immunoassay manufacturers regarding the cross-reactivity profiles of their kits would be highly beneficial to the scientific community.

A Pharmacokinetic Showdown: Enzalutamide vs. Its Active Metabolite, N-Desmethylenzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacokinetic profiles of a drug and its metabolites is paramount for optimizing therapeutic strategies. This guide provides a detailed comparison of the pharmacokinetic properties of the androgen receptor inhibitor enzalutamide and its principal active metabolite, N-desmethylenzalutamide, supported by experimental data and methodologies.

Enzalutamide is a potent second-generation nonsteroidal antiandrogen employed in the treatment of prostate cancer.[1] Following administration, enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form this compound.[2] This major metabolite is not merely a byproduct; it exhibits pharmacological activity comparable to the parent drug and circulates at similar concentrations at steady state, contributing significantly to the overall therapeutic effect.[3]

At a Glance: Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of enzalutamide and this compound, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterEnzalutamideThis compound
Time to Maximum Concentration (Tmax) ~1 hour[1]~6 days[1]
Elimination Half-Life (t½) ~5.8 days (range: 2.8-10.2 days)[1]~7.8-8.6 days[1]
Protein Binding 97-98% (primarily to albumin)95%
Metabolism Primarily hepatic (CYP2C8 and CYP3A4)[2]Metabolized by Carboxylesterase 1 to an inactive carboxylic acid metabolite
Primary Route of Excretion Hepatic metabolism, with 71% of the dose recovered in urine as metabolites[4]Renal excretion as metabolites[4]
Steady State Achievement By day 28[5][6]By day 28[5][6]
Accumulation ~8.3-fold[5][6]Data not specified
Mean Steady-State Trough Concentration (Ctrough) 11.4 µg/mL13.0 µg/mL

Deep Dive: Experimental Methodologies

The pharmacokinetic data presented in this guide are derived from a series of clinical studies, including dose-escalation, mass balance, and bioanalytical method validation studies. Below are representative experimental protocols employed in these investigations.

Human Mass Balance Study

A phase I, open-label, single-dose study is conducted in a small cohort of healthy male subjects (typically n=6) to investigate the absorption, metabolism, and excretion of enzalutamide.[5]

  • Dosing: Subjects receive a single oral dose of 160 mg enzalutamide containing a tracer amount of 14C-labeled enzalutamide.[5]

  • Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals for up to 77 days post-dose to measure total radioactivity and the concentrations of enzalutamide and its metabolites.[5]

  • Bioanalysis: Concentrations of enzalutamide and this compound in plasma and other matrices are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.[1]

Bioanalytical Method for Quantification in Human Plasma

The quantification of enzalutamide and this compound in plasma samples is crucial for pharmacokinetic analysis. A common and robust method involves LC-MS/MS.[7][8][9][10]

  • Sample Preparation:

    • Plasma samples are thawed at room temperature.

    • A simple and efficient protein precipitation method is used for extraction. Acetonitrile is added to the plasma samples to precipitate proteins.[9]

    • A deuterated internal standard (e.g., D6-enzalutamide) is added to the samples to ensure accuracy and precision.[7][8]

    • The samples are vortexed and then centrifuged to separate the precipitated proteins.

    • The resulting supernatant is collected for analysis.[3]

  • Chromatographic Separation:

    • The extracted samples are injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is achieved on a C18 reversed-phase column with a gradient elution.[7][8]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in the positive ion mode and utilizes multiple reaction monitoring (MRM) for the sensitive and specific detection of enzalutamide and this compound.[7]

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA and EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[7][8][9][10]

Visualizing the Molecular Journey and Mechanism of Action

To better understand the transformation of enzalutamide and its subsequent biological activity, the following diagrams illustrate the metabolic pathway and the mechanism of action on the androgen receptor signaling pathway.

Metabolic Conversion of Enzalutamide Enzalutamide Enzalutamide NDesmethylenzalutamide This compound (Active Metabolite) Enzalutamide->NDesmethylenzalutamide CYP2C8 & CYP3A4 (Liver) InactiveMetabolite Carboxylic Acid Metabolite (Inactive) NDesmethylenzalutamide->InactiveMetabolite Carboxylesterase 1

Metabolic pathway of enzalutamide.

Mechanism of Androgen Receptor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to AR AR_translocated AR Translocation AR->AR_translocated Nuclear Translocation Enza_ND Enzalutamide or This compound Enza_ND->AR Binds to AR Enza_ND->AR_translocated Inhibits DNA DNA (Androgen Response Element) Enza_ND->DNA Inhibits AR-DNA Binding AR_translocated->DNA Binds to DNA Gene_Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Gene_Transcription Initiates

Inhibition of the androgen receptor signaling pathway.

References

In Vitro Potency Showdown: Enzalutamide vs. its Active Metabolite, N-Desmethylenzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers and drug development professionals.

In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, enzalutamide stands as a potent second-generation inhibitor. However, its in vivo activity is not solely attributed to the parent compound. Enzalutamide is metabolized in the body to form N-Desmethylenzalutamide (M2), a major active metabolite. This guide provides a comparative analysis of the in vitro potency of enzalutamide and this compound, supported by experimental data and detailed protocols to inform preclinical research and drug development efforts.

Comparative Analysis of In Vitro Potency

Pharmacological reviews by regulatory bodies such as the U.S. Food and Drug Administration (FDA) have concluded that this compound exhibits similar in vitro activity and potency to the parent drug, enzalutamide.[1] Preclinical studies have demonstrated that this compound possesses a comparable androgen receptor binding affinity and inhibitory activity to enzalutamide.[1] This similarity in potency is a critical factor in understanding the overall clinical efficacy of enzalutamide, as the active metabolite circulates at concentrations comparable to the parent drug.[2][3]

While direct head-to-head IC50 values in the same study are not consistently published, the available data for enzalutamide across various prostate cancer cell lines provide a benchmark for its high potency.

CompoundAssay TypeCell LineIC50 Value
Enzalutamide Androgen Receptor Competitive BindingLNCaP36 nM[4]
Enzalutamide Inhibition of 18F-FDHT Binding to ARLNCaP21.4 ± 4.4 nM[3]
This compound Androgen Receptor Binding and Inhibitory Activity-Similar to Enzalutamide[1]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Mechanism of Action: A Shared Path of Androgen Receptor Inhibition

Both enzalutamide and its active metabolite, this compound, function as potent androgen receptor inhibitors. Their mechanism of action involves a multi-pronged attack on the AR signaling pathway, a key driver of prostate cancer cell growth and proliferation.

The shared mechanism includes:

  • Competitive Inhibition of Androgen Binding: Both compounds bind to the ligand-binding domain of the androgen receptor with high affinity, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[5]

  • Inhibition of Nuclear Translocation: They prevent the conformational changes in the AR that are necessary for its translocation from the cytoplasm to the nucleus.[5]

  • Impairment of DNA Binding and Coactivator Recruitment: By keeping the AR in the cytoplasm, they prevent it from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen Activated AR Complex Enza_NDE Enzalutamide or This compound Enza_NDE->AR Competitively Binds & Inhibits Activation DNA DNA (Androgen Response Elements) AR_Androgen->DNA Binds AR_Androgen->DNA Nuclear Translocation (Blocked by Enzalutamide/NDE) Gene_Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Gene_Transcription Initiates

Figure 1. Simplified signaling pathway of androgen receptor activation and points of inhibition by enzalutamide and this compound.

Experimental Protocols

The in vitro potency of enzalutamide and this compound is typically assessed using two key types of assays: androgen receptor competitive binding assays and cell viability/proliferation assays.

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Objective: To quantify the binding affinity (IC50) of test compounds to the androgen receptor.

Materials:

  • Prostate cancer cells expressing the androgen receptor (e.g., LNCaP).

  • Radiolabeled androgen (e.g., 3H-mibolerone or 18F-FDHT).

  • Test compounds (enzalutamide, this compound).

  • Cell lysis buffer.

  • Scintillation counter.

  • Glass fiber filters.

Procedure:

  • Cell Lysate Preparation: Culture and harvest LNCaP cells. Lyse the cells to release intracellular proteins, including the androgen receptor.

  • Competitive Binding Reaction: Incubate the cell lysate with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

  • Separation of Bound and Unbound Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the AR-radioligand complex.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled androgen.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of test compounds on the viability of prostate cancer cells and calculate the IC50 for cell growth inhibition.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP).

  • 96-well cell culture plates.

  • Test compounds (enzalutamide, this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay A 1. Seed Prostate Cancer Cells (96-well plate) B 2. Treat with Enzalutamide or This compound (various concentrations) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (incubate 2-4 hours) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance (Microplate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

Figure 2. A typical experimental workflow for determining the IC50 of a compound using a cell viability assay.

Conclusion

The available in vitro evidence strongly indicates that this compound is a pharmacologically active metabolite of enzalutamide, possessing a potency comparable to that of the parent compound in inhibiting the androgen receptor signaling pathway. This intrinsic activity of the metabolite significantly contributes to the overall therapeutic effect of enzalutamide in the treatment of prostate cancer. For researchers and drug development professionals, understanding the equipotent nature of enzalutamide and this compound is crucial for the design and interpretation of preclinical studies, as well as for the clinical management of patients. The experimental protocols provided herein offer a standardized approach to further investigate and confirm the in vitro potency of these and other novel androgen receptor inhibitors.

References

Comparative study of N-Desmethylenzalutamide metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of N-Desmethylenzalutamide, the primary active metabolite of the androgen receptor inhibitor enzalutamide, across various species. Understanding the species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways to facilitate a clear and objective comparison.

In Vitro Metabolism of Enzalutamide to this compound

The primary route of enzalutamide metabolism is the N-demethylation to its active metabolite, this compound (M2). This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 being the major contributors in humans. Subsequent metabolism involves the amide hydrolysis of this compound to an inactive carboxylic acid metabolite (M1)[1].

In vitro studies utilizing liver microsomes from various species are instrumental in elucidating inter-species differences in metabolic pathways and rates. Below is a summary of the available data on the intrinsic clearance of a deuterated analog of enzalutamide, which reflects the N-demethylation process.

SpeciesIn Vitro Intrinsic Clearance (CLint) of d3-ENT (% lower than ENT)Key Enzymes Involved (in Humans)Reference
Human72.9%CYP2C8, CYP3A4[1]
Rat49.7%Not specified[1]
MonkeyData not availableNot specified
DogData not availableNot specified
MouseData not availableNot specified

Note: The data for d3-ENT indicates a significant deuterium isotope effect, suggesting that N-demethylation is a rate-limiting step in the clearance of enzalutamide. The higher percentage reduction in human liver microsomes compared to rats suggests potential quantitative differences in the reliance on this pathway between the two species.

In Vivo Pharmacokinetics of this compound

Pharmacokinetic parameters of this compound have been characterized in both human and rat models. A direct comparison of these parameters highlights species-specific differences in the absorption, distribution, metabolism, and excretion of this active metabolite.

ParameterHumanRatReference
Tmax (hours) ~144Not specified
Half-life (t1/2) ~5.8 days (for enzalutamide)Not specified[2]
Exposure relative to Enzalutamide Similar plasma concentrations to enzalutamide at steady stateEightfold lower exposure of M2 with a deuterated parent compound[1]

Note: The long half-life of enzalutamide in humans contributes to the sustained exposure of this compound. The significant difference in the relative exposure of the N-desmethyl metabolite in rats (with the deuterated parent compound) compared to humans suggests potential differences in the overall metabolic clearance pathways between the species.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

Objective: To determine the rate of this compound formation from enzalutamide in liver microsomes from different species.

Materials:

  • Pooled liver microsomes (human, monkey, dog, rat, mouse)

  • Enzalutamide

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein concentration), enzalutamide (at various concentrations to determine kinetics), and phosphate buffer.

  • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reactions at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reactions by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation and determine kinetic parameters such as Vmax and Km.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration of enzalutamide.

Materials:

  • Male Sprague-Dawley rats

  • Enzalutamide formulation for oral gavage

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Administer a single oral dose of enzalutamide to a cohort of rats.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) via a suitable method (e.g., tail vein sampling).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis using appropriate software to determine parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Metabolic Pathway of Enzalutamide

Enzalutamide Enzalutamide NDesmethylenzalutamide This compound (M2) (Active) Enzalutamide->NDesmethylenzalutamide N-demethylation (CYP2C8, CYP3A4) CarboxylicAcidMetabolite Carboxylic Acid Metabolite (M1) (Inactive) NDesmethylenzalutamide->CarboxylicAcidMetabolite Amide Hydrolysis

Caption: Metabolic conversion of enzalutamide to its major metabolites.

Experimental Workflow for In Vitro Metabolism Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Incubate Incubate at 37°C Microsomes->Incubate Substrate Enzalutamide Solution Substrate->Incubate Cofactor NADPH Regenerating System Cofactor->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (Vmax, Km, CLint) Analyze->Data

Caption: Workflow for assessing this compound formation in vitro.

References

N-Desmethylenzalutamide vs. Bicalutamide: A Comparative Mechanistic Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic properties of N-Desmethylenzalutamide, the primary active metabolite of the second-generation androgen receptor (AR) inhibitor enzalutamide, and bicalutamide, a first-generation nonsteroidal antiandrogen. The information presented is supported by experimental data from publicly available literature to assist researchers and drug development professionals in understanding the key differences between these two antiandrogens.

Introduction

Androgen receptor signaling is a critical pathway in the progression of prostate cancer. Both this compound and bicalutamide function by antagonizing the androgen receptor. However, their mechanisms of action and potency differ significantly, leading to distinct clinical outcomes. This compound, along with its parent compound enzalutamide, offers a more comprehensive blockade of the AR signaling pathway.[1][2] Bicalutamide, while effective, primarily acts as a competitive inhibitor at the androgen binding site.[1]

Comparative Mechanism of Action

This compound, exhibiting similar in vitro activity to enzalutamide, disrupts the androgen receptor signaling cascade at multiple levels.[3][4] In contrast, bicalutamide's primary mechanism is the competitive inhibition of androgen binding to the AR.[1] Under conditions of AR overexpression, bicalutamide may exhibit partial agonist activity, which is not observed with enzalutamide.[1][5]

The multi-faceted mechanism of this compound includes:

  • Higher Binding Affinity: Enzalutamide binds to the androgen receptor with a significantly higher affinity than bicalutamide.[5][6]

  • Inhibition of Nuclear Translocation: this compound and enzalutamide prevent the translocation of the androgen receptor from the cytoplasm to the nucleus.[1][2][7] Bicalutamide is reported to be less effective at inhibiting AR nuclear translocation.[7]

  • Impaired DNA Binding: By preventing nuclear localization, this compound effectively blocks the AR from binding to androgen response elements (AREs) on DNA.[1][2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Complexes with HSP HSP HSP->AR_HSP AR_nucleus AR AR_HSP->AR_nucleus Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Binding NDM_Enza N-Desmethyl- enzalutamide NDM_Enza->AR Higher Affinity Inhibition of Binding NDM_Enza->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Bicalutamide_effect Bicalutamide has limited effect on AR translocation

Fig. 1: Simplified signaling pathway of AR and points of inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the activity of this compound (represented by enzalutamide) and bicalutamide.

Table 1: Androgen Receptor Binding Affinity

CompoundIC50 (nM)Cell LineNotes
Enzalutamide21.4[7]LNCaPRepresents this compound activity.
Bicalutamide160[7]LNCaP
Enzalutamide36[8]LNCaP

IC50 (half-maximal inhibitory concentration) values from competitive binding assays indicate the concentration of the drug required to displace 50% of a radiolabeled androgen from the AR. A lower IC50 value signifies a higher binding affinity.

Table 2: Inhibition of Prostate-Specific Antigen (PSA) Expression

Treatment7-Month PSA Response Rate12-Month PSA Response RateStudy Population
Enzalutamide + ADT94%[9][10]84%[9][10]Men with metastatic hormone-sensitive prostate cancer (mHSPC)
Bicalutamide + ADT65%[9][10]34%[9][10]Men with metastatic hormone-sensitive prostate cancer (mHSPC)

Prostate-Specific Antigen (PSA) is a downstream target of AR signaling. A reduction in PSA levels is an indicator of AR pathway inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.

    • Radioligand: [³H]-R1881 (a synthetic androgen) diluted in assay buffer to a final concentration of 1 nM.

    • Test Compounds: Prepare stock solutions of this compound and bicalutamide in DMSO. Serially dilute in assay buffer to achieve a range of concentrations.

    • Controls: Dihydrotestosterone (DHT) as a positive control and a vehicle control (DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compounds or controls.

    • Add the [³H]-R1881 solution to all wells.

    • Add a source of androgen receptor (e.g., recombinant human AR or rat prostate cytosol).

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a method such as hydroxylapatite (HAP) slurry or a filter binding assay to separate the AR-bound radioligand from the free radioligand.

  • Data Analysis:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Plot the percentage of inhibition versus the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value from the curve.

Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the subcellular localization of the androgen receptor in the presence of test compounds.

Protocol:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP) on coverslips in a multi-well plate.

    • Treat the cells with the test compounds (this compound, bicalutamide) and/or an androgen (e.g., DHT) for a specified time.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody specific to the androgen receptor.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a sufficient number of cells for each treatment condition.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.

start Start: Prostate Cancer Cells treatment Treatment: - Vehicle - Androgen (DHT) - Test Compound  (NDM-Enza or Bicalutamide) - Androgen + Test Compound start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Fluorescent Secondary Ab primary_ab->secondary_ab dapi Nuclear Counterstain (DAPI) secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging analysis Image Analysis: Quantify Nuclear vs. Cytoplasmic AR Signal imaging->analysis

Fig. 2: Experimental workflow for AR nuclear translocation assay.
Androgen Receptor DNA Binding Assay (Chromatin Immunoprecipitation - ChIP)

Objective: To determine if the androgen receptor binds to specific DNA sequences (AREs) in the presence of test compounds.

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat prostate cancer cells with test compounds and/or androgen.

    • Cross-link proteins to DNA using formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into smaller fragments (150-900 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the androgen receptor.

    • Use protein A/G beads to precipitate the antibody-AR-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification:

    • Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA.

  • DNA Analysis:

    • Use quantitative PCR (qPCR) with primers specific for the promoter regions of known AR target genes (e.g., PSA) to quantify the amount of precipitated DNA.

    • Results are typically expressed as a percentage of the input chromatin.

Conclusion

The available data strongly indicate that this compound, the active metabolite of enzalutamide, is a more potent and comprehensive inhibitor of the androgen receptor signaling pathway than bicalutamide. Its multi-level mechanism of action, including higher binding affinity and the ability to prevent AR nuclear translocation and DNA binding, results in a more complete shutdown of the signaling that drives prostate cancer cell growth.[1][5] This mechanistic superiority is reflected in the more profound suppression of PSA levels observed in clinical studies.[9][10] The experimental protocols provided herein offer a framework for the continued investigation and comparison of androgen receptor inhibitors.

References

Navigating the Bioanalytical Landscape for N-Desmethylenzalutamide: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is a critical cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of bioanalytical methods for N-Desmethylenzalutamide, the primary active metabolite of the prostate cancer drug enzalutamide. We delve into the crucial parameters of linearity and analytical range, presenting supporting experimental data and detailed protocols to inform your method selection and development.

This compound plays a significant role in the therapeutic efficacy of enzalutamide. Therefore, robust and reliable bioanalytical methods are paramount for its accurate measurement in biological matrices. The most prevalent technique for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity.[1] This guide will compare and contrast various published LC-MS/MS methods, alongside other techniques, to provide a clear overview of their performance characteristics.

Comparative Analysis of Linearity and Range

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. A wide linear range is often desirable to accommodate expected concentration variations in study samples. The following tables summarize the performance of different bioanalytical methods for this compound, focusing on their validated linear ranges and other key validation parameters.

Table 1: Performance Comparison of LC-MS/MS Methods for this compound Quantification

Linearity Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)AccuracyPrecision (%CV)Internal StandardMatrixReference
500 - 50,00050050,000Within 108%< 8%D6-enzalutamideHuman Plasma[2][3]
500 - 50,00050050,000< 5.1%< 5.1%D6-enzalutamideHuman Plasma[4][5][6]
10 - 1,000101,000-Within ±15%-Human Plasma[7]
0.93 - 2,0000.932,000--Apalutamide-d3Mice Plasma[8]
1.07 - 2,000--85.4 - 111%1.13 - 14.3%N-Desmethyl Enzalutamide-d6-[9]
0.0200 - 50.0 (µg/mL)0.0200 (µg/mL)50.0 (µg/mL)-0.500% to 9.00%≤4.87%13CD3-analogsHuman Plasma[10]

Table 2: Performance of an Alternative HPLC-UV Method for Enzalutamide (for comparative context)

Linearity Range (µg/mL)Correlation Coefficient (R²)
10 - 1000.999

Note: Data for this compound via HPLC-UV was not explicitly detailed in the searched articles, but this provides context on alternative chromatographic techniques.

Experimental Protocols: A Closer Look

The following sections provide a detailed overview of the methodologies employed in some of the key studies cited.

Method 1: LC-MS/MS with Protein Precipitation

This method is frequently employed due to its simplicity and high-throughput capabilities.

  • Sample Preparation:

    • Plasma samples are diluted, often 10-fold, with a 20% albumin solution.[4][5]

    • Protein precipitation is then carried out by adding a solvent like acetonitrile.[2][4][5] This step removes larger protein molecules that can interfere with the analysis.

    • A stable isotope-labeled internal standard, such as D6-enzalutamide, is added to the sample.[2][4][5] This is crucial for accurate quantification as it corrects for variations during sample processing and analysis.[1]

    • The sample is centrifuged, and the resulting supernatant is collected for injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 column is commonly used for separation.[2][3]

    • Mobile Phase: Gradient elution is typically employed to achieve optimal separation of the analyte from other matrix components.[2][3]

    • Detection: The analysis is performed using a tandem quadrupole mass spectrometer in the positive ion mode, with detection configured in multiple reaction monitoring (MRM) mode.[2] The specific MRM transition for this compound is m/z 451 → 195.[2][8]

Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

  • Sample Preparation:

    • An internal standard (e.g., a ¹³CD₃-analog of this compound) is added to the plasma sample.[10]

    • The sample is then mixed with an immiscible organic solvent.

    • After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated to dryness, and reconstituted in a suitable solvent for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • The chromatographic and mass spectrometric conditions are generally similar to those used in the protein precipitation method, with separation on a reversed-phase column and detection by MS/MS in positive electrospray ionization (ESI) mode.[10]

Visualizing the Bioanalytical Workflow

To better understand the process, the following diagram illustrates a typical workflow for the bioanalysis of this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Collection Add_IS Addition of Internal Standard (e.g., D6-Enzalutamide) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Data Reporting Quantification->Reporting cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis cluster_data cluster_data Enzalutamide_Metabolism_Analysis Enzalutamide Enzalutamide (Pro-drug) Metabolism Hepatic Metabolism (CYP2C8 & CYP3A4/5) Enzalutamide->Metabolism Bioanalysis Bioanalytical Quantification (LC-MS/MS) Enzalutamide->Bioanalysis N_Desmethyl This compound (Active Metabolite) Metabolism->N_Desmethyl N_Desmethyl->Bioanalysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies Bioanalysis->PK_PD

References

A Comparative Guide to Inter-day and Intra-day Precision and Accuracy for N-Desmethylenzalutamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the clinical management and pharmacokinetic studies of enzalutamide, the accurate quantification of its active metabolite, N-Desmethylenzalutamide, is paramount. This guide provides a comparative analysis of published bioanalytical methods, focusing on inter-day and intra-day precision and accuracy. The primary methodology discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.

Performance Data Comparison

The following table summarizes the performance of various validated LC-MS/MS assays for the quantification of this compound in human plasma. These methods have been validated according to guidelines from regulatory bodies such as the European Medicines Agency (EMA).

Method ReferenceAnalyteLower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Benoist et al., 2018[1][2]This compound500< 8%< 8%Within ±8%Within ±8%
Benoist et al., 2016[3][4]This compound500< 5.1%< 5.1%< 5.1%< 5.1%
Song et al., 2018[5]This compound1.073.15 - 14.3%3.15 - 14.3%85.4 - 106%85.4 - 106%

Note: The accuracy for the method by Song et al. is presented as a percentage of the nominal concentration.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating and replicating these assays. Below are summaries of the key experimental protocols from the cited literature.

Method 1: Benoist et al., 2018[1][2]
  • Sample Preparation: Protein precipitation.

  • Chromatography: C18 column with gradient elution.

  • Detection: Tandem quadrupole mass spectrometry in positive ion mode.

  • Internal Standard: D6-enzalutamide (a stable deuterated isotope).

  • Calibration Range: 500–50,000 ng/mL.

  • Validation Standards: The method was validated according to the European Medicine Agency (EMA) guidelines.[1][2]

Method 2: Benoist et al., 2016[3][4]
  • Sample Preparation: Plasma samples were diluted 10-fold with a 20% albumin solution, followed by protein precipitation with acetonitrile.[3][4]

  • Chromatography: Liquid chromatography.

  • Detection: Tandem mass spectrometry (LC-MS/MS).

  • Internal Standard: D6-enzalutamide (a stable isotope).[3][4]

  • Calibration Range: 500–50,000 ng/mL.[3][4]

  • Validation Standards: The method was validated according to EMA guidelines.[3][4]

Method 3: Song et al., 2018[5]
  • Sample Preparation: Simple protein precipitation using acetonitrile from 50 µL of mice plasma.

  • Chromatography: Atlantis C18 column with an isocratic mobile phase (0.2% formic acid:acetonitrile; 30:70, v/v) at a flow rate of 0.8 mL/min.

  • Detection: Multiple reaction monitoring on a triple quadrupole mass spectrometer.

  • Internal Standard: Apalutamide-d3.

  • Calibration Range: 1.07 to 2000 ng/mL.

  • Validation Standards: Validated as per regulatory guidelines.

Alternative Methodologies

While LC-MS/MS is the predominant technique for the quantification of this compound due to its high sensitivity and specificity, other methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have also been developed.[6] However, LC-MS/MS is generally preferred for bioanalytical studies requiring low detection limits and high throughput.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams illustrate a typical bioanalytical method validation workflow and the signaling pathway of enzalutamide.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Selectivity Selectivity Chromatographic Separation->Selectivity Linearity Linearity Selectivity->Linearity Precision & Accuracy Precision & Accuracy Linearity->Precision & Accuracy Stability Stability Precision & Accuracy->Stability Batch Preparation Batch Preparation Precision & Accuracy->Batch Preparation LLOQ LLOQ LLOQ->Linearity Matrix Effect Matrix Effect Matrix Effect->Selectivity QC Sample Analysis QC Sample Analysis Batch Preparation->QC Sample Analysis Data Processing Data Processing QC Sample Analysis->Data Processing Unknown Sample Analysis Unknown Sample Analysis Unknown Sample Analysis->Data Processing

Caption: A typical workflow for bioanalytical method validation.

Enzalutamide Signaling Pathway cluster_androgen Androgen Action cluster_enzalutamide Enzalutamide Action Testosterone Testosterone Dihydrotestosterone Dihydrotestosterone Testosterone->Dihydrotestosterone 5α-reductase AndrogenReceptor Androgen Receptor (AR) Dihydrotestosterone->AndrogenReceptor Binds AR_Nuclear_Translocation AR Nuclear Translocation AndrogenReceptor->AR_Nuclear_Translocation Enzalutamide Enzalutamide & This compound Enzalutamide->AndrogenReceptor Inhibits Binding Enzalutamide->AR_Nuclear_Translocation Inhibits AR_DNA_Binding AR Binding to DNA Enzalutamide->AR_DNA_Binding Inhibits AR_Nuclear_Translocation->AR_DNA_Binding Gene_Expression Gene Expression AR_DNA_Binding->Gene_Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth

Caption: Simplified signaling pathway of enzalutamide action.

References

A Researcher's Guide to Assessing the Isotopic Purity of N-Desmethylenzalutamide-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the potent androgen receptor inhibitor enzalutamide, accurate measurement of its primary active metabolite, N-desmethylenzalutamide, is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] However, the reliability of the quantitative data is fundamentally dependent on the isotopic purity of the internal standard.

This guide provides an objective comparison of this compound-d6 with alternative standards, supported by detailed experimental protocols for assessing its isotopic purity, to ensure compliance with regulatory expectations from bodies like the FDA and EMA.[4][5][6]

Comparison of Stable Isotope-Labeled Internal Standards

The choice of isotopic label can significantly influence assay performance. While deuterium-labeled standards like this compound-d6 are common, it is crucial to understand their characteristics compared to alternatives such as Carbon-13 labeled standards.[7][8][9]

FeatureDeuterium (d6) Labeled ISCarbon-13 (¹³C) Labeled ISRationale & Impact on Performance
Typical Mass Shift +6 Da+6 Da (with 6 ¹³C atoms)A sufficient mass shift is essential to prevent mass spectral crosstalk between the analyte and the internal standard.
Chromatographic Co-elution May exhibit a slight retention time shift (elutes slightly earlier) due to the "isotope effect".[6][8][10]Typically co-elutes perfectly with the unlabeled analyte.[6]Perfect co-elution ensures that both analyte and IS experience the same matrix effects, leading to more accurate correction and higher data precision.
Isotopic Stability Deuterium atoms on certain positions can be susceptible to back-exchange with protons from the solvent.[6][8]The ¹³C-C bond is highly stable and not prone to exchange, ensuring the label's integrity.[6][9]Label stability is paramount for reliable quantification; loss of label would lead to inaccurate results.
Potential for Crosstalk The primary concern is the presence of unlabeled (d0) analyte in the IS raw material.Lower natural abundance of ¹³C results in a smaller M+1 peak for the analyte, reducing potential interference at the IS mass.The contribution of the IS signal to the analyte signal (and vice-versa) must be negligible. Regulatory guidelines require this to be assessed.[4]
Cost & Availability Generally more readily available and cost-effective.[9]Often more expensive and may have longer synthesis lead times.Practical considerations of budget and project timelines often influence the choice of internal standard.
Metabolic Pathway of Enzalutamide

Enzalutamide is metabolized in the liver primarily by CYP2C8 and CYP3A4 to its active metabolite, this compound. The d6 label in the internal standard is typically placed on the two methyl groups, which are distant from the site of metabolism, ensuring metabolic stability.

cluster_legend Legend Enzalutamide Enzalutamide Metabolite This compound (Analyte) Enzalutamide->Metabolite Metabolism (N-demethylation) by CYP2C8/3A4 IS This compound-d6 (Internal Standard) l1 Analyte/Precursor l2 Internal Standard

Metabolic conversion of Enzalutamide.
Quantitative Data for this compound-d6

The Certificate of Analysis (CoA) is the primary source of information regarding the purity of an internal standard. However, independent verification is a critical component of bioanalytical method validation. The key parameter to assess is the contribution of the unlabeled (d0) isotopologue within the internal standard material.

Supplier / LotStated Chemical Purity (CoA)Stated Isotopic Purity (CoA)Experimentally Determined % d0 Contribution*Acceptance Criteria**
Example Lot A 99.8%99.5% Deuterated forms0.08%Meets Criteria
Example Lot B 99.5%99.2% Deuterated forms0.15%Meets Criteria

*Determined by analyzing a high concentration of the internal standard and measuring the peak area at the mass transition of the unlabeled analyte.[4] **The response of the unlabeled analyte in the IS solution should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[5][11]

Experimental Protocol: Isotopic Purity Assessment by LC-MS/MS

This protocol outlines a standard procedure to determine the isotopic purity of this compound-d6 by evaluating the contribution of the unlabeled (d0) species.

1. Objective: To quantify the percentage of unlabeled this compound (d0) present in a stock solution of this compound-d6 (IS).

2. Materials:

  • This compound-d6 Internal Standard

  • This compound Analyte Reference Standard

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Calibrated analytical balance and pipettes

  • LC-MS/MS system (e.g., Triple Quadrupole)

3. Standard Preparation:

  • Analyte Stock (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile).

  • IS Stock (e.g., 1 mg/mL): Accurately weigh and dissolve this compound-d6 in the same solvent.

  • Analyte Working Solutions: Prepare serial dilutions from the analyte stock to create calibration standards covering the expected analytical range (e.g., 1 ng/mL to 1000 ng/mL).

  • IS Purity Check Solution: Prepare a high-concentration solution of the IS stock (e.g., 10,000 ng/mL) without any analyte.

4. LC-MS/MS Conditions (Representative):

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

  • Gradient: A linear gradient appropriate to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole, operated in positive ion mode (ESI+).

  • MRM Transitions:

    • This compound (Analyte): m/z 451 → 195[12]

    • This compound-d6 (IS): m/z 457 → 201 (Note: d6 mass shift)

5. Analytical Procedure:

  • Inject a blank solvent sample to ensure no system contamination.

  • Inject the IS Purity Check Solution. Monitor both the analyte and IS MRM transitions.

  • Inject the lowest calibration standard (LLOQ) to establish its response.

  • Inject a blank solvent sample to check for carryover.

6. Data Analysis & Calculation:

  • Integrate the peak area for the analyte transition (m/z 451 → 195) obtained from the injection of the IS Purity Check Solution. This is the "d0 contribution".

  • Integrate the peak area for the analyte transition obtained from the LLOQ standard injection.

  • Calculate the percentage contribution: % Contribution = (Area of d0 in IS Solution / Area of Analyte at LLOQ) x 100%

  • Acceptance: The calculated % Contribution must be less than 20%, as per regulatory guidelines, to ensure it does not significantly impact the accuracy of measurements at the lowest concentration.[11]

Workflow and Logic for Internal Standard Assessment

The selection and validation of an internal standard is a systematic process designed to ensure the robustness and accuracy of the bioanalytical method.

cluster_workflow Isotopic Purity Verification Workflow start Receive IS (this compound-d6) prep_stock Prepare High Concentration IS Stock Solution start->prep_stock setup_lcms Set up LC-MS/MS with Analyte (d0) and IS (d6) MRM Transitions prep_stock->setup_lcms inject_is Inject IS Stock Solution setup_lcms->inject_is acquire_data Acquire Data inject_is->acquire_data analyze Measure Peak Area at Analyte (d0) Transition acquire_data->analyze calc Calculate % Contribution Relative to LLOQ analyze->calc decision Contribution < 20% of LLOQ? calc->decision pass IS Lot Accepted decision->pass Yes fail IS Lot Rejected (Source New Lot/Supplier) decision->fail No

Workflow for verifying the isotopic purity of the IS.

cluster_logic Decision Logic for IS Selection start Need IS for Enzalutamide Metabolite q1 Is a Stable Isotope-Labeled Standard Available? start->q1 use_sil Use SIL-IS (Preferred Method) q1->use_sil Yes use_analog Use Structural Analog (Less Preferred, Requires Extensive Validation) q1->use_analog No q2 Deuterated (d6) or Carbon-13 (¹³C) available? use_sil->q2 select_d6 Select Deuterated (d6) IS q2->select_d6 d6 select_c13 Select Carbon-13 (¹³C) IS q2->select_c13 ¹³C validate_d6 Validate for: 1. Isotopic Purity (>98%) 2. d0 Contribution (<20% LLOQ) 3. Isotope Effect (Co-elution) select_d6->validate_d6 final Proceed with Validated IS validate_d6->final validate_c13 Validate for: 1. Isotopic Purity (>98%) 2. Co-elution (Expected) 3. Cost/Benefit Analysis select_c13->validate_c13 validate_c13->final

Decision-making process for internal standard selection.

References

Safety Operating Guide

Navigating the Disposal of N-Desmethylenzalutamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the proper disposal of N-Desmethylenzalutamide are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals, aligning with best practices for laboratory chemical handling and waste management.

This compound, the active metabolite of the anti-cancer drug Enzalutamide, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2][3] Improper disposal can lead to regulatory violations, environmental contamination, and potential health risks.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including active metabolites like this compound, is governed by a multi-tiered regulatory framework. In the United States, several federal agencies have oversight. It is the responsibility of the waste generator to ensure full compliance with all applicable laws.

Regulatory BodyAct/RegulationKey Disposal Requirements
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Governs the disposal of hazardous waste.[4][5][6] Pharmaceuticals are considered hazardous if they are specifically listed or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Subpart P of the RCRA provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities, including a ban on sewering (flushing down the drain).[4][7]
Drug Enforcement Administration (DEA) Controlled Substances Act (CSA) & 21 CFR Part 1317Regulates the disposal of controlled substances to prevent diversion.[5][8] Methods must render the substance "non-retrievable."[5] While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any research compound.
State and Local Regulations Varies by jurisdictionStates may have more stringent requirements for pharmaceutical waste disposal than federal regulations.[8]

Pre-Disposal Handling and Spill Control Protocols

Prior to disposal, meticulous handling and storage of this compound are paramount. Adherence to the compound's Safety Data Sheet (SDS) is mandatory.

Personal Protective Equipment (PPE): Based on the hazard classifications of harmful if swallowed, skin irritant, and serious eye irritant, the following PPE should be worn when handling this compound:[9]

  • Eye/Face Protection: Chemical safety goggles or glasses.

  • Hand Protection: Appropriate protective gloves.

  • Body Protection: Protective clothing, such as a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, like a chemical fume hood, to avoid dust and aerosol formation.[9] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[9]

Spill Management: In the event of a spill:

  • Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[9]

  • Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.[9]

  • Cleanup: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[9] For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders) and place in a designated waste container.[9][10]

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly.[9]

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service. Laboratory personnel should not attempt to treat or dispose of this chemical waste directly.

  • Waste Characterization: Determine if the waste is classified as hazardous under RCRA. Given its toxicological profile (harmful if swallowed, skin and eye irritant), it is prudent to manage it as hazardous waste unless formally determined otherwise by a qualified professional.[9]

  • Segregation and Containerization:

    • Do not mix this compound waste with other waste streams.

    • Place the waste in its original container or a suitable, properly labeled, and sealed hazardous waste container. Use secure, leak-proof containers.[5]

    • For empty containers, the first rinse of the container should be collected and disposed of as hazardous waste.[10] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (1242137-16-1), and any other information required by your institution and local regulations.[11][12]

  • Storage Pending Disposal: Store the sealed and labeled waste container in a designated, secure secondary containment area, segregated from incompatible materials, while awaiting pickup.[10]

  • Engage a Licensed Disposal Company: Arrange for a licensed hazardous waste disposal company to collect the material. This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[4][8] The preferred method of destruction for such pharmaceutical waste is typically high-temperature incineration in a permitted facility.[4][5]

  • Documentation: Maintain all records related to the disposal, including waste characterization, container labeling, and manifests from the disposal company, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_disposal Final Disposal A Identify this compound Waste B Characterize Waste (Assume Hazardous per SDS) A->B C Wear Appropriate PPE B->C D Segregate from other waste streams C->D E Place in a labeled, sealed, leak-proof hazardous waste container D->E F Store in Secondary Containment E->F G Contact Licensed Hazardous Waste Disposal Company F->G H Arrange for Waste Pickup G->H I Complete & Retain Disposal Documentation H->I J Incineration at Permitted Facility H->J

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N-Desmethylenzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of N-Desmethylenzalutamide, a potent active metabolite of the anti-cancer drug enzalutamide. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.

This compound is classified as a hazardous compound that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. Due to its cytotoxic nature, stringent safety measures are imperative during all stages of handling, from receipt of the compound to the disposal of waste. The following guidelines are designed for researchers, scientists, and drug development professionals to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following table summarizes the required PPE and their specifications.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated, powder-free nitrile gloves (compliant with ASTM D6978).[1]Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated spunbond).[2]Protects skin and personal clothing from contamination. The back-closing design minimizes the risk of frontal exposure.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields, worn in conjunction with a full-face shield.[2]Protects against splashes, aerosols, and airborne particles. A full-face shield offers comprehensive protection for the entire face.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[1][2]Essential when handling the compound in powder form or when there is a potential for aerosol generation. Fit-testing is mandatory prior to use.
Shoe Covers Disposable, slip-resistant shoe covers.[2]Prevents the tracking of contaminants outside of the designated handling area.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential workflow is critical to ensure safety. The following protocol outlines the key steps for handling this compound, from preparation to post-handling procedures.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Type B2 Biological Safety Cabinet (BSC), to protect both the user and the environment.[2]

  • Surface Protection: Before commencing work, cover the work surface with a disposable, plastic-backed absorbent pad.[1] This will contain any potential spills and facilitate easier cleanup.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the containment area.

Handling the Compound
  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the confines of a chemical fume hood or a ventilated balance enclosure to prevent the dissemination of powder.

  • Reconstitution: When preparing solutions, slowly add the solvent to the vial containing the compound. Avoid shaking or vigorous mixing to prevent the formation of aerosols.[2]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use. A common practice involves cleaning with a 2% sodium hypochlorite solution followed by 70% ethanol.[2]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be disposed of immediately after handling the compound, followed by the gown, face shield, inner gloves, and respirator.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All contaminated materials, including gloves, gowns, absorbent pads, and vials, must be segregated from regular laboratory trash.[3][4]

  • Designated Containers: Dispose of all solid and liquid waste into clearly labeled, leak-proof, and puncture-resistant containers designated for "Chemotherapeutic" or "Cytotoxic" waste.[4]

  • Sharps: All contaminated sharps, such as needles and syringes, must be placed in a designated chemotherapy sharps container.[5]

  • Waste Pickup: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area gather_materials Assemble All Materials prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound in Containment don_ppe->weigh Enter Containment reconstitute Reconstitute Solution weigh->reconstitute decontaminate Decontaminate Surfaces & Equipment reconstitute->decontaminate Complete Experiment segregate_waste Segregate Contaminated Waste reconstitute->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_container Place in Labeled Cytotoxic Waste Container segregate_waste->dispose_container

Caption: Workflow for the safe handling of this compound.

By strictly adhering to these guidelines, researchers can significantly minimize the risks associated with handling this potent compound, ensuring both personal safety and the integrity of their research.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.